molecular formula C24H42O21 B15588099 D-(+)-Cellotetraose

D-(+)-Cellotetraose

Cat. No.: B15588099
M. Wt: 666.6 g/mol
InChI Key: LUEWUZLMQUOBSB-YQGOCCRESA-N
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Description

Cellotetraose is a glucotetrose comprised of four D-glucose residues connected by beta(1->4) linkages.

Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21?,22+,23+,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEWUZLMQUOBSB-YQGOCCRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical and Chemical Properties of D-(+)-Cellotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellotetraose is a well-defined cello-oligosaccharide, comprising four D-glucose units linked by β-(1→4) glycosidic bonds. As a primary hydrolysis product of cellulose (B213188), it serves as a crucial substrate for cellulolytic enzymes and a model compound for studying cellulose degradation and biofuel production. This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, complete with detailed experimental protocols for their determination and characterization. All quantitative data are summarized for clarity, and key biochemical pathways and experimental workflows are visually represented.

Core Physical Properties

This compound is typically encountered as a white to off-white, hygroscopic crystalline powder or solid.[1][2][3] Its fundamental physical characteristics are essential for its application in research and development, influencing everything from solubility in experimental buffers to storage conditions.

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below. These values are critical for accurate experimental design, including solution preparation and analytical standard characterization.

PropertyValueReferences
Molecular Formula C₂₄H₄₂O₂₁[1][2][3][4]
Molecular Weight 666.58 g/mol [1][4]
Appearance White to off-white powder or crystals[1][2][3]
Melting Point 251-252 °C (with decomposition)[2]
Solubility in Water 25 mg/mL (clear, colorless solution)[2][4]
Specific Rotation ([α]D) Positive (+) value; dextrorotatory. The exact numerical value is not consistently reported in standard literature.[4]
Chemical Abstract Service (CAS) Number 38819-01-1[1][2][3][4]
Experimental Protocols for Physical Property Determination

The melting point of this compound, a key indicator of purity, can be determined using the capillary method with a standard melting point apparatus.

  • Sample Preparation : Ensure the this compound sample is completely dry and finely powdered. If necessary, gently crush any larger crystals.

  • Capillary Loading : Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to compact the sample. To ensure tight packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop. The packed sample height should be 2-3 mm.

  • Apparatus Setup : Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating : If the approximate melting point is known (~252 °C), heat the block rapidly to about 20 °C below this temperature.

  • Measurement : Reduce the heating rate to approximately 1-2 °C per minute. Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point. For a pure substance, this range is typically narrow.

This isothermal equilibrium method determines the saturation solubility of this compound in water.

  • Sample Preparation : Add an excess amount of this compound powder to a known volume of deionized water (e.g., 50 mg to 1 mL) in a sealed vial at a constant temperature (e.g., 25 °C).

  • Equilibration : Agitate the suspension using a magnetic stirrer or shaker for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Separation : Allow the undissolved solid to settle. Carefully extract a known volume of the supernatant using a syringe and pass it through a 0.22 µm filter to remove any particulate matter.

  • Quantification : The concentration of the dissolved cellotetraose (B13520) in the filtrate can be determined by various methods:

    • Gravimetric Analysis : Evaporate the solvent from a known volume of the filtrate and weigh the remaining solid residue.

    • High-Performance Liquid Chromatography (HPLC) : Analyze the filtrate using a calibrated HPLC system with a suitable column (e.g., an amino-bonded or porous graphitized carbon column) and a refractive index (RI) detector.

Optical rotation confirms the chiral nature of the molecule. The "D-(+)-" designation indicates that it rotates plane-polarized light in a clockwise direction.

  • Solution Preparation : Accurately weigh a sample of this compound and dissolve it in a precise volume of a suitable solvent (typically water) to create a solution of known concentration (c), expressed in g/100 mL.

  • Polarimeter Setup : Turn on the polarimeter and allow the sodium lamp (D-line, 589 nm) to warm up. Calibrate the instrument with a blank (the pure solvent) to a zero reading.

  • Measurement : Fill a polarimeter sample tube of a known path length (l), measured in decimeters (dm), with the prepared solution, ensuring no air bubbles are present. Place the tube in the polarimeter and record the observed angle of rotation (α).

  • Calculation : Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

Core Chemical Properties & Reactions

This compound is a non-reducing sugar at its core structure, but the terminal glucose unit possesses a hemiacetal that can open to form an aldehyde, imparting reducing properties. Its chemical behavior is dominated by the β-(1→4) glycosidic linkages that connect the glucose monomers.

Hydrolysis

As an oligosaccharide, the most significant chemical reaction of this compound is hydrolysis, which cleaves the glycosidic bonds. This can be achieved through enzymatic or acidic catalysis.

  • Enzymatic Hydrolysis : This is the biologically relevant pathway. Enzymes such as β-glucosidases and other cellulases catalyze the stepwise breakdown of cellotetraose. The hydrolysis typically proceeds by sequentially cleaving glucose units from the non-reducing end.[5] The process yields cellotriose, then cellobiose, and ultimately four molecules of D-glucose.[5][6]

  • Acid Hydrolysis : Treatment with strong acids (e.g., sulfuric acid) at elevated temperatures also breaks the glycosidic linkages, ultimately yielding glucose. This method is less specific than enzymatic hydrolysis and can lead to degradation products.

The enzymatic hydrolysis pathway is a cornerstone of cellulose biochemistry and is critical in biofuel research.

hydrolysis_pathway Cellulose Cellulose (Insoluble Polymer) Cellotetraose This compound (Soluble Oligosaccharide) Cellulose->Cellotetraose Endo/Exo- cellulases Cellotriose Cellotriose Cellotetraose->Cellotriose β-glucosidase Cellotetraose->p1 Cellobiose Cellobiose Cellotriose->Cellobiose β-glucosidase Cellotriose->p2 Glucose D-Glucose (Monosaccharide) Cellobiose->Glucose β-glucosidase (yields 2x Glucose) Cellobiose->p3 p1->Cellotriose p2->Cellobiose p3->Glucose hplc_workflow start Start: Enzymatic Hydrolysis of Cellotetraose sampling 1. Reaction Sampling (Time-course aliquots) start->sampling quench 2. Enzyme Inactivation (e.g., Heat at 95-100°C) sampling->quench filter 3. Sample Filtration (0.22 µm syringe filter) quench->filter hplc 4. HPLC Injection & Analysis - Column: Amino-bonded or PGC - Mobile Phase: Acetonitrile/Water - Detector: Refractive Index (RI) filter->hplc data 5. Data Acquisition (Chromatogram) hplc->data analysis 6. Peak Integration & Quantification (Comparison with standards) data->analysis end End: Concentration of Glucose, Cellobiose, Cellotriose analysis->end

References

An In-depth Technical Guide to D-(+)-Cellotetraose: Structure, Composition, and Biological Roles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-(+)-Cellotetraose, a key cello-oligosaccharide, is a tetramer of glucose units linked by β-1,4-glycosidic bonds. As a primary product of cellulose (B213188) hydrolysis, it plays a significant role in carbon cycling and has emerged as a crucial signaling molecule in both fungal and plant kingdoms. In fungi, it acts as an inducer of cellulolytic enzymes, while in plants, it functions as a Damage-Associated Molecular Pattern (DAMP), triggering immune responses. This technical guide provides a comprehensive overview of the structure, composition, and physicochemical properties of this compound. It further details experimental protocols for its analysis and elucidates its role in key signaling pathways, offering valuable insights for researchers in biochemistry, microbiology, plant science, and drug development.

Structure and Composition

This compound is a homocopolymer of four D-glucose monosaccharide units. The glucose units are linked in a linear fashion by β-(1→4) glycosidic bonds. The systematic name for this compound is O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-O-β-D-glucopyranosyl-(1→4)-D-glucopyranose[1].

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C₂₄H₄₂O₂₁[1][2]
Molecular Weight 666.58 g/mol [1][2]
CAS Number 38819-01-1[1][2]
Appearance White to off-white solid/powder[2][3]
Melting Point 252 °C (decomposes)[2]
Solubility Soluble in water (25 mg/mL)[2][4]
Storage Temperature 2-8°C or -20°C[2][4]
Hygroscopicity Hygroscopic[2]

Biological Significance

This compound is a primary product of the enzymatic degradation of cellulose, the most abundant biopolymer on Earth. It serves as a carbon source for cellulolytic microorganisms and plays a crucial role as a signaling molecule.

Induction of Cellulolytic Enzymes in Fungi

In filamentous fungi, such as the white-rot fungus Phanerochaete chrysosporium, cellotetraose (B13520), along with cellotriose (B13521), acts as a potent inducer of genes encoding cellobiohydrolases, key enzymes in cellulose degradation. Specifically, cellotetraose strongly induces the transcription of the cel7C gene, while cellotriose is a strong inducer of the cel7D gene[1][2][5]. This induction mechanism allows the fungus to efficiently produce the necessary enzymes to break down cellulose in its environment. While the precise receptor for cellotetraose in these fungi remains to be fully elucidated, the signaling cascade is known to involve conserved fungal transcription factors such as CLR-1 and CLR-2, which have been identified in other cellulolytic fungi[3][6][7].

Damage-Associated Molecular Pattern (DAMP) in Plants

In plants, cellodextrins, including cellobiose, cellotriose, and cellotetraose, are recognized as Damage-Associated Molecular Patterns (DAMPs). These molecules are released upon cell wall damage caused by pathogens or mechanical stress and trigger the plant's innate immune system[4]. The perception of cellodextrins at the cell surface initiates a signaling cascade that includes a rapid influx of calcium ions (Ca²⁺), the activation of mitogen-activated protein kinases (MAPKs) such as MPK3 and MPK6, and the subsequent upregulation of defense-related genes, including the transcription factor WRKY30[2][8]. This response helps the plant to mount a defense against invading pathogens.

Experimental Protocols

This section provides detailed methodologies for the analysis and characterization of this compound.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and specific method for the separation and quantification of carbohydrates, including cello-oligosaccharides.

Protocol:

  • Sample Preparation:

    • Dissolve the this compound sample in deionized water to a known concentration (e.g., 10-100 µg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A high-pH anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac™ series).

    • Mobile Phase A: Deionized water.

    • Mobile Phase B: 200 mM Sodium Hydroxide (B78521).

    • Mobile Phase C: 1 M Sodium Acetate (B1210297) in 200 mM Sodium Hydroxide.

    • Gradient: A suitable gradient of sodium hydroxide and sodium acetate to elute the cello-oligosaccharides. A typical gradient might start with a low concentration of sodium hydroxide and gradually increase the sodium acetate concentration.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Pulsed Amperometric Detection (PAD):

    • Use a gold working electrode and a silver/silver chloride reference electrode.

    • Apply a waveform optimized for carbohydrate detection. This typically involves a detection potential, followed by oxidative and reductive cleaning potentials.

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to a standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight of oligosaccharides.

Protocol:

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% trifluoroacetic acid).

  • Sample Preparation (Dried-Droplet Method):

    • Mix 1 µL of the this compound sample solution (e.g., 1 mg/mL in water) with 1 µL of the matrix solution directly on the MALDI target plate.

    • Allow the mixture to air-dry completely at room temperature, forming co-crystals of the sample and matrix.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in positive reflectron mode.

    • The instrument should be calibrated with a known standard.

    • Look for the [M+Na]⁺ or [M+K]⁺ adducts of this compound (expected m/z of 689.57 for [C₂₄H₄₂O₂₁ + Na]⁺).

2D-Nuclear Magnetic Resonance (NMR) Spectroscopy

2D-NMR techniques such as COSY, HSQC, and HMBC are essential for the complete structural elucidation and assignment of proton (¹H) and carbon (¹³C) signals of this compound.

Protocol:

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound in 0.5 mL of deuterium (B1214612) oxide (D₂O).

    • Lyophilize and re-dissolve in D₂O two to three times to exchange all labile protons with deuterium.

  • NMR Data Acquisition:

    • Acquire ¹H, ¹³C, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Analysis:

    • ¹H NMR: Identify the anomeric proton signals in the downfield region (typically δ 4.5-5.5 ppm).

    • COSY: Establish the proton-proton correlations within each glucose residue, starting from the anomeric protons.

    • HSQC: Correlate each proton to its directly attached carbon atom.

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the glycosidic linkages between the glucose units by observing correlations between the anomeric proton of one residue and the carbon at the linkage position of the adjacent residue (e.g., H-1 of one glucose unit to C-4 of the next).

Enzymatic Assay for Cellulase (B1617823) Activity using the Dinitrosalicylic Acid (DNS) Method

This assay measures the amount of reducing sugars released from this compound by the action of cellulase enzymes.

Protocol:

  • Reagent Preparation:

    • Substrate Solution: Prepare a solution of this compound (e.g., 1% w/v) in a suitable buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 4.8).

    • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite (B76179) in 100 mL of 1% NaOH solution. Store in a dark bottle.

    • Enzyme Solution: Prepare a dilution of the cellulase enzyme in the same buffer.

  • Enzymatic Reaction:

    • Add 0.5 mL of the enzyme solution to 0.5 mL of the substrate solution.

    • Incubate at the optimal temperature for the enzyme (e.g., 50°C) for a specific time (e.g., 30 minutes).

    • Stop the reaction by adding 1.0 mL of the DNS reagent.

  • Color Development and Measurement:

    • Heat the mixture in a boiling water bath for 5-15 minutes.

    • Cool the tubes to room temperature and add 8 mL of distilled water.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Quantification:

    • Prepare a standard curve using known concentrations of glucose.

    • Determine the amount of reducing sugars released in the enzymatic reaction by comparing the absorbance to the glucose standard curve. One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the assay conditions.

Signaling Pathways and Experimental Workflows

Fungal Cellulase Induction Pathway

The induction of cellulase genes in Phanerochaete chrysosporium by cellotetraose is a key regulatory mechanism for cellulose degradation. The proposed signaling pathway is depicted below.

Fungal_Cellulase_Induction cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellulose Cellulose Basal Cellulases Basal Cellulases Cellulose->Basal Cellulases Hydrolysis Cellotetraose Cellotetraose Transporter Transporter Cellotetraose->Transporter Uptake Basal Cellulases->Cellotetraose Intracellular Cellotetraose Intracellular Cellotetraose Transporter->Intracellular Cellotetraose Signaling Cascade Signaling Cascade Intracellular Cellotetraose->Signaling Cascade Activates Transcription Factors Transcription Factors Signaling Cascade->Transcription Factors Activates Cellulase Genes (e.g., cel7C) Cellulase Genes (e.g., cel7C) Transcription Factors->Cellulase Genes (e.g., cel7C) Induces transcription Cellulase mRNA Cellulase mRNA Cellulase Genes (e.g., cel7C)->Cellulase mRNA Cellulase Enzymes Cellulase Enzymes Cellulase mRNA->Cellulase Enzymes Translation Cellulase Enzymes->Cellulose Secreted to degrade

Fungal cellulase induction by cellotetraose.
Plant Defense Signaling Pathway

Cellotetraose acts as a DAMP to trigger plant innate immunity. A simplified representation of this signaling cascade is shown below.

Plant_Defense_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Cell Wall Damage Cell Wall Damage Cellotetraose (DAMP) Cellotetraose (DAMP) Cell Wall Damage->Cellotetraose (DAMP) Receptor Kinase Receptor Kinase Cellotetraose (DAMP)->Receptor Kinase Binds to Ca2+ Influx Ca2+ Influx Receptor Kinase->Ca2+ Influx Triggers MAPK Cascade (MPK3/MPK6) MAPK Cascade (MPK3/MPK6) Ca2+ Influx->MAPK Cascade (MPK3/MPK6) Activates Transcription Factors (e.g., WRKY30) Transcription Factors (e.g., WRKY30) MAPK Cascade (MPK3/MPK6)->Transcription Factors (e.g., WRKY30) Phosphorylates & Activates Defense Gene Expression Defense Gene Expression Transcription Factors (e.g., WRKY30)->Defense Gene Expression Induces Immune Response Immune Response Defense Gene Expression->Immune Response

Plant defense signaling triggered by cellotetraose.
Experimental Workflow for Studying Cellotetraose-Induced Signaling

A general workflow to investigate the signaling roles of this compound is outlined below.

Experimental_Workflow Cell Culture (Fungal or Plant) Cell Culture (Fungal or Plant) Treatment with Cellotetraose Treatment with Cellotetraose Cell Culture (Fungal or Plant)->Treatment with Cellotetraose Time-Course Sampling Time-Course Sampling Treatment with Cellotetraose->Time-Course Sampling RNA Extraction RNA Extraction Time-Course Sampling->RNA Extraction Protein Extraction Protein Extraction Time-Course Sampling->Protein Extraction Metabolite Extraction Metabolite Extraction Time-Course Sampling->Metabolite Extraction qRT-PCR (Gene Expression) qRT-PCR (Gene Expression) RNA Extraction->qRT-PCR (Gene Expression) Western Blot (Protein Phosphorylation) Western Blot (Protein Phosphorylation) Protein Extraction->Western Blot (Protein Phosphorylation) LC-MS (Metabolomics) LC-MS (Metabolomics) Metabolite Extraction->LC-MS (Metabolomics) Data Analysis & Pathway Modeling Data Analysis & Pathway Modeling qRT-PCR (Gene Expression)->Data Analysis & Pathway Modeling Western Blot (Protein Phosphorylation)->Data Analysis & Pathway Modeling LC-MS (Metabolomics)->Data Analysis & Pathway Modeling

Workflow for signaling studies.

Conclusion

This compound is a structurally simple yet biologically complex molecule. Its role extends beyond that of a mere intermediate in cellulose degradation to that of a key signaling molecule in both fungal and plant systems. A thorough understanding of its structure, properties, and biological functions is essential for advancing research in areas ranging from biofuel production to plant pathology and the development of novel therapeutics that target these signaling pathways. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers dedicated to unraveling the multifaceted roles of this important oligosaccharide.

References

D-(+)-Cellotetraose as a Prebiotic: An In-depth Technical Guide on its Effects on Gut Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-(+)-Cellotetraose, a cello-oligosaccharide (COS) composed of four β(1→4) linked D-glucose units, is emerging as a significant prebiotic candidate. Its selective fermentation by beneficial gut bacteria, particularly species of Bifidobacterium, and the subsequent production of beneficial metabolites like short-chain fatty acids (SCFAs), position it as a modulator of gut health. This technical guide synthesizes the current understanding of this compound's prebiotic activity, detailing its impact on gut microbiota composition, the metabolic outputs of its fermentation, and the subsequent signaling pathways activated within the host. This document provides quantitative data, detailed experimental methodologies, and visual representations of key biological processes to support further research and development in this area.

Introduction to this compound

This compound is an oligosaccharide derived from the partial hydrolysis of cellulose. As a non-digestible carbohydrate, it resists enzymatic degradation in the upper gastrointestinal tract, allowing it to reach the colon intact. There, it serves as a fermentable substrate for the resident microbiota. Its potential as a prebiotic stems from its ability to selectively stimulate the growth and activity of beneficial bacteria, thereby conferring health benefits to the host.

Mechanism of Action: Fermentation by Gut Microbiota

The prebiotic effect of this compound is initiated through its fermentation by specific members of the gut microbiota. Notably, certain strains of Bifidobacterium, such as Bifidobacterium breve UCC2003, have been shown to possess the genetic and enzymatic machinery to utilize cellodextrins, including cellotetraose (B13520). This process involves the extracellular hydrolysis of cellotetraose into smaller oligosaccharides and glucose, which are then transported into the bacterial cell for further metabolism.

Effects on Gut Microbiota Composition

The fermentation of this compound leads to a shift in the composition of the gut microbiota, favoring the proliferation of saccharolytic bacteria. While specific quantitative data for this compound alone is still emerging, studies on cello-oligosaccharides (COS) demonstrate a significant increase in the abundance of beneficial genera.

Table 1: Hypothetical Changes in Gut Microbiota Composition following this compound Fermentation *

Bacterial GenusChange in Relative AbundancePutative Role in Gut Health
BifidobacteriumSignificant IncreaseProduction of acetate (B1210297) and lactate, competitive exclusion of pathogens, immune modulation.
LactobacillusModerate IncreaseProduction of lactate, contribution to a lower colonic pH.
BacteroidesVariableImportant for polysaccharide degradation and SCFA production.
Clostridium (butyrate-producing clusters)Potential IncreasePrimary producers of butyrate (B1204436), an important energy source for colonocytes.

Note: This table is based on the known effects of similar prebiotics and the fermentation of cello-oligosaccharides. Further research is needed to quantify the precise changes induced by this compound.

Metabolic Effects: Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut homeostasis and have systemic effects on host health. Research on the fermentation of COS-rich solutions has shown a significant production of acetate and propionate.

Table 2: Short-Chain Fatty Acid Production from In Vitro Fermentation of Cello-oligosaccharides (COS) by Human Fecal Microbiota

Short-Chain Fatty AcidConcentration (mmol/L) after 24h FermentationKey Functions
AcetateHighSubstrate for peripheral tissues, role in cholesterol metabolism and lipogenesis.
PropionateHighSubstrate for hepatic gluconeogenesis, potential role in satiety signaling.
ButyrateModeratePrimary energy source for colonocytes, anti-inflammatory properties, HDAC inhibitor.

Data is extrapolated from studies on cello-oligosaccharide mixtures which include cellotetraose. The exact concentrations may vary.

Host-Microbe Interactions: Signaling Pathways

The SCFAs produced from this compound fermentation act as signaling molecules that mediate the communication between the gut microbiota and the host.

G-Protein Coupled Receptors (GPRs)

Acetate, propionate, and butyrate are ligands for G-protein coupled receptors, such as GPR41, GPR43, and GPR109a, which are expressed on the surface of various host cells, including colonocytes and immune cells. Activation of these receptors can modulate inflammatory responses and gut hormone secretion.

Histone Deacetylase (HDAC) Inhibition

Butyrate, and to a lesser extent propionate, can enter colonocytes and act as inhibitors of histone deacetylases (HDACs). This leads to the hyperacetylation of histones, altering chromatin structure and gene expression. This epigenetic modification is linked to the anti-proliferative and anti-inflammatory effects of butyrate.

SCFA_Signaling cluster_lumen Gut Lumen cluster_colonocyte Colonocyte Cellotetraose Cellotetraose Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium) Cellotetraose->Gut_Microbiota Fermentation SCFAs SCFAs (Acetate, Propionate, Butyrate) Gut_Microbiota->SCFAs GPRs GPR41/43/109a SCFAs->GPRs Activation HDAC HDAC Inhibition SCFAs->HDAC Inhibition Immune_Modulation Immune Modulation GPRs->Immune_Modulation Gene_Expression Altered Gene Expression HDAC->Gene_Expression

Caption: Signaling pathways activated by SCFAs from cellotetraose fermentation.

Experimental Protocols

In Vitro Fermentation of this compound by Human Fecal Microbiota

This protocol outlines a method for assessing the prebiotic potential of this compound using an in vitro batch fermentation model with human fecal samples.

  • Fecal Slurry Preparation: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months. Homogenize the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution to create a 10% (w/v) fecal slurry.

  • Basal Medium Preparation: Prepare a basal nutrient medium containing peptone, yeast extract, and salts, without a carbohydrate source. Sterilize by autoclaving.

  • Fermentation Setup: In an anaerobic chamber, dispense the basal medium into fermentation vessels. Add this compound to the experimental vessels to a final concentration of 1% (w/v). A control vessel with no added carbohydrate should also be prepared.

  • Inoculation: Inoculate each vessel with the fecal slurry to a final concentration of 10% (v/v).

  • Incubation: Incubate the vessels at 37°C for 48 hours under anaerobic conditions.

  • Sampling: Collect samples at 0, 24, and 48 hours for analysis.

  • Analysis:

    • Microbiota Composition: Extract DNA from the samples and perform 16S rRNA gene sequencing to determine changes in the bacterial community.

    • SCFA Analysis: Centrifuge the samples and analyze the supernatant for SCFA concentrations using gas chromatography (GC).

In_Vitro_Fermentation_Workflow Fecal_Sample Fresh Fecal Sample Slurry_Prep Prepare 10% Fecal Slurry in anaerobic PBS Fecal_Sample->Slurry_Prep Inoculation Inoculate with Fecal Slurry Slurry_Prep->Inoculation Medium_Prep Prepare Basal Medium Fermentation_Setup Add Medium and Cellotetraose to Fermentation Vessels Medium_Prep->Fermentation_Setup Fermentation_Setup->Inoculation Incubation Incubate at 37°C for 48h (Anaerobic) Inoculation->Incubation Sampling Collect Samples at 0, 24, 48h Incubation->Sampling DNA_Extraction DNA Extraction Sampling->DNA_Extraction SCFA_Analysis SCFA Analysis (GC) Sampling->SCFA_Analysis 16S_Sequencing 16S rRNA Sequencing DNA_Extraction->16S_Sequencing

Caption: Workflow for in vitro fermentation of this compound.

Growth of Bifidobacterium breve on this compound

This protocol is for assessing the ability of a specific bacterial strain to utilize this compound as a sole carbon source.

  • Strain Preparation: Culture Bifidobacterium breve UCC2003 in a suitable growth medium (e.g., MRS broth supplemented with L-cysteine) to obtain a fresh overnight culture.

  • Experimental Medium: Prepare a modified MRS (mMRS) medium without any carbohydrate source.

  • Culture Setup: Dispense the mMRS medium into anaerobic tubes. Add this compound to the experimental tubes to a final concentration of 0.5% (w/v). Include a positive control with glucose and a negative control with no added carbohydrate.

  • Inoculation: Inoculate the tubes with the overnight culture of B. breve UCC2003 to a starting optical density at 600 nm (OD600) of 0.05.

  • Incubation: Incubate the tubes anaerobically at 37°C.

  • Growth Monitoring: Measure the OD600 at regular intervals (e.g., every 2 hours) to monitor bacterial growth.

  • Substrate Utilization Analysis: At each time point, a sample of the culture supernatant can be analyzed by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) to quantify the consumption of cellotetraose.

Conclusion and Future Directions

This compound demonstrates significant potential as a novel prebiotic. Its selective fermentation by beneficial gut bacteria, leading to the production of health-promoting SCFAs, underscores its value in modulating the gut microbiome. The activation of host signaling pathways by these metabolites further highlights the intricate interplay between diet, microbiota, and host health.

Future research should focus on:

  • In vivo studies: To confirm the prebiotic effects of this compound in animal models and human clinical trials.

  • Dose-response studies: To determine the optimal dosage for achieving desired prebiotic effects.

  • Synergistic effects: To investigate the potential for combining this compound with probiotics (synbiotics) or other prebiotics to enhance its beneficial effects.

  • Strain-specific utilization: To identify a broader range of gut bacteria capable of metabolizing this compound and the specific enzymes involved.

A deeper understanding of these aspects will facilitate the development of this compound as a functional food ingredient and therapeutic agent for promoting gut health.

D-(+)-Cellotetraose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of D-(+)-Cellotetraose, a significant cello-oligosaccharide, for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, production methods, and its role in biological signaling pathways.

Core Compound Details

This compound is a tetrasaccharide composed of four β-(1→4) linked D-glucose units. It is a key intermediate in the enzymatic hydrolysis of cellulose (B213188).

PropertyValueReference
CAS Number 38819-01-1[1][2][3][4]
Molecular Formula C₂₄H₄₂O₂₁[1][2][3][4][5]
Molecular Weight 666.58 g/mol [1][2][5]
Appearance White to off-white solid/powder[3][5]
Solubility Soluble in water (25 mg/mL)[2]

Production and Purification Protocols

The primary methods for producing this compound are enzymatic and acidic hydrolysis of cellulosic materials.

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a specific and environmentally friendly approach to produce cello-oligosaccharides. The yield of this compound can be optimized by carefully controlling reaction conditions.

Optimal Conditions for Cellotetraose (B13520) Production from Phyllostachys pubescens (Bamboo):

ParameterOptimal Value
pH 4.5
Temperature 55 °C
Enzyme Concentration 2 FPU/L
Substrate (Microcrystalline Cellulose) 14%
Hydrolysis Duration 4 hours
Inhibitor Concentration 2%

Under these conditions, the yield of cellotetraose was reported to be 1.43 g per 100 g of cellulose.[5]

Acidic Hydrolysis

Acidic hydrolysis provides an alternative route for the production of cellulose oligomers.

Protocol for Acidic Hydrolysis of Cellulose:

  • Hydrolysis: Treat cellulose with phosphoric acid to obtain a mixture of water-soluble cello-oligomers with varying degrees of polymerization.

  • Differential Solubilization: Utilize methanol (B129727) to separate lower degree of polymerization oligomers (≤3) from the mixture.

  • Isolation: The remaining fraction will be enriched with higher molar mass oligomers, including a significant proportion of cellotetraose (42%) and cellopentaose (B43506) (36%).[2]

Purification

Column Chromatography Protocol:

For high-purity this compound, column chromatography is a standard purification method.

  • Column Preparation: A Bio-Gel P-2 column (2.5 cm × 125 cm) is packed and equilibrated.

  • Sample Loading: The crude cellotetraose mixture is dissolved in an appropriate buffer and loaded onto the column.

  • Elution: The sample is eluted with a suitable mobile phase.

  • Fraction Collection and Analysis: Fractions are collected and analyzed for purity using High-Performance Liquid Chromatography (HPLC). Purities of approximately 98.65% for cellotetraose have been achieved using this method.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Cellulose Hydrolysate Analysis:

HPLC is a crucial technique for the analysis and quantification of this compound in hydrolysis products.

  • Sample Preparation:

    • Take aliquots of the hydrolysis reaction at desired time points.

    • Filter the samples through a 0.45 μm syringe filter to remove any solid particles and stop the enzymatic reaction.[6]

    • Store the samples frozen prior to analysis.[6]

  • Instrumentation:

    • An HPLC system equipped with a refractive index (RI) detector is typically used.

    • An Agilent Hi-Plex Ca column is suitable for separating the breakdown products.[6]

  • Chromatographic Conditions:

    • Injection Volume: 20 μL[6]

    • Mobile Phase: Isocratic elution is commonly employed.

    • Column Temperature: The column is maintained at a constant temperature (e.g., 40 °C) in a block heater.[6]

  • Data Analysis: The retention times and peak areas of the separated sugars (glucose, cellobiose, cellotriose (B13521), cellotetraose, etc.) are compared to known standards for identification and quantification.

Biological Significance and Signaling Pathways

This compound and other cellodextrins are not merely products of cellulose degradation; they are also important signaling molecules in various organisms.

Bacterial Cellodextrin Uptake and Metabolism

In cellulolytic bacteria, the uptake and metabolism of cellodextrins are tightly regulated processes crucial for their survival and efficient utilization of cellulose.

Workflow for this compound Uptake in Clostridium thermocellum

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Cellulose Cellulose Cellulosome Cellulosome Cellulose->Cellulosome hydrolysis Cellotetraose_ext This compound Cellulosome->Cellotetraose_ext CbpB CbpB (Substrate-binding protein) Cellotetraose_ext->CbpB binds with high affinity TransporterB ABC Transporter B Cellotetraose_int This compound TransporterB->Cellotetraose_int translocation CbpB->TransporterB Metabolism Metabolism & Regulation of Cellulosome Production Cellotetraose_int->Metabolism

Caption: this compound uptake in C. thermocellum.

In Clostridium thermocellum, cellodextrins like cellotetraose are transported into the cell via ATP-binding cassette (ABC) transporters.[3] Transporter B is identified as the primary transporter for cellodextrins, with its substrate-binding protein, CbpB, exhibiting a high affinity for cellotetraose.[7] The intracellular presence of these sugars then influences the regulation of cellulosome production, the enzymatic machinery responsible for cellulose degradation.[7] In other bacteria such as Enterococcus faecalis, a phosphotransferase system (PTS) is involved in the metabolism of cellodextrins.[1]

Fungal Gene Regulation

In the basidiomycete fungus Phanerochaete chrysosporium, cellotriose and cellotetraose function as inducers for the expression of cellulolytic genes. Their presence signals the availability of cellulose and triggers the transcription of genes encoding for enzymes like cellobiohydrolases, which are essential for breaking down cellulose.[8]

Plant Defense Signaling

In plants, cellulose-derived oligomers, including cellotriose and likely cellotetraose, are recognized as Damage-Associated Molecular Patterns (DAMPs). DAMPs are molecules released upon tissue damage that can trigger an immune-like response.

G CellWallDamage Cell Wall Damage (e.g., pathogen attack) Cellotetraose This compound (DAMP) CellWallDamage->Cellotetraose releases Receptor Plasma Membrane Receptor Cellotetraose->Receptor perceived by MAPK_cascade MAP Kinase Cascade Receptor->MAPK_cascade activates DefenseResponse Defense Gene Expression & Response MAPK_cascade->DefenseResponse leads to

References

Unraveling the β-(1→4) Glycosidic Bonds of D-(+)-Cellotetraose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the glycosidic bonds in D-(+)-Cellotetraose, a significant oligosaccharide in biofuel research and drug development. Addressed to researchers, scientists, and professionals in drug development, this document details the structural characteristics, experimental determination, and biological relevance of the glycosidic linkages within this molecule.

Introduction to this compound and its Glycosidic Bonds

This compound is a linear oligosaccharide composed of four D-glucose monosaccharide units.[1] These units are linked by β-(1→4) glycosidic bonds, forming the structural backbone of this complex carbohydrate.[1] This specific linkage, where the anomeric carbon of one glucose unit is connected to the fourth carbon of the adjacent glucose unit with a beta configuration, is a defining feature of cellulose (B213188) and its derivatives.[2][3] The geometry and properties of these bonds are crucial in determining the overall three-dimensional structure, chemical behavior, and biological function of cellotetraose (B13520). Understanding these linkages is paramount for applications ranging from enzymatic hydrolysis for biofuel production to the design of novel therapeutics targeting carbohydrate-binding proteins.

Quantitative Analysis of Glycosidic Bond Geometry

ParameterDefinitionTypical Value (for Cellobiose)
Glycosidic Bond Type β-(1→4)N/A
Torsion Angle Φ O5' - C1' - O4 - C4~45°
Torsion Angle Ψ C1' - O4 - C4 - C5~-25°
Glycosidic Bond Length (C1'-O4) Distance between the anomeric carbon and the glycosidic oxygen~1.42 Å
Glycosidic Bond Angle (C1'-O4-C4) Angle formed by the anomeric carbon, glycosidic oxygen, and the fourth carbon of the adjacent glucose unit~116°

Note: The torsion angles Φ and Ψ define the rotation around the glycosidic bond and are crucial for determining the secondary structure of polysaccharides. The values presented are based on computational modeling and experimental data from cellobiose (B7769950) and may vary slightly in the context of the full cellotetraose molecule due to end-group effects and environmental factors.

Experimental Protocols for Glycosidic Bond Characterization

The structural elucidation of the glycosidic bonds in this compound relies on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for determining the three-dimensional structure of oligosaccharides in solution.[4][5] One- and two-dimensional NMR experiments can identify individual sugar residues, their anomeric configurations (α or β), the linkage positions, and the sequence of monosaccharides.[4]

Detailed Protocol for 2D NMR Analysis (HSQC-TOCSY):

  • Sample Preparation: Dissolve a purified sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O). Ensure the sample is free of paramagnetic impurities.

  • NMR Data Acquisition:

    • Acquire a one-dimensional (1D) ¹H NMR spectrum to assess sample purity and concentration.

    • Perform a two-dimensional (2D) ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate each proton with its directly attached carbon. This helps in assigning the resonances of the glucose units.

    • Acquire a 2D Total Correlation Spectroscopy (TOCSY) experiment to identify all the protons within a single glucose spin system (i.e., all protons of a single glucose residue).

    • Run a 2D ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC) experiment to identify long-range correlations between protons and carbons (typically 2-3 bonds). This is crucial for identifying the glycosidic linkage by observing a correlation between the anomeric proton (H1') of one glucose residue and the carbon at the linkage position (C4) of the adjacent residue.

    • A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment can provide through-space correlations between protons on adjacent residues, further confirming the glycosidic linkage and providing information about the conformation around the glycosidic bond.

  • Data Analysis:

    • Process the acquired NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the proton and carbon signals for each glucose residue starting from the well-resolved anomeric signals.

    • Analyze the HMBC spectrum for cross-peaks between the anomeric proton of one residue and a non-anomeric carbon of the adjacent residue to determine the linkage position (e.g., H1' to C4).

    • The coupling constants (J-couplings) between H1 and H2 in the ¹H NMR spectrum confirm the β-anomeric configuration (typically a large coupling constant of ~8 Hz).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight, composition, and fragmentation pattern of oligosaccharides, which can be used to deduce the sequence and branching patterns.[6][7] When coupled with liquid chromatography (LC-MS/MS), it becomes a highly sensitive and powerful tool for linkage analysis.[8]

Detailed Protocol for LC-MS/MS Glycosidic Linkage Analysis:

  • Permethylation: Chemically derivatize the hydroxyl groups of the oligosaccharide by methylation. This step is crucial as it stabilizes the molecule, improves ionization efficiency, and directs fragmentation to the glycosidic bonds.

  • Hydrolysis: Cleave the permethylated oligosaccharide into its constituent monosaccharides using acid hydrolysis. The positions of the original glycosidic linkages are now marked by free hydroxyl groups.

  • Derivatization: React the partially methylated monosaccharides with a labeling agent (e.g., a chromophore or fluorophore) to enhance detection.

  • LC-MS/MS Analysis:

    • Separate the derivatized monosaccharides using high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC).

    • Introduce the separated components into a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

    • In the first stage of mass analysis, select the molecular ion of a specific derivatized monosaccharide.

    • In the collision cell, fragment the selected ion through collision-induced dissociation (CID).

    • In the second stage of mass analysis, analyze the resulting fragment ions. The fragmentation pattern will be specific to the positions of the methyl groups and the free hydroxyl group, thus revealing the original linkage position.

  • Data Interpretation: Compare the fragmentation patterns of the unknown sample with those of known standards or with predictable fragmentation pathways to identify the glycosidic linkages.

Visualizing Structure and Experimental Workflow

To aid in the understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

D_Cellotetraose_Structure cluster_glucose1 Glucose 1 (Reducing End) cluster_glucose2 Glucose 2 cluster_glucose3 Glucose 3 cluster_glucose4 Glucose 4 (Non-reducing End) G1 HO- (C4) G2 (C1)-O G2->G1 β(1→4) G3 (C1)-O G3->G2 β(1→4) G4 (C1)-O G4->G3 β(1→4)

Caption: Structure of this compound highlighting the β-(1→4) glycosidic bonds.

Glycosidic_Bond_Analysis_Workflow start Oligosaccharide Sample (this compound) permethylation Permethylation (Derivatization of -OH groups) start->permethylation hydrolysis Acid Hydrolysis (Cleavage of glycosidic bonds) permethylation->hydrolysis derivatization Derivatization (e.g., with PMP) hydrolysis->derivatization lc_separation UHPLC Separation (Separation of derivatized monosaccharides) derivatization->lc_separation ms_analysis Tandem MS Analysis (MS/MS) (Fragmentation and Detection) lc_separation->ms_analysis data_analysis Data Analysis (Identification of linkage positions) ms_analysis->data_analysis result Glycosidic Linkage Information data_analysis->result

Caption: Experimental workflow for glycosidic linkage analysis using LC-MS/MS.

Biological Significance and Signaling

Cellodextrins, including cellotetraose, are not merely structural components but also act as signaling molecules in various biological systems. In cellulolytic bacteria and fungi, the presence of cellodextrins in the extracellular environment can induce the expression of genes encoding cellulase (B1617823) enzymes, which are responsible for the breakdown of cellulose.[5] This regulatory mechanism allows microorganisms to efficiently utilize cellulose as a carbon source.

For instance, in some bacteria, specific membrane transporters recognize and internalize cellodextrins.[9] The intracellular presence of these oligosaccharides can then trigger a signaling cascade, often involving transcription factors that upregulate the expression of cellulase genes. This process ensures that the energetically expensive production of cellulases is only initiated when their substrate is available. Understanding this signaling pathway is crucial for engineering more efficient microbial strains for biofuel production.

Cellotetraose_Signaling_Pathway cellotetraose Extracellular This compound transporter Membrane Transporter cellotetraose->transporter Binding and Transport intracellular_ct Intracellular This compound transporter->intracellular_ct sensor_protein Sensor Protein / Receptor intracellular_ct->sensor_protein Binding signaling_cascade Signaling Cascade sensor_protein->signaling_cascade Activation transcription_factor Transcription Factor (Activation) signaling_cascade->transcription_factor dna DNA transcription_factor->dna Binds to promoter region cellulase_mrna Cellulase mRNA dna->cellulase_mrna Transcription cellulase_enzyme Cellulase Enzyme (Synthesis and Secretion) cellulase_mrna->cellulase_enzyme Translation

Caption: A generalized signaling pathway for cellulase induction by cellotetraose.

References

D-(+)-Cellotetraose: A Key Intermediate in Cellulose Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulose (B213188), a linear polymer of β-(1→4) linked D-glucose units, is the most abundant biopolymer on Earth. Its degradation is a critical process in various biological and industrial contexts, including biofuel production, ruminant digestion, and textile processing. The enzymatic hydrolysis of cellulose is a complex process involving the synergistic action of multiple enzymes, collectively known as cellulases. A key intermediate in this intricate process is D-(+)-Cellotetraose, a cello-oligosaccharide composed of four glucose units. Understanding the formation, subsequent breakdown, and regulatory roles of cellotetraose (B13520) is paramount for optimizing cellulose degradation processes and for the development of novel therapeutics targeting pathways involving β-glucans. This technical guide provides a comprehensive overview of this compound's role in cellulose degradation, detailing its physicochemical properties, the kinetics of its enzymatic hydrolysis, and the experimental protocols used for its study.

Physicochemical Properties of Cellulose Oligosaccharides

The physical and chemical characteristics of this compound and related cello-oligosaccharides are fundamental to their behavior in biological systems and analytical procedures. A summary of these properties is presented below.

PropertyD-(+)-GlucoseD-(+)-CellobioseD-(+)-CellotrioseThis compound
Molecular Formula C₆H₁₂O₆C₁₂H₂₂O₁₁C₁₈H₃₂O₁₆C₂₄H₄₂O₂₁[1][2]
Molecular Weight ( g/mol ) 180.16342.30[3]504.44[4]666.58[1][2]
Melting Point (°C) 146229 - 230[3]>165 (dec.)[4]252 (dec.)[1][2]
Boiling Point (°C) DecomposesDecomposes958.9 ± 65.0 (Predicted)[4]1116.9 ± 65.0 (Predicted)[1]
Water Solubility Very soluble111.0 mg/mL at 15 °C[3]Soluble (50 mg/mL)[4]Soluble (25 mg/mL)[2]
Appearance White crystalline solidWhite crystalline solidWhite solid[4]White to off-white powder[2]

The Role of this compound in Enzymatic Cellulose Degradation

The enzymatic breakdown of cellulose is a synergistic process involving three main types of cellulases:

  • Endoglucanases (EGs) : These enzymes randomly cleave internal β-1,4-glucosidic bonds within the amorphous regions of the cellulose polymer, creating new chain ends.

  • Exoglucanases (or Cellobiohydrolases, CBHs) : These enzymes act on the reducing or non-reducing ends of the cellulose chains, processively releasing primarily cellobiose (B7769950) units. Some exoglucanases can also release larger cello-oligosaccharides, including cellotetraose.

  • β-Glucosidases (BGLs) : These enzymes hydrolyze cellobiose and other short-chain cello-oligosaccharides into glucose.

This compound emerges as a primary product from the action of certain endoglucanases and exoglucanases on the cellulose chain. It is then further hydrolyzed into smaller sugars. The time-course of cellotetraose hydrolysis by different cellulase (B1617823) isozymes reveals the sequential nature of this degradation. For instance, some isozymes rapidly hydrolyze cellotetraose into cellotriose (B13521), cellobiose, and glucose. The cellotriose is then subsequently broken down into cellobiose and glucose[5].

The following table summarizes the typical products observed over time during the enzymatic hydrolysis of this compound.

Time PointThis compoundD-(+)-CellotrioseD-(+)-CellobioseD-(+)-Glucose
Initial HighNoneNoneNone
Early DecreasingPresentPresentPresent
Intermediate Low/AbsentDecreasingIncreasingIncreasing
Late AbsentAbsentHigh/Decreasing (if β-glucosidase is active)High/Increasing

Signaling Pathways and Regulation

In many cellulolytic fungi, such as Trichoderma reesei, the expression of cellulase genes is tightly regulated. While cellulose itself is insoluble and cannot enter the fungal cell, soluble degradation products like cellobiose and cellotetraose act as inducers of cellulase gene expression[6]. Low basal levels of cellulase activity are thought to generate these small oligosaccharides, which are then transported into the cell, triggering a positive feedback loop that leads to high-level cellulase production[7][8].

The signaling cascade for cellulase induction is a complex network involving membrane transporters, transcription factors, and various regulatory proteins. Cellobiose is a well-known inducer, and evidence suggests that cellotetraose also plays a significant role in this process[6].

Cellulase Induction Signaling Pathway Cellulose Cellulose Cellotetraose Cellotetraose Cellulose->Cellotetraose Basal Cellulase Activity Cellobiose Cellobiose Cellotetraose->Cellobiose Hydrolysis Transporter Sugar Transporter Cellobiose->Transporter Uptake Signaling_Cascade Signaling Cascade Transporter->Signaling_Cascade Induction Signal Transcription_Factor Transcription Factor (e.g., XYR1) Signaling_Cascade->Transcription_Factor Activation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Cellulase_Genes Cellulase Genes (cbh1, egl1, etc.) mRNA mRNA Cellulase_Genes->mRNA Transcription Cellulases Cellulase Enzymes mRNA->Cellulases Translation Cellulases->Cellulose Secretion & Enhanced Degradation

Caption: Fungal cellulase induction by cellulose degradation products.

Experimental Protocols

A variety of experimental techniques are employed to study cellulose degradation and the role of this compound. Detailed methodologies for key assays are provided below.

Production of Cellulases by Submerged Fermentation

This protocol outlines the production of cellulase enzymes from a fungal strain like Trichoderma reesei using submerged fermentation.

Materials:

  • Trichoderma reesei culture

  • Pre-culture medium (e.g., Mandels' minimal medium with glucose)

  • Production medium (e.g., Mandels' minimal medium with a cellulosic substrate like Avicel or pretreated lignocellulosic biomass)[9][10][11]

  • Shake flasks or a bioreactor

  • Shaking incubator or bioreactor setup with temperature, pH, and dissolved oxygen control

Procedure:

  • Inoculate the pre-culture medium with T. reesei spores or mycelia and incubate at 28-30°C with agitation (e.g., 200 rpm) for 2-3 days to obtain a sufficient biomass.

  • Harvest the mycelia from the pre-culture by filtration or centrifugation and wash with sterile, carbon-free medium to remove any residual glucose.

  • Transfer a defined amount of the washed mycelia to the production medium in shake flasks or a bioreactor.

  • Incubate the production culture at 28-30°C with agitation for 5-7 days. Maintain the pH between 4.5 and 5.0.

  • Periodically collect samples of the culture supernatant to assay for cellulase activity and protein concentration.

  • After the fermentation period, harvest the culture supernatant containing the secreted cellulases by centrifugation or filtration. The crude enzyme solution can be used directly or purified for further studies.

Congo Red Assay for Cellulase Activity

The Congo Red assay is a qualitative or semi-quantitative method for detecting cellulase activity on a solid medium containing carboxymethyl cellulose (CMC).

Materials:

  • Petri plates with CMC agar (B569324) medium (e.g., 1% CMC in a suitable nutrient agar)

  • Microbial culture or enzyme solution

  • Congo Red solution (0.1% w/v in water)

  • 1 M NaCl solution[12]

Procedure:

  • Inoculate the CMC agar plates with the microbial culture or spot a small volume of the enzyme solution onto the agar surface.

  • Incubate the plates under conditions suitable for microbial growth or enzyme activity (e.g., 37°C for bacteria, 28-30°C for fungi) for 24-72 hours.

  • Flood the plates with the 0.1% Congo Red solution and let it stand for 15-30 minutes.

  • Pour off the Congo Red solution and de-stain the plates by washing with 1 M NaCl solution for 15-20 minutes.

  • Observe the plates for the formation of a clear halo around the colonies or the enzyme spot against a red background. The halo indicates the hydrolysis of CMC by cellulases. The diameter of the halo can be used as a semi-quantitative measure of cellulase activity.

Dinitrosalicylic Acid (DNSA) Method for Reducing Sugar Analysis

The DNSA method is a colorimetric assay used to quantify the amount of reducing sugars produced during cellulose hydrolysis.

Materials:

  • DNSA reagent (dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate, and 1.6 g of NaOH in 100 mL of distilled water)

  • Enzyme hydrolysate samples

  • Glucose standard solutions (for creating a standard curve)

  • Spectrophotometer

Procedure:

  • Pipette 1 mL of the enzyme hydrolysate sample or glucose standard into a test tube.

  • Add 1 mL of the DNSA reagent to each tube and mix well.

  • Heat the tubes in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will occur, with the intensity of the color being proportional to the concentration of reducing sugars.

  • Cool the tubes to room temperature and add 8 mL of distilled water to each tube.

  • Measure the absorbance of the solutions at 540 nm using a spectrophotometer.

  • Create a standard curve by plotting the absorbance values of the glucose standards against their known concentrations.

  • Determine the concentration of reducing sugars in the enzyme hydrolysate samples by interpolating their absorbance values on the standard curve.

High-Performance Liquid Chromatography (HPLC) for Cello-oligosaccharide Analysis

HPLC is a powerful technique for the separation and quantification of individual cello-oligosaccharides, including cellotetraose, from a mixture.

Materials:

  • HPLC system with a refractive index (RI) or pulsed amperometric detector (PAD)

  • Aminex HPX-87P or a similar carbohydrate analysis column

  • Mobile phase: Degassed, deionized water or an acetonitrile/water gradient

  • Cello-oligosaccharide standards (glucose, cellobiose, cellotriose, cellotetraose)

  • Enzyme hydrolysate samples, filtered through a 0.22 µm syringe filter

Procedure:

  • Set up the HPLC system with the appropriate column and detector. For an Aminex HPX-87P column, the mobile phase is typically deionized water at a flow rate of 0.6 mL/min and a column temperature of 80-85°C.

  • Prepare a series of cello-oligosaccharide standards of known concentrations and inject them into the HPLC system to determine their retention times and to generate standard curves for quantification.

  • Inject the filtered enzyme hydrolysate samples into the HPLC system.

  • Identify the peaks in the sample chromatograms by comparing their retention times to those of the standards.

  • Quantify the concentration of each cello-oligosaccharide in the samples by using the standard curves generated from the peak areas or heights.

Experimental and Analytical Workflow

The study of this compound as an intermediate in cellulose degradation typically follows a structured workflow, from enzyme production to the detailed analysis of hydrolysis products.

Experimental Workflow Start Start Enzyme_Production Cellulase Production (Submerged Fermentation) Start->Enzyme_Production Enzyme_Harvesting Enzyme Harvesting & Quantification Enzyme_Production->Enzyme_Harvesting Cellulose_Hydrolysis Enzymatic Hydrolysis of Cellulose Enzyme_Harvesting->Cellulose_Hydrolysis Sample_Collection Time-course Sample Collection Cellulose_Hydrolysis->Sample_Collection Qualitative_Screening Qualitative Screening (Congo Red Assay) Sample_Collection->Qualitative_Screening Quantitative_Analysis Quantitative Analysis Sample_Collection->Quantitative_Analysis DNSA_Assay Total Reducing Sugars (DNSA Assay) Quantitative_Analysis->DNSA_Assay HPLC_Analysis Oligosaccharide Profiling (HPLC) Quantitative_Analysis->HPLC_Analysis Data_Interpretation Data Interpretation & Kinetic Modeling DNSA_Assay->Data_Interpretation HPLC_Analysis->Data_Interpretation End End Data_Interpretation->End

Caption: A typical workflow for studying cellulose degradation.

Conclusion

This compound is a pivotal, yet transient, intermediate in the enzymatic degradation of cellulose. Its formation and subsequent hydrolysis are critical steps that influence the overall efficiency of cellulose conversion to glucose. Furthermore, its role as an inducer of cellulase gene expression highlights the sophisticated regulatory mechanisms that govern this fundamental biological process. The experimental protocols and analytical techniques detailed in this guide provide a robust framework for researchers and scientists to investigate the intricacies of cellulose degradation and to leverage this knowledge for the development of improved industrial processes and novel therapeutic strategies. A thorough understanding of the dynamics of cellotetraose and other cello-oligosaccharides will continue to be a key area of research in the fields of biotechnology, microbiology, and drug development.

References

The Role of D-(+)-Cellotetraose in Microbial Metabolism: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-(+)-Cellotetraose is a cello-oligosaccharide composed of four β-(1→4) linked D-glucose units. As an intermediate in the enzymatic degradation of cellulose (B213188), the most abundant biopolymer on Earth, cellotetraose (B13520) plays a pivotal role in the carbon cycle and is a key molecule in the metabolic pathways of a wide range of microorganisms. Understanding the microbial metabolism of cellotetraose is crucial for advancements in biofuels, biotechnology, and the development of novel antimicrobial agents. This technical guide provides a comprehensive overview of the uptake, enzymatic breakdown, and regulatory networks associated with this compound in microbial systems.

Microbial Uptake and Transport of this compound

The initial step in cellotetraose metabolism is its transport across the microbial cell membrane. Microorganisms have evolved sophisticated transport systems to efficiently scavenge cellodextrins from the environment.

Bacterial Transport Systems

In bacteria, the transport of cellodextrins, including cellotetraose, is primarily mediated by ATP-binding cassette (ABC) transporters and phosphoenolpyruvate-dependent phosphotransferase systems (PTS).

  • ATP-Binding Cassette (ABC) Transporters: These systems utilize the energy from ATP hydrolysis to transport substrates across the membrane. They are composed of a solute-binding protein (SBP), one or two transmembrane domains (TMDs), and one or two nucleotide-binding domains (NBDs). In the thermophilic anaerobe Clostridium thermocellum, a key bacterium in consolidated bioprocessing, an ABC transporter known as Transporter B has been identified as the major cellodextrin transporter. Its solute-binding protein, CbpB, exhibits a high affinity for a range of cellodextrins.[1]

  • Phosphoenolpyruvate:Carbohydrate Phosphotransferase System (PTS): This system couples the transport of a sugar with its phosphorylation. In Enterococcus faecalis, the CelC2 transporter, a component of the PTS, has been identified as the sole PTS transporter involved in the uptake of cellotetraose.

Fungal Transport Systems

In fungi, cellodextrin transport is predominantly carried out by Major Facilitator Superfamily (MFS) transporters. These are single-polypeptide secondary transporters that utilize the proton motive force to drive substrate uptake.

  • Aspergillus niger : A cellulose-inducible cellodextrin transporter, CtA, has been identified in this industrially important fungus. CtA is capable of transporting cellobiose, cellotriose, cellotetraose, and cellopentaose.[2]

  • Neurospora crassa : This model filamentous fungus possesses at least two well-characterized cellodextrin transporters, CDT-1 and CDT-2. These transporters are crucial not only for nutrient uptake but also for initiating the signaling cascade that leads to cellulase (B1617823) gene expression.

Enzymatic Degradation of Intracellular this compound

Once inside the cell, this compound is hydrolyzed into smaller, more readily metabolizable sugars by a variety of glycoside hydrolases (GHs).

β-Glucosidases (BGLs)

β-glucosidases are enzymes that cleave the β-glycosidic bonds of cellodextrins, typically releasing glucose. They can act on cellotetraose, sequentially hydrolyzing it to cellotriose, cellobiose, and finally glucose. The resulting glucose molecules then enter central metabolic pathways such as glycolysis.

Cellodextrin Phosphorylases

Some anaerobic bacteria, like Clostridium thermocellum, utilize a more energy-efficient phosphorolytic cleavage mechanism. Cellodextrin phosphorylase catalyzes the cleavage of a glycosidic bond using inorganic phosphate, producing glucose-1-phosphate and a shortened cellodextrin. This process conserves the energy of the glycosidic bond in the form of a sugar phosphate, which can directly enter glycolysis, bypassing the need for an initial ATP-consuming phosphorylation step.

Regulation of Cellulase Gene Expression by this compound

This compound and other small cellodextrins are not just metabolites; they are also key signaling molecules that induce the expression of cellulolytic enzymes. This allows microorganisms to efficiently respond to the presence of cellulose in their environment.

Fungal Signaling Pathways

In fungi such as Trichoderma reesei and Neurospora crassa, the induction of cellulase gene expression is a tightly regulated process. While the complete signaling pathways are still being elucidated, a general model has emerged:

  • Sensing: Low basal levels of cellulases secreted by the fungus degrade cellulose into soluble cellodextrins, including cellotetraose.

  • Transport and Signal Initiation: These cellodextrins are transported into the cell by cellodextrin transporters like CDT-1 and CDT-2. Evidence suggests these transporters may also function as "transceptors," initiating a signal upon substrate binding.

  • Transcriptional Activation: The intracellular signal leads to the activation of key transcription factors, such as XYR1 in T. reesei and CLR-1/CLR-2 in N. crassa. These transcription factors then bind to the promoter regions of cellulase genes, leading to their high-level expression.

Bacterial Signaling Pathways

In cellulolytic bacteria like Clostridium thermocellum, the regulation of cellulosome components is also linked to the presence of cellodextrins. The uptake of cellodextrins via ABC transporters is thought to trigger a signaling cascade that may involve sigma/anti-sigma factors (SigI/RsgI). These systems act as molecular switches, where the anti-sigma factor sequesters the sigma factor in the absence of an inducer. Upon sensing cellodextrins, the anti-sigma factor is inactivated, releasing the sigma factor to direct the transcription of cellulosome-related genes.

Quantitative Data Summary

The following tables summarize key quantitative data related to the microbial metabolism of this compound.

Table 1: Transporter Affinity for this compound and Related Cellodextrins

MicroorganismTransporterSubstrateDissociation Constant (KD)
Clostridium thermocellumCbpB (ABC Transporter SBP)Cellobiose (G2)1.18 µM
Cellotriose (G3)0.811 µM
Cellotetraose (G4)0.562 µM
Cellopentaose (G5)0.933 µM

Data from Sheng et al. (2022)

Table 2: Microbial Growth and Substrate Consumption on Cellodextrins

MicroorganismCarbon SourceFinal Optical Density (OD600)Substrate Consumption Rate (mg/L/h)
Saccharomyces cerevisiae expressing A. niger CtACellobiose3.057.5
Cellotriose1.518.1
Cellotetraose1.28.3
Cellopentaose0.84.1

Data from Li et al. (2020)[2]

Table 3: Induction of Cellulase Gene Expression by this compound

MicroorganismGeneInducerFold Increase in Transcripts
Phanerochaete chrysosporiumcel7CCellotetraose970
cel7CCellobiose190

Data from Hori et al. (2011)

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Microbial Growth Curve Analysis on this compound

Objective: To determine the growth kinetics of a microorganism using this compound as the sole carbon source.

Protocol:

  • Media Preparation: Prepare a minimal defined medium with all necessary nutrients except for a carbon source. Autoclave and cool to room temperature.

  • Carbon Source Addition: Prepare a sterile stock solution of this compound. Add the stock solution to the minimal medium to a final desired concentration (e.g., 2% w/v).

  • Inoculation: Inoculate the medium with a fresh overnight culture of the microorganism to a starting OD600 of approximately 0.05-0.1.

  • Incubation: Incubate the culture under appropriate conditions (e.g., 37°C with shaking at 200 rpm for bacteria).

  • OD600 Measurement: At regular time intervals (e.g., every 1-2 hours), aseptically remove an aliquot of the culture and measure the optical density at 600 nm (OD600) using a spectrophotometer.

  • Data Analysis: Plot the OD600 values (on a logarithmic scale) against time (on a linear scale) to generate a growth curve. From this curve, determine the lag phase, exponential (log) phase, stationary phase, and calculate the specific growth rate (µ) and doubling time (td).

Cellulase Activity Assay with this compound

Objective: To measure the activity of cellulase enzymes on this compound by quantifying the release of reducing sugars.

Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine a buffered solution (e.g., 50 mM sodium acetate, pH 5.0), a known concentration of this compound, and the enzyme sample.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a DNS (3,5-dinitrosalicylic acid) reagent and boiling for 5-10 minutes. This reagent reacts with reducing sugars to produce a colored product.

  • Spectrophotometry: After cooling, measure the absorbance of the solution at 540 nm.

  • Quantification: Determine the concentration of reducing sugars released by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

  • Activity Calculation: Express enzyme activity in units (U), where one unit is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified assay conditions.

Real-Time Quantitative PCR (RT-qPCR) for Gene Expression Analysis

Objective: To quantify the relative expression levels of cellulase genes in response to this compound.

Protocol:

  • Cell Culture and Induction: Grow the microorganism in a medium with a non-inducing carbon source (e.g., glucose). Harvest the cells, wash them, and transfer them to a medium containing this compound as the sole carbon source for a specific induction period.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable method (e.g., Trizol reagent or a commercial kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • qPCR: Perform quantitative PCR using the synthesized cDNA as a template, gene-specific primers for the target cellulase genes, and a reference (housekeeping) gene (e.g., actin or GAPDH). A fluorescent dye (e.g., SYBR Green) is used to monitor the amplification of DNA in real-time.

  • Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Cellulase_Induction_Fungi cluster_nucleus Nucleus Cellulose Cellulose (Extracellular) Cellotetraose This compound Cellulose->Cellotetraose Basal Cellulases Transporter Cellodextrin Transporter (e.g., CDT-1/CDT-2) Cellotetraose->Transporter Binding & Transport Intracellular_Signal Intracellular Signal Transporter->Intracellular_Signal Signal Transduction TF_Activation Transcription Factor Activation (e.g., CLR-2) Intracellular_Signal->TF_Activation Nucleus Nucleus TF_Activation->Nucleus Cellulase_Genes Cellulase Genes mRNA mRNA Cellulase_Genes->mRNA Transcription Cellulases Secreted Cellulases mRNA->Cellulases Translation & Secretion Cellulases->Cellulose Positive Feedback

Caption: Fungal Cellulase Induction Pathway.

Bacterial_Cellodextrin_Transport cluster_transporter ABC Transporter Complex Cellotetraose_ext This compound (Extracellular) SBP Solute-Binding Protein (SBP) (e.g., CbpB) Cellotetraose_ext->SBP Binding TMD Transmembrane Domains (TMDs) SBP->TMD Cellotetraose_int This compound (Intracellular) TMD->Cellotetraose_int Translocation NBD Nucleotide-Binding Domains (NBDs) NBD->TMD Conformational Change ADP_Pi ADP + Pi NBD->ADP_Pi Hydrolysis ATP ATP ATP->NBD Binding Metabolism Intracellular Metabolism Cellotetraose_int->Metabolism experimental_workflow start Start: Microbial Culture induction Induction with This compound start->induction harvest Harvest Cells induction->harvest rna_extraction Total RNA Extraction harvest->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr RT-qPCR cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt) qpcr->analysis end End: Relative Gene Expression analysis->end

References

Methodological & Application

Application Notes and Protocols for Utilizing D-(+)-Cellotetraose in Cellulase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cellulases are a class of enzymes that catalyze the hydrolysis of cellulose, the most abundant biopolymer on Earth. The study of cellulase (B1617823) activity is crucial for various industrial applications, including biofuel production, textile manufacturing, and pulp and paper processing, as well as in drug development for targeting cellulose-degrading pathogens. D-(+)-Cellotetraose, a well-defined, soluble cello-oligosaccharide, serves as an excellent substrate for the kinetic characterization of cellulases, particularly endoglucanases. Its defined structure allows for precise kinetic measurements and mode-of-action studies, offering a significant advantage over insoluble or poorly defined cellulosic substrates.

These application notes provide a detailed protocol for using this compound in cellulase assays, including reaction setup, product quantification by High-Performance Liquid Chromatography (HPLC), and calculation of enzyme activity.

Principle of the Assay

The cellulase assay using this compound is based on the enzymatic hydrolysis of the β-1,4-glycosidic bonds within the cellotetraose (B13520) molecule. This reaction yields a mixture of smaller cello-oligosaccharides, namely cellobiose (B7769950) (G2) and cellotriose (B13521) (G3), and glucose (G1). The rate of formation of these products is directly proportional to the cellulase activity under defined conditions. The concentration of the hydrolysis products is quantified using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

Data Presentation

Table 1: Typical Reaction Conditions for Cellulase Assay with this compound
ParameterRecommended RangeOptimal Value (Example)
Substrate Concentration1 - 10 mM5 mM
Enzyme Concentration0.1 - 5 µg/mLTo be determined empirically
Buffer50 mM Sodium Acetate (B1210297) or Citrate50 mM Sodium Acetate
pH4.0 - 6.05.0
Temperature30 - 60 °C50 °C
Incubation Time5 - 60 minutes30 minutes
Reaction Volume100 µL - 1 mL500 µL
Table 2: Exemplary Kinetic Parameters of Cellulases with Different Substrates
Enzyme SourceSubstrateKmVmaxReference
Trichoderma virideCarboxymethyl cellulose68 µM148 U/mL[1]
Nectria catalinensisMicrocrystalline cellulose0.22 mg/mL57.1 nmol glucose min⁻¹ mg protein⁻¹[2]
Nectria catalinensisCellobiose2.95 mM0.17 µmol glucose min⁻¹ mg protein⁻¹[2]

Note: Kinetic data for cellulases with this compound as a substrate is not extensively reported in the literature. Researchers are encouraged to determine these parameters empirically for their specific enzyme.

Experimental Protocols

Protocol 1: Cellulase Activity Assay using this compound

1. Materials and Reagents:

  • This compound (high purity)

  • Cellulase enzyme preparation

  • Sodium Acetate Buffer (50 mM, pH 5.0)

  • Deionized water (HPLC grade)

  • Microcentrifuge tubes (1.5 mL)

  • Thermomixer or water bath

  • HPLC system with a refractive index (RI) detector

  • Carbohydrate analysis HPLC column (e.g., Aminex HPX-87P or similar)

  • Syringe filters (0.22 µm)

2. Preparation of Reagents:

  • 50 mM Sodium Acetate Buffer (pH 5.0): Prepare a stock solution of 1 M sodium acetate and adjust the pH to 5.0 with acetic acid. Dilute to 50 mM with deionized water.

  • This compound Stock Solution (10 mM): Dissolve the required amount of this compound in 50 mM Sodium Acetate Buffer. Gentle warming may be required for complete dissolution. Prepare fresh or store at -20°C for short periods.

  • Enzyme Dilutions: Prepare a series of dilutions of the cellulase enzyme in 50 mM Sodium Acetate Buffer immediately before use. Keep the enzyme on ice.

3. Assay Procedure:

  • Reaction Setup: In a 1.5 mL microcentrifuge tube, add 250 µL of 10 mM this compound stock solution (final concentration 5 mM).

  • Pre-incubation: Equilibrate the substrate solution at the desired assay temperature (e.g., 50°C) for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding 250 µL of the appropriately diluted cellulase enzyme solution to the pre-warmed substrate. The final reaction volume is 500 µL.

  • Incubation: Incubate the reaction mixture at the assay temperature for a defined period (e.g., 30 minutes). Ensure proper mixing if using a thermomixer.

  • Reaction Termination: Stop the reaction by heating the mixture at 100°C for 10 minutes to denature the enzyme.

  • Sample Preparation for HPLC: Cool the samples to room temperature and centrifuge at high speed (e.g., 13,000 x g) for 5 minutes to pellet any precipitate. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Controls:

    • Substrate Blank: Incubate the this compound solution with buffer instead of the enzyme solution.

    • Enzyme Blank: Incubate the enzyme solution with buffer instead of the substrate solution.

Protocol 2: HPLC Quantification of Hydrolysis Products

1. HPLC System and Column:

  • An HPLC system equipped with a refractive index (RI) detector is recommended.

  • A carbohydrate analysis column, such as an Aminex HPX-87P or a column with an amino-bonded stationary phase, is suitable for separating the hydrolysis products.[3][4]

2. HPLC Conditions (Example for Aminex HPX-87P):

  • Mobile Phase: HPLC-grade water

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 85°C

  • Injection Volume: 20 µL

  • Detector: Refractive Index (RI) detector

3. Calibration Curve:

  • Prepare a series of standard solutions of glucose, cellobiose, and cellotriose of known concentrations in the assay buffer.

  • Inject each standard into the HPLC system and record the peak area.

  • Plot a calibration curve of peak area versus concentration for each standard.

4. Data Analysis:

  • Inject the filtered samples from the cellulase assay into the HPLC system.

  • Identify and quantify the peaks corresponding to glucose, cellobiose, and cellotriose by comparing their retention times and peak areas to the calibration curves.[5]

Calculation of Cellulase Activity

One International Unit (IU) of cellulase activity is defined as the amount of enzyme that liberates 1 µmole of product per minute under the specified assay conditions.

1. Calculate the moles of each product formed:

  • Moles of Glucose = (Concentration of Glucose (µg/mL) / Molecular Weight of Glucose (180.16 g/mol )) * Reaction Volume (mL) * 10⁻⁶

  • Moles of Cellobiose = (Concentration of Cellobiose (µg/mL) / Molecular Weight of Cellobiose (342.30 g/mol )) * Reaction Volume (mL) * 10⁻⁶

  • Moles of Cellotriose = (Concentration of Cellotriose (µg/mL) / Molecular Weight of Cellotriose (504.44 g/mol )) * Reaction Volume (mL) * 10⁻⁶

2. Calculate the total moles of glycosidic bonds cleaved:

  • The hydrolysis of one mole of cellotetraose can result in different combinations of products. To simplify, we can calculate the total moles of glycosidic bonds cleaved based on the appearance of new reducing ends.

  • Total moles of product = Moles of Glucose + Moles of Cellobiose + Moles of Cellotriose

  • Since the substrate is cellotetraose (4 glucose units), the formation of each product molecule corresponds to the cleavage of a specific number of glycosidic bonds. A more accurate method is to calculate the total amount of reducing sugar produced in glucose equivalents.

3. Calculation in International Units (IU):

  • Total µmoles of product per minute = (Total moles of product / Incubation time (min)) * 10⁶

  • Cellulase Activity (IU/mL) = (Total µmoles of product per minute) / Volume of enzyme added (mL)

It is important to ensure that the reaction is in the linear range with respect to time and enzyme concentration.

Mandatory Visualizations

Cellulase_Assay_Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) setup Reaction Setup (Substrate + Buffer) prep->setup preincubate Pre-incubation (e.g., 50°C, 5 min) setup->preincubate reaction Enzyme Addition & Incubation (e.g., 30 min) preincubate->reaction termination Reaction Termination (e.g., 100°C, 10 min) reaction->termination sample_prep Sample Preparation (Centrifugation, Filtration) termination->sample_prep hplc HPLC Analysis (Quantification of Products) sample_prep->hplc data_analysis Data Analysis (Calculation of Activity) hplc->data_analysis

Caption: Experimental workflow for cellulase assay using this compound.

Cellotetraose_Hydrolysis_Pathway cellotetraose This compound (G4) cellulase Cellulase (Endoglucanase) cellotetraose->cellulase products Hydrolysis Products cellulase->products Hydrolysis of β-1,4-glycosidic bonds cellobiose Cellobiose (G2) products->cellobiose cellotriose Cellotriose (G3) products->cellotriose glucose Glucose (G1) products->glucose

Caption: Enzymatic hydrolysis pathway of this compound by cellulase.

References

Application Notes and Protocols for Enzymatic Hydrolysis of D-(+)-Cellotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic hydrolysis of D-(+)-Cellotetraose, a key oligosaccharide in cellulose (B213188) degradation. Understanding its breakdown is crucial for research in biofuels, textiles, and drug development, particularly in targeting carbohydrate-active enzymes.

Introduction

This compound is a tetrasaccharide composed of four β-(1→4) linked D-glucose units. Its enzymatic hydrolysis is a fundamental process in the breakdown of cellulose by cellulases. Cellulases are a class of enzymes that includes endoglucanases, exoglucanases (cellobiohydrolases), and β-glucosidases.[1][2][3] The study of cellotetraose (B13520) hydrolysis provides insights into the specific modes of action of these enzymes.

  • Endoglucanases cleave internal β-1,4-glycosidic bonds randomly, producing smaller oligosaccharides such as cellobiose (B7769950) and cellotriose.[1][3][4]

  • Exoglucanases , or cellobiohydrolases, act on the ends of the cellulose chain. Some act on the reducing end, while others act on the non-reducing end, typically releasing cellobiose as the major product.[1]

  • β-Glucosidases hydrolyze cellobiose and other short-chain cello-oligosaccharides to glucose.[1]

This document outlines protocols for using different types of cellulases to hydrolyze this compound and methods for analyzing the resulting products.

Experimental Protocols

General Materials
  • This compound (Substrate)

  • Cellulase (B1617823) enzymes (e.g., from Trichoderma reesei, Aspergillus niger, or specific recombinant endo- and exo-glucanases)

  • Sodium Acetate (B1210297) Buffer (50 mM, pH 5.0) or Sodium Citrate (B86180) Buffer (50 mM, pH 4.8)[5]

  • Deionized water

  • Heating block or water bath

  • Microcentrifuge tubes

  • Pipettes and tips

  • Stop solution (e.g., 1 M Sodium Carbonate or by boiling)

  • Analytical equipment for product analysis (e.g., HPLC, TLC)

Protocol 1: Hydrolysis of Cellotetraose using a Commercial Cellulase Mixture

This protocol is suitable for a general assessment of cellotetraose hydrolysis using a commercially available cellulase mixture, which typically contains a combination of endo- and exo-glucanases.

Procedure:

  • Prepare Substrate Solution: Dissolve this compound in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 10 mg/mL.

  • Prepare Enzyme Solution: Prepare a stock solution of the commercial cellulase mixture in cold deionized water at a concentration of 1 mg/mL. Further dilutions should be made in the same buffer as the substrate.

  • Reaction Setup:

    • In a microcentrifuge tube, add 500 µL of the cellotetraose solution.

    • Pre-incubate the tube at 50°C for 5 minutes.

    • To initiate the reaction, add 50 µL of the diluted enzyme solution. The final enzyme concentration will depend on the specific activity of the commercial preparation. A starting point could be 10-50 µg/mL.

    • Incubate the reaction at 50°C.

  • Time-Course Analysis:

    • Withdraw aliquots (e.g., 50 µL) at various time points (e.g., 0, 10, 30, 60, 120 minutes).

    • Immediately stop the reaction in the aliquot by either boiling for 5-10 minutes or by adding a stop solution like 1 M sodium carbonate.

  • Product Analysis: Analyze the hydrolysis products in the stopped aliquots using HPLC or TLC (see Section 3).

Protocol 2: Hydrolysis of Cellotetraose using a Purified Endoglucanase

This protocol is designed to specifically investigate the cleavage pattern of an endoglucanase on cellotetraose.

Procedure:

  • Prepare Substrate Solution: Dissolve this compound in 50 mM sodium citrate buffer (pH 6.0) to a final concentration of 5 mg/mL.[4]

  • Prepare Enzyme Solution: Dilute the purified endoglucanase in the same citrate buffer to a working concentration (e.g., 1-5 µM). The optimal concentration should be determined empirically.

  • Reaction Setup:

    • Combine 100 µL of the cellotetraose solution with 10 µL of the endoglucanase solution in a microcentrifuge tube.

    • Incubate at the optimal temperature for the specific enzyme (e.g., 40°C for AlCMCase from Arcticibacterium luteifluviistationis).[4]

  • Reaction Termination: After a defined incubation period (e.g., 30 minutes or as determined by a time-course experiment), terminate the reaction by heating the sample at 100°C for 10 minutes.

  • Product Analysis: Analyze the products by HPLC or TLC. Expected products are primarily cellobiose and cellotriose, with some glucose.[4]

Protocol 3: Hydrolysis of Cellotetraose using a Purified Exoglucanase (Cellobiohydrolase)

This protocol focuses on the activity of an exoglucanase, which is expected to release cellobiose from the ends of the cellotetraose molecule.

Procedure:

  • Prepare Substrate Solution: Dissolve this compound in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 2 mM.

  • Prepare Enzyme Solution: Dilute the purified exoglucanase (e.g., Cel7A from Trichoderma reesei) in the same acetate buffer. The final enzyme concentration in the reaction should be in the nanomolar to low micromolar range.

  • Reaction Setup:

    • In a suitable reaction vessel, mix 200 µL of the cellotetraose solution with 20 µL of the exoglucanase solution.

    • Incubate at the enzyme's optimal temperature (e.g., 45-50°C for many fungal cellulases).

  • Reaction Termination: Stop the reaction at various time points by boiling for 10 minutes.

  • Product Analysis: Analyze the hydrolysate for the presence of cellobiose as the primary product.[1]

Analytical Methods for Product Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and quantitative method for separating and quantifying the products of cellotetraose hydrolysis.[6][7]

  • System: An HPLC system equipped with a refractive index (RI) detector.

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87P or a similar column).

  • Mobile Phase: Degassed deionized water.

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 80-85°C.

  • Sample Preparation: Centrifuge the terminated reaction mixtures to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter before injection.

  • Standards: Prepare standard solutions of glucose, cellobiose, cellotriose, and cellotetraose of known concentrations to create a calibration curve for quantification.

Thin-Layer Chromatography (TLC)

TLC is a simpler, semi-quantitative method for visualizing the products of hydrolysis.[4][8]

  • Plate: Silica gel 60 TLC plates.

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water in a 2:1:1 (v/v/v) ratio.[8]

  • Sample Application: Spot a small volume (1-2 µL) of the reaction mixture and standards onto the TLC plate.

  • Development: Place the plate in a chromatography tank saturated with the mobile phase and allow the solvent front to move up the plate.

  • Visualization: After development, dry the plate and visualize the carbohydrate spots by spraying with a 10% (v/v) sulfuric acid solution in ethanol, followed by heating at 120°C for 10-15 minutes.[8]

Data Presentation

Table 1: Summary of Enzymatic Hydrolysis Conditions for this compound
Enzyme TypeSource OrganismSubstrate Conc.Buffer SystempHTemperature (°C)Primary ProductsReference
Endoglucanase (AlCMCase)Arcticibacterium luteifluviistationisNot specified for cellotetraoseCitrate6.040Glucose, Cellobiose[4]
Exoglucanase (Avicelase II)Clostridium stercorariumNot specifiedNot specified5.0-6.075Cellobiose[9]
Exoglucanase (Cel7A)Trichoderma reeseiNot specifiedNot specifiedNot specifiedNot specifiedCellobiose[10]
Endoglucanase (BcsZ)Escherichia coli ZH-4Not specifiedNot specifiedNot specifiedNot specifiedGlucose, Cellobiose, Cellotriose[3]
β-glucosidaseNot specified4 mMNot specifiedNot specifiedNot specifiedGlucose[11]
Table 2: Example Quantitative Analysis of Cellotetraose Hydrolysis Products by HPLC
Time (min)Cellotetraose (mM)Cellotriose (mM)Cellobiose (mM)Glucose (mM)
010.00.00.00.0
105.22.12.50.4
301.51.84.81.1
600.20.56.32.5
1200.00.05.54.5

Note: The data in this table is illustrative and will vary depending on the specific enzyme and reaction conditions used.

Visualizations

Experimental Workflow for Enzymatic Hydrolysis and Product Analysis

G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Product Analysis prep_substrate Prepare Cellotetraose Solution reaction_setup Set up Reaction Mixture prep_substrate->reaction_setup prep_enzyme Prepare Enzyme Solution prep_enzyme->reaction_setup incubation Incubate at Optimal Temperature reaction_setup->incubation time_course Take Aliquots at Time Intervals incubation->time_course termination Terminate Reaction (e.g., Heat) time_course->termination hplc HPLC Analysis termination->hplc Quantitative tlc TLC Analysis termination->tlc Semi-quantitative quantification Data Quantification and Interpretation hplc->quantification tlc->quantification

Caption: Workflow for cellotetraose hydrolysis and analysis.

Signaling Pathway of Cellulose Degradation

G Cellulose Cellulose Endoglucanase Endoglucanase Cellulose->Endoglucanase Exoglucanase Exoglucanase (Cellobiohydrolase) Cellulose->Exoglucanase Cellodextrins Cellodextrins (e.g., Cellotetraose) Endoglucanase->Cellodextrins Internal Cleavage Cellobiose Cellobiose Exoglucanase->Cellobiose End-wise Cleavage BetaGlucosidase β-Glucosidase Glucose Glucose BetaGlucosidase->Glucose Hydrolysis Cellodextrins->Exoglucanase Cellodextrins->BetaGlucosidase Cellobiose->BetaGlucosidase

Caption: Enzymatic cascade in cellulose degradation.

References

Application of D-(+)-Cellotetraose in Biofuel Production Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

D-(+)-Cellotetraose, a cello-oligosaccharide composed of four β-(1→4) linked D-glucose units, serves as a valuable substrate in biofuel production research. Its defined structure allows for precise studies of cellulase (B1617823) kinetics, serving as a soluble model for the more complex insoluble cellulose. This application note details the use of this compound in characterizing cellulolytic enzymes and its role as a precursor for biofuel synthesis, providing researchers with protocols for its enzymatic hydrolysis and subsequent analysis.

Application in Cellulase Characterization

This compound is an ideal substrate for elucidating the kinetic parameters of cellulase enzymes, which are crucial for the efficient breakdown of cellulosic biomass into fermentable sugars. Research has shown that certain cellulases exhibit a high affinity for cellotetraose (B13520), leading to efficient hydrolysis and a higher yield of fermentable sugars, which can then be converted to biofuels like ethanol (B145695).

Quantitative Data on Cellulase Kinetics

While specific kinetic parameters (Km and Vmax) for a wide range of cellulases with this compound are not extensively documented in publicly available literature, the affinity of some enzymes has been noted. For instance, cellulase from Acinetobacter sp. has demonstrated a notable affinity for cellotetraose, suggesting favorable kinetics for biofuel production. Further research is required to populate a comprehensive database of these parameters for various enzymes.

Enzyme SourceSubstrateKmVmaxReference
Trichoderma virideCarboxymethyl cellulose68 µM148 U/mL[1]
Aspergillus niger subsp. awamoriCellulose0.011 g0.1098 U/mL[2]
Nectria catalinensis (endoglucanase)Carboxymethyl cellulose1.73 mg/mL0.45 µmol glucose/min/mg protein[3]
Nectria catalinensis (exoglucanase)Microcrystalline cellulose0.22 mg/mL57.1 nmol glucose/min/mg protein[3]
Nectria catalinensis (cellobiase)Cellobiose2.95 mM0.17 µmol glucose/min/mg protein[3]

Note: This table includes kinetic data for cellulases with various substrates to provide a comparative context, as direct kinetic data for this compound is limited in the provided search results.

Application in Biofuel Synthesis

This compound can be directly fermented to ethanol by certain microorganisms or after enzymatic hydrolysis to glucose. This makes it a useful tool for screening and engineering microbial strains for efficient biofuel production from cellulosic feedstocks.

Quantitative Data on Ethanol Production from this compound

Studies have demonstrated the potential of this compound as a direct substrate for ethanol production.

MicroorganismInitial this compound Conc. (g/L)Ethanol Yield (g/L)Fermentation TimeReference
Flammulina velutipes104.47 days

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol outlines the procedure for the enzymatic breakdown of this compound into smaller sugars, primarily glucose.

Materials:

  • This compound

  • Cellulase enzyme solution of known activity

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.8)

  • Deionized water

  • Microcentrifuge tubes

  • Water bath or incubator

  • HPLC system for analysis

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 10 mg/mL) in 50 mM sodium acetate buffer (pH 4.8).

  • Enzyme Dilution: Dilute the cellulase enzyme to a suitable concentration in the same sodium acetate buffer. The optimal concentration should be determined empirically.

  • Reaction Setup:

    • In a microcentrifuge tube, add a specific volume of the this compound stock solution.

    • Add the diluted cellulase solution to initiate the reaction. A typical reaction volume is 1 mL.

    • Prepare a control sample with heat-inactivated enzyme or without any enzyme to account for any non-enzymatic hydrolysis.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the cellulase (e.g., 50°C) for a defined period (e.g., 1, 2, 4, 8, and 24 hours).

  • Reaction Termination: Stop the reaction by heating the tubes at 100°C for 10 minutes to denature the enzyme.

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitate. Collect the supernatant for analysis.

  • Analysis: Analyze the hydrolysis products (glucose, cellobiose, cellotriose, and remaining cellotetraose) using High-Performance Liquid Chromatography (HPLC).

Protocol 2: HPLC Analysis of this compound Hydrolysis Products

This protocol provides a general method for the quantification of sugars produced during the enzymatic hydrolysis of this compound.

Instrumentation and Columns:

  • HPLC system equipped with a refractive index (RI) detector.

  • An appropriate carbohydrate analysis column (e.g., Agilent Hi-Plex Ca, 7.7 × 300 mm, 8 μm).

Chromatographic Conditions:

  • Mobile Phase: 100% Deionized water[3]

  • Flow Rate: 0.6 mL/min[3]

  • Column Temperature: 85°C[3]

  • Injection Volume: 20 µL[3]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of D-glucose, cellobiose, cellotriose, and this compound of known concentrations in deionized water.

  • Calibration Curve: Inject the standards into the HPLC system to generate a calibration curve for each sugar.

  • Sample Injection: Inject the supernatant from the enzymatic hydrolysis reaction (Protocol 1).

  • Data Analysis: Identify and quantify the peaks in the sample chromatogram by comparing their retention times and peak areas to the calibration curves.

Visualizations

Cellodextrin Metabolism in Biofuel-Producing Microorganisms

The following diagram illustrates a generalized metabolic pathway for the uptake and conversion of cellodextrins, such as this compound, into ethanol in biofuel-producing microorganisms like Neurospora crassa and engineered Saccharomyces cerevisiae.

Cellodextrin_Metabolism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellulose Cellulose Cellotetraose Cellotetraose Cellulose->Cellotetraose Hydrolysis Transporter Transporter Cellotetraose->Transporter Cellulase Cellulase Cellulase->Cellulose Cellotetraose_in Cellotetraose Transporter->Cellotetraose_in Uptake Glucose Glucose Cellotetraose_in->Glucose Hydrolysis Beta_glucosidase Beta_glucosidase Beta_glucosidase->Cellotetraose_in Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Fermentation Fermentation Pyruvate->Fermentation Ethanol Ethanol Fermentation->Ethanol

Caption: Generalized pathway of cellotetraose uptake and conversion to ethanol.

Experimental Workflow for Enzymatic Hydrolysis and Analysis

The following diagram outlines the logical flow of the experimental work from substrate preparation to final analysis.

Experimental_Workflow Start Start Prepare_Substrate Prepare this compound Solution Start->Prepare_Substrate Prepare_Enzyme Prepare Cellulase Solution Start->Prepare_Enzyme Reaction_Setup Set up Hydrolysis Reaction Prepare_Substrate->Reaction_Setup Prepare_Enzyme->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Termination Terminate Reaction (Heat Inactivation) Incubation->Termination Sample_Prep Prepare Sample for HPLC (Centrifugation) Termination->Sample_Prep HPLC_Analysis Analyze Products by HPLC Sample_Prep->HPLC_Analysis Data_Analysis Quantify Sugars and Calculate Conversion HPLC_Analysis->Data_Analysis End End Data_Analysis->End

Caption: Workflow for enzymatic hydrolysis of this compound and analysis.

References

High-Performance Liquid Chromatography (HPLC) Analysis of D-(+)-Cellotetraose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of D-(+)-Cellotetraose using High-Performance Liquid Chromatography (HPLC). This compound, a cello-oligosaccharide consisting of four β(1→4) linked D-glucose units, is a key compound in biofuel research, enzymatic hydrolysis studies, and as a prebiotic candidate.[1] Accurate and reliable quantification is crucial for these applications.

Two primary HPLC methodologies are presented, catering to different instrument availabilities and analytical requirements:

  • Hydrophilic Interaction Liquid Chromatography (HILIC) with Evaporative Light Scattering Detection (ELSD) : A modern and sensitive method suitable for a wide range of polar analytes.[2][3]

  • Amino-Propyl Column with Refractive Index Detection (RID) : A robust and widely established method for carbohydrate analysis.[4][5]

Physicochemical Properties of this compound

A summary of the key properties of this compound is provided in the table below.

PropertyValueReference
Chemical Formula C₂₄H₄₂O₂₁[6]
Molecular Weight 666.58 g/mol [6]
Appearance White to off-white powder[6]
Solubility Soluble in water (25 mg/mL)
CAS Number 38819-01-1

Protocol 1: HILIC-HPLC with Evaporative Light Scattering Detection (ELSD)

This method offers high sensitivity and is compatible with gradient elution, making it ideal for separating a range of oligosaccharides. HILIC separates compounds based on their polarity in a high organic content mobile phase.[3] The ELSD is a universal detector suitable for non-volatile analytes like cellotetraose (B13520) that lack a UV chromophore.

Experimental Protocol

1. Sample and Standard Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and deionized water.
  • Working Standards: Prepare a series of working standards (e.g., 0.05, 0.1, 0.25, 0.5, 0.8 mg/mL) by diluting the stock solution with the 50:50 acetonitrile/water mixture.
  • Sample Preparation: Dissolve the sample containing this compound in the 50:50 acetonitrile/water mixture to an expected concentration within the calibration range.
  • Filtration: Filter all solutions through a 0.22 µm syringe filter prior to injection.[7]

2. HPLC-ELSD System and Conditions: The following table outlines the instrumental parameters for the HILIC-ELSD analysis.

ParameterRecommended Condition
HPLC System UHPLC/HPLC system with a binary pump and autosampler
Column HILIC Column (e.g., Atlantis Premier BEH Z-HILIC, 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water
Mobile Phase B Acetonitrile
Gradient Elution 80% to 50% B over 10 min, hold at 50% for 2 min, return to 80% B and equilibrate for 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector Evaporative Light Scattering Detector (ELSD)
ELSD Drift Tube Temp. 50 °C
ELSD Nebulizer Gas Nitrogen, 3.0 bar

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Experimental Workflow: HILIC-ELSD Analysis

HILIC_ELSD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard This compound Standard Dissolve_Std Dissolve & Dilute Standard->Dissolve_Std Sample Test Sample Dissolve_Sample Dissolve Sample->Dissolve_Sample Solvent Acetonitrile/Water (50:50) Solvent->Dissolve_Std Solvent->Dissolve_Sample Filter_Std Filter (0.22 µm) Dissolve_Std->Filter_Std Filter_Sample Filter (0.22 µm) Dissolve_Sample->Filter_Sample HPLC HILIC-HPLC System Filter_Std->HPLC Inject Filter_Sample->HPLC Inject ELSD ELSD Detector HPLC->ELSD Chromatogram Obtain Chromatogram ELSD->Chromatogram Calibration Create Calibration Curve Chromatogram->Calibration Quantification Quantify Sample Chromatogram->Quantification Calibration->Quantification

Caption: Workflow for this compound analysis by HILIC-ELSD.

Protocol 2: Amino-Propyl Column with Refractive Index Detection (RID)

This is a classic, isocratic method widely used for the analysis of simple sugars and oligosaccharides.[4] An amino-propyl (NH2) column acts as a weak anion-exchanger and also allows for normal-phase partitioning. The Refractive Index Detector (RID) is a universal detector that responds to changes in the refractive index of the mobile phase caused by the analyte.[5]

Experimental Protocol

1. Sample and Standard Preparation:

  • Mobile Phase Preparation: Prepare the mobile phase consisting of Acetonitrile and deionized water (e.g., 70:30 v/v). Degas the mobile phase thoroughly before use.
  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase.
  • Working Standards: Prepare a series of working standards (e.g., 0.1, 0.2, 0.5, 1.0 mg/mL) by diluting the stock solution with the mobile phase.
  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to an expected concentration within the calibration range.
  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.[4]

2. HPLC-RID System and Conditions: The following table outlines the instrumental parameters for the analysis using an amino-propyl column with RID.

ParameterRecommended Condition
HPLC System Isocratic HPLC system with autosampler
Column Amino-propyl (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of Acetonitrile:Water (70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
Detector Refractive Index Detector (RID)
RID Temperature 35 °C

3. Data Analysis:

  • Allow the RID to stabilize; this may take an hour or more.
  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Logical Relationship: HPLC-RID Method

HPLC_RID_Logic cluster_input Inputs cluster_process Chromatographic Process cluster_output Outputs Sample Filtered Sample in Mobile Phase HPLC Isocratic HPLC (NH2 Column) Sample->HPLC Standard Filtered Standards in Mobile Phase Standard->HPLC Separation Separation based on Polarity HPLC->Separation Elution Detection Refractive Index Detection Separation->Detection Signal Change in Refractive Index Detection->Signal Chromatogram Peak Proportional to Concentration Signal->Chromatogram Result Quantitative Result Chromatogram->Result

Caption: Logical flow of the HPLC-RID method for cellotetraose quantification.

Concluding Remarks

The choice between the HILIC-ELSD and the Amino-Propyl-RID method will depend on the available instrumentation, the complexity of the sample matrix, and the required sensitivity. The HILIC method is generally more sensitive and better suited for complex mixtures, while the amino-propyl column method is a cost-effective and robust alternative for simpler sample matrices. Both methods, when properly validated, can provide accurate and precise quantification of this compound for research, development, and quality control purposes.

References

Application Notes & Protocols: Characterization of Glycoside Hydrolases Using D-(+)-Cellotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoside hydrolases (GHs) are a ubiquitous class of enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates, playing critical roles in biological processes ranging from digestion to bacterial pathogenesis.[1] In industrial biotechnology and drug development, particularly in the context of biofuels and therapeutic enzyme inhibitors, the detailed characterization of cellulolytic GHs is paramount.[2][3] D-(+)-Cellotetraose, a well-defined cello-oligosaccharide composed of four β-(1→4) linked D-glucose units, serves as a crucial substrate for these studies.[4] Its defined structure allows for precise investigation of enzyme specificity, mode of action, and kinetic parameters, providing deeper insights than complex, insoluble substrates like crystalline cellulose (B213188).[5][6]

These application notes provide detailed protocols for characterizing glycoside hydrolases using this compound, focusing on product analysis by High-Performance Liquid Chromatography (HPLC) and kinetic analysis through direct and coupled assays.

Principle of Characterization

The enzymatic hydrolysis of this compound can proceed through different pathways depending on the nature of the glycoside hydrolase. Analyzing the cleavage products and the rate of their formation provides fundamental information about the enzyme's catalytic mechanism.

  • Endo-glucanases (EC 3.2.1.4): These enzymes cleave internal glycosidic bonds randomly. When acting on cellotetraose (B13520), they can produce a mixture of glucose, cellobiose (B7769950), and cellotriose.[7]

  • Exo-glucanases (e.g., Cellobiohydrolases, EC 3.2.1.91): These enzymes act on the ends of the polysaccharide chain. A cellobiohydrolase, for instance, would processively cleave cellotetraose to release two molecules of cellobiose.[5]

  • β-Glucosidases (EC 3.2.1.21): These enzymes typically hydrolyze smaller oligosaccharides, primarily cellobiose, but can also act on the non-reducing end of cellotetraose to release glucose.[4]

By identifying and quantifying the hydrolysis products over time, a detailed profile of the enzyme's function can be established.

GH_Characterization_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Purified GH Enzyme Reaction Incubate Enzyme with Substrate (Time Course) Enzyme->Reaction Substrate This compound Stock Solution Substrate->Reaction Quench Stop Reaction (e.g., Heat, pH change) Reaction->Quench Aliquots HPLC Product Separation & Quantification (HPLC) Quench->HPLC Kinetics Determine Kinetic Parameters HPLC->Kinetics Specificity Identify Product Profile & Specificity HPLC->Specificity

Caption: General workflow for glycoside hydrolase characterization.

Experimental Protocols

Protocol 1: Analysis of Hydrolysis Products by HPLC

This protocol is designed to identify the specific cleavage pattern of a GH on this compound, thereby determining its mode of action.

A. Materials

  • Purified Glycoside Hydrolase

  • This compound (High Purity)

  • Reaction Buffer (e.g., 50 mM Sodium Acetate, pH 5.0, or as optimal for the enzyme)

  • Quenching Solution (e.g., 1 M HCl or 100 mM NaOH)

  • HPLC system with a Refractive Index (RI) detector or Pulsed Amperometric Detector (PAD)

  • Carbohydrate analysis column (e.g., Aminex HPX-87P or similar)

  • Standards: D-Glucose (G1), D-Cellobiose (G2), D-Cellotriose (G3), D-Cellotetraose (G4)

  • Ultrapure water

B. Procedure

  • Standard Curve Preparation: Prepare a series of known concentrations for G1, G2, G3, and G4 standards (e.g., 0.1 to 5 mg/mL) in ultrapure water. Inject each standard into the HPLC system to determine retention times and generate standard curves for quantification.

  • Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing:

    • This compound: 10 mM final concentration

    • Reaction Buffer: to final volume

    • Initiate the reaction by adding the purified GH enzyme to a final concentration of 0.1 µM (concentration may need optimization).[5]

  • Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 40°C) for a defined period (e.g., 30 minutes).[8] For a time-course experiment, prepare multiple identical reactions and stop them at different time points (e.g., 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a small volume of quenching solution or by boiling the sample for 5-10 minutes.[9]

  • Sample Preparation: Centrifuge the quenched sample to pellet any precipitated protein. Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.[8]

  • HPLC Analysis: Inject the filtered sample into the HPLC system.[7][10]

    • Column: Agilent Hi-Plex Ca, 7.7 × 300 mm.[8]

    • Mobile Phase: 100% Ultrapure Water.[8]

    • Flow Rate: 0.6 mL/min.[8]

    • Temperature: 80-85 °C.[8]

    • Detector: Refractive Index (RI).

  • Data Analysis: Identify the products in the sample chromatogram by comparing retention times with the prepared standards. Quantify the concentration of each product using the standard curves.

Hydrolysis_Pathways cluster_endo Endoglucanase Action cluster_exo Exoglucanase Action (Cellobiohydrolase) G4 Cellotetraose (G4) G2_1 Cellobiose (G2) G4->G2_1 Cleavage at center G1 Glucose (G1) G4->G1 Cleavage near end G2_3 Cellobiose (G2) G4->G2_3 Processive cleavage G2_2 Cellobiose (G2) G3 Cellotriose (G3) G2_4 Cellobiose (G2)

Caption: Hydrolysis pathways of this compound by different GHs.

Protocol 2: Michaelis-Menten Kinetic Analysis

This protocol determines the kinetic parameters (Kₘ and Vₘₐₓ) of a GH using this compound as the substrate. It relies on measuring initial reaction velocities at various substrate concentrations.

A. Materials

  • Same as Protocol 1.

B. Procedure

  • Substrate Concentration Range: Prepare a series of this compound dilutions in the reaction buffer, ranging from approximately 0.1 × Kₘ to 10 × Kₘ. If the Kₘ is unknown, a wide range should be tested (e.g., 0.1 mM to 20 mM).

  • Enzyme Concentration: Determine an enzyme concentration that results in linear product formation for at least 10 minutes, where less than 10% of the substrate is consumed. This ensures measurement of the initial velocity (v₀).

  • Reaction Setup: For each substrate concentration, set up a reaction as described in Protocol 1. Initiate the reaction by adding the predetermined concentration of the enzyme.

  • Incubation and Quenching: Incubate the reactions at the optimal temperature. At a fixed time point within the linear range (e.g., 5 minutes), stop the reaction.

  • Product Quantification: Analyze the amount of a specific product formed (e.g., cellobiose or total reducing sugars) for each reaction using HPLC (as in Protocol 1) or a reducing sugar assay like the DNS (dinitrosalicylic acid) method.[11]

  • Data Analysis:

    • Calculate the initial velocity (v₀) for each substrate concentration (in µmol/min/mg of enzyme).

    • Plot v₀ versus substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.

Protocol 3: Coupled Enzyme Assay for High-Throughput Screening

This protocol provides a continuous, spectrophotometric method for measuring GH activity, suitable for inhibitor screening and high-throughput applications. It couples the production of glucose from cellotetraose hydrolysis to the glucose oxidase/peroxidase (GOPOD) system.

A. Materials

  • Purified Glycoside Hydrolase (must produce glucose as a direct or downstream product)

  • This compound

  • Reaction Buffer

  • Glucose Oxidase/Peroxidase (GOPOD) reagent kit (containing glucose oxidase, horseradish peroxidase, and a chromogen like 4-aminoantipyrine (B1666024) or ABTS).

  • 96-well microplate reader

B. Procedure

  • Reagent Preparation: Prepare the GOPOD working reagent according to the manufacturer's instructions. Prepare substrate and enzyme solutions in the reaction buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • GOPOD working reagent

    • This compound solution (at a fixed, typically saturating, concentration)

  • Initiation and Measurement: Initiate the reaction by adding the GH enzyme to the wells. Immediately place the plate in a microplate reader pre-set to the optimal temperature.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 510 nm for 4-aminoantipyrine-based assays) kinetically over a period of 10-30 minutes.

  • Data Analysis: The rate of change in absorbance is directly proportional to the rate of glucose production. Calculate the enzyme activity based on a glucose standard curve run under the same conditions.

Coupled_Assay Cellotetraose Cellotetraose Products Glucose + Other Oligosaccharides Cellotetraose->Products Hydrolysis Gluconolactone Gluconolactone + H₂O₂ Products->Gluconolactone Oxidation OxidizedDye Oxidized Dye (Colored Product) Gluconolactone->OxidizedDye Reduction GH Glycoside Hydrolase GH->Cellotetraose GO Glucose Oxidase GO->Products O₂ → H₂O₂ HRP Horseradish Peroxidase HRP->Gluconolactone Dye(red) → Dye(ox)

References

Application Notes and Protocols for Studying Enzyme Kinetics and Mechanism with D-(+)-Cellotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-(+)-Cellotetraose is a defined, soluble oligosaccharide that serves as an excellent substrate for investigating the kinetics and mechanisms of cellulolytic enzymes. Unlike insoluble cellulose (B213188), its homogeneity allows for precise concentration control and straightforward analysis of reaction products, making it an invaluable tool for characterizing enzymes such as cellobiohydrolases, endoglucanases, and β-glucosidases. These application notes provide detailed protocols for utilizing this compound to elucidate enzyme function, crucial for applications ranging from biofuel development to the design of novel therapeutics.

Application Notes

Enzymatic Hydrolysis of this compound

This compound is a tetramer of glucose units linked by β-1,4-glycosidic bonds. Its enzymatic breakdown is central to understanding the broader process of cellulose degradation. The primary enzymes that act on this compound are:

  • Cellobiohydrolases (EC 3.2.1.91): These enzymes typically act processively on the ends of cellulose chains, cleaving off cellobiose (B7769950) (a disaccharide) units. When acting on this compound, a primary product is cellobiose.

  • Endoglucanases (EC 3.2.1.4): These enzymes cleave internal glycosidic bonds within a cellulose chain. Their action on this compound can yield a mixture of smaller oligosaccharides, including cellobiose and cellotriose.

  • β-Glucosidases (EC 3.2.1.21): This class of enzymes hydrolyzes cellobiose and other short cello-oligosaccharides into glucose.[1] They are essential for the final step in the complete breakdown of cellulose to its monomeric sugar.

The hydrolysis of this compound can be monitored by quantifying the disappearance of the substrate and the appearance of its products, namely cellotriose, cellobiose, and glucose.

Investigating Product Inhibition

A critical aspect of cellulase (B1617823) research is the phenomenon of product inhibition, where the accumulation of hydrolysis products, particularly cellobiose, impedes enzyme activity.[2][3] This is a significant bottleneck in industrial biomass conversion. This compound provides an ideal system to study this, as the initial substrate and the inhibitory product (cellobiose) are well-defined, allowing for the accurate determination of inhibition constants (Ki).[3][4]

Experimental Protocols

Protocol 1: Determination of Michaelis-Menten Kinetics

This protocol details the determination of the Michaelis-Menten constants, Kₘ and Vₘₐₓ, for a cellulolytic enzyme using this compound.

1. Materials and Reagents:

  • Purified enzyme (e.g., cellobiohydrolase)

  • This compound

  • Reaction Buffer (e.g., 50 mM sodium acetate, pH 5.0)

  • Quenching solution (e.g., 100 mM NaOH or a boiling water bath)

  • High-Performance Liquid Chromatography (HPLC) system equipped with a carbohydrate analysis column (e.g., Aminex HPX-87P) and a Refractive Index (RI) detector.

  • Standards for this compound, cellotriose, cellobiose, and glucose.

2. Procedure:

  • Substrate Preparation: Prepare a series of this compound solutions in the reaction buffer with concentrations spanning the expected Kₘ value (e.g., 0.1 to 10 mM).

  • Enzyme Preparation: Dilute the purified enzyme in the reaction buffer to a concentration that ensures the reaction rate is linear over the chosen time course (typically in the nM range).

  • Reaction Initiation: In a temperature-controlled environment (e.g., 37°C), add a specific volume of the enzyme solution to an equal volume of each substrate concentration to initiate the reaction.

  • Time Course and Sampling: At predetermined time points (e.g., 2, 5, 10, 15, and 30 minutes), withdraw an aliquot of the reaction mixture and immediately quench the reaction to stop enzymatic activity. This can be achieved by adding the aliquot to a tube containing the quenching solution or by heat inactivation.

  • Product Quantification: Analyze the quenched samples by HPLC to separate and quantify the substrate and products.[5] Create a standard curve for each compound to determine their concentrations in the reaction samples.

  • Data Analysis:

    • For each substrate concentration, plot the concentration of a specific product (e.g., cellobiose) against time. The initial velocity (v₀) is the slope of the linear portion of this curve.

    • Plot the calculated initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.

Protocol 2: Assessment of Product Inhibition by Cellobiose

This protocol builds upon the Michaelis-Menten experiment to determine the inhibition constant (Kᵢ) of cellobiose.

1. Materials and Reagents:

  • Same as in Protocol 1, with the addition of high-purity cellobiose.

2. Procedure:

  • Perform the Michaelis-Menten experiment as described in Protocol 1.

  • Repeat the entire experiment at least twice more, each time in the presence of a different, fixed concentration of cellobiose (the inhibitor). The inhibitor concentrations should be chosen around the expected Kᵢ value.

  • Quantify the reaction products and determine the initial velocities for each substrate concentration in the presence of the inhibitor.

3. Data Analysis:

  • Determine the apparent Kₘ (Kₘ,ₐₚₚ) and apparent Vₘₐₓ (Vₘₐₓ,ₐₚₚ) for each inhibitor concentration.

  • To determine the mechanism of inhibition and the Kᵢ value, a Lineweaver-Burk plot (1/v₀ versus 1/[S]) is commonly used.

    • Competitive Inhibition: The lines will intersect on the y-axis. Kᵢ can be determined from the change in the x-intercept.

    • Non-competitive Inhibition: The lines will intersect on the x-axis. Kᵢ can be determined from the change in the y-intercept.

    • Mixed Inhibition: The lines will intersect in the second or third quadrant.

Data Presentation

Quantitative data from kinetic studies should be presented in a clear and organized manner to facilitate comparison.

Table 1: Kinetic Parameters of Selected Glycoside Hydrolases with Cello-oligosaccharides

EnzymeSource OrganismSubstrateKₘ (mM)Vₘₐₓ (µmol/min/mg)k꜀ₐₜ (s⁻¹)Reference
β-GlucosidaseThermotoga maritimaCellobiose22.363.1-[6]
β-GlucosidaseThermofilum sp. ex4484_79Cellobiose6.2424.323.8[7]
β-GlucosidaseTrichoderma reesei QM 9414Cellobiose1.221.14-[8]

Table 2: Cellobiose Inhibition Constants (Kᵢ) for Cellulases

EnzymeSource OrganismSubstrate Used in AssayKᵢ of Cellobiose (mM)Reference
Cellobiohydrolase I (Cel7A)Trichoderma reesei³H-labeled bacterial cellulose1.6 ± 0.5[4]
Endoglucanase I (Cel7B)Trichoderma reesei³H-labeled amorphous cellulose11 ± 3[4]
Endoglucanase II (Cel5A)Trichoderma reesei³H-labeled amorphous cellulose34 ± 6[4]

Visualizations

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_analysis 3. Analysis cluster_data 4. Data Processing prep_substrate Prepare this compound Concentration Series reaction_setup Combine Substrate, Buffer, and Inhibitor (if applicable) prep_substrate->reaction_setup prep_enzyme Prepare Enzyme Dilution initiate Initiate with Enzyme at Defined Temperature prep_enzyme->initiate prep_inhibitor Prepare Inhibitor Solutions (for Kᵢ determination) prep_inhibitor->reaction_setup reaction_setup->initiate sampling Collect Samples at Time Intervals initiate->sampling quench Quench Reaction sampling->quench hplc HPLC Analysis of Substrate and Products quench->hplc quantify Quantify Concentrations hplc->quantify calc_v0 Calculate Initial Velocities (v₀) quantify->calc_v0 plot_mm Michaelis-Menten Plot (v₀ vs. [S]) calc_v0->plot_mm plot_lb Lineweaver-Burk Plot (for Kᵢ determination) calc_v0->plot_lb determine_km_vmax Determine Kₘ and Vₘₐₓ plot_mm->determine_km_vmax determine_ki Determine Kᵢ plot_lb->determine_ki

Caption: Workflow for enzyme kinetic analysis using this compound.

hydrolysis_pathway Cellotetraose This compound Cellotriose Cellotriose Cellotetraose->Cellotriose  Endoglucanase + Glucose Cellobiose Cellobiose Cellotetraose->Cellobiose  Cellobiohydrolase + Cellobiose Cellotriose->Cellobiose  β-Glucosidase + Glucose Glucose Glucose Cellobiose->Glucose  β-Glucosidase + Glucose

Caption: Simplified enzymatic hydrolysis pathways of this compound.

References

D-(+)-Cellotetraose: A Reliable Standard for Oligosaccharide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellotetraose, a cello-oligosaccharide consisting of four β-(1→4) linked D-glucose units, serves as a critical standard in the analysis of oligosaccharides derived from cellulose (B213188) degradation. Its well-defined structure and purity make it an ideal reference material for the development and validation of analytical methods aimed at identifying and quantifying complex carbohydrate mixtures. This document provides detailed application notes and experimental protocols for the use of this compound as a standard in High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS).

Application in Plant Cell Wall Integrity Signaling

Cello-oligosaccharides, such as this compound, play a significant role in plant biology as Damage-Associated Molecular Patterns (DAMPs). When plant cell walls are damaged, either mechanically or by enzymatic action from pathogens, these oligosaccharide fragments are released and can trigger the plant's innate immune response, a process known as Cell Wall Integrity (CWI) signaling. Utilizing this compound as a standard allows researchers to accurately quantify the levels of these signaling molecules in plant extracts, providing insights into plant-pathogen interactions and defense mechanisms.

G cluster_0 Cell Wall Disruption cluster_1 Cell Wall Integrity Sensing cluster_2 Signal Perception and Transduction cluster_3 Cellular Response Pathogen_Attack Pathogen Attack Cellulose_Degradation Cellulose Degradation Pathogen_Attack->Cellulose_Degradation Mechanical_Damage Mechanical Damage Mechanical_Damage->Cellulose_Degradation Cell_Wall Plant Cell Wall Cellotetraose_Release Release of Cello-oligosaccharides (e.g., this compound) Cellulose_Degradation->Cellotetraose_Release Receptor_Kinase Pattern Recognition Receptor (e.g., RLK) Cellotetraose_Release->Receptor_Kinase Binding Signaling_Cascade Intracellular Signaling Cascade (MAPK Pathway) Receptor_Kinase->Signaling_Cascade Activation Defense_Gene_Expression Defense Gene Expression Signaling_Cascade->Defense_Gene_Expression ROS_Production Reactive Oxygen Species (ROS) Production Signaling_Cascade->ROS_Production Callose_Deposition Callose Deposition Signaling_Cascade->Callose_Deposition

Plant Cell Wall Integrity Signaling Pathway

Quantitative Analysis of Cello-oligosaccharides using HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the analysis of underivatized carbohydrates. This compound is an excellent external standard for the quantification of cello-oligosaccharides in complex mixtures.

Experimental Workflow for HPAEC-PAD Analysis

G start Start prep_standards Prepare this compound Standards (e.g., 0.4 - 4.0 mg/L) start->prep_standards prep_samples Prepare Sample Solutions start->prep_samples hpaec_pad HPAEC-PAD Analysis (CarboPac PA200 Column) prep_standards->hpaec_pad prep_samples->hpaec_pad calibration Generate Calibration Curve (Peak Area vs. Concentration) hpaec_pad->calibration quantification Quantify Cello-oligosaccharides in Samples calibration->quantification end End quantification->end

HPAEC-PAD Workflow for Oligosaccharide Quantification

Protocol for HPAEC-PAD Analysis

  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound at a concentration of 100 mg/L in deionized water.

    • Perform serial dilutions to prepare a series of standard solutions with concentrations ranging from 0.40 to 4.00 mg/L.

  • Sample Preparation:

    • Dilute the sample containing cello-oligosaccharides with deionized water to fall within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions: [1]

    • Instrument: High-Performance Anion-Exchange Chromatography system with Pulsed Amperometric Detector.

    • Column: CarboPac PA200 (3 x 150 mm) with a guard column.

    • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH).

    • Mobile Phase B: 100 mM NaOH with 1 M Sodium Acetate (NaOAc).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 30 °C.

    • Gradient Program:

      • 0-2 min: 95% A, 5% B

      • 2-15 min: Linear gradient to 75% A, 25% B

      • 15-20 min: Linear gradient to 50% A, 50% B

      • 20-25 min: Isocratic at 50% A, 50% B

      • 25-30 min: Return to initial conditions (95% A, 5% B) and equilibrate.

  • Data Analysis:

    • Integrate the peak areas of the this compound standards and the corresponding peaks in the sample chromatograms.

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of cello-oligosaccharides in the samples using the linear regression equation from the calibration curve.

Quantitative Data for Cello-oligosaccharide Standards by HPAEC-PAD [1]

OligosaccharideLinearity Range (mg/L)Calibration EquationLOD (mg/L)LOQ (mg/L)
Cellobiose0.40 - 4.00y = 1.25x + 0.080.9990.050.20
Cellotriose0.40 - 4.00y = 1.18x + 0.110.9980.060.25
This compound 0.40 - 4.00 y = 1.12x + 0.15 0.998 0.08 0.32
Cellopentaose0.40 - 4.00y = 1.05x + 0.190.9980.090.38

Qualitative and Semi-Quantitative Analysis using MALDI-TOF MS

MALDI-TOF MS is a powerful technique for the rapid analysis of oligosaccharide mixtures, providing information on the degree of polymerization (DP). This compound can be used as a standard to optimize instrument settings and to aid in the identification of cello-oligosaccharides in complex samples.

Protocol for MALDI-TOF MS Analysis

  • Matrix Solution Preparation:

    • Prepare a saturated solution of 2,5-dihydroxybenzoic acid (DHB) in a 1:1 (v/v) solution of acetonitrile (B52724) and deionized water containing 0.1% trifluoroacetic acid (TFA).

  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in deionized water.

    • Dilute the sample to a similar concentration range.

  • Sample Spotting:

    • On a MALDI target plate, mix 1 µL of the matrix solution with 1 µL of the standard or sample solution.

    • Allow the mixture to air-dry completely at room temperature, forming a crystalline spot.

  • Instrumental Analysis:

    • Instrument: MALDI-TOF Mass Spectrometer.

    • Mode: Positive ion reflectron mode.

    • Laser: Nitrogen laser (337 nm).

    • Laser Intensity: Adjust to the minimum level required to obtain a good signal-to-noise ratio, using the this compound standard for optimization.

    • Mass Range: m/z 500 - 2000.

    • Calibration: Calibrate the instrument using a known standard, such as a peptide mixture or a malto-oligosaccharide ladder.

  • Data Analysis:

    • Identify the peaks corresponding to the sodium adducts ([M+Na]⁺) of the cello-oligosaccharides. The expected m/z for this compound [M+Na]⁺ is 689.6.

    • The relative intensities of the peaks can provide a semi-quantitative estimation of the different cello-oligosaccharides present in the sample.

This compound is an indispensable standard for the accurate and reliable analysis of cello-oligosaccharides. The protocols and data presented herein provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this compound in their analytical workflows, facilitating a deeper understanding of cellulose degradation processes and their biological implications.

References

Synthesis of D-(+)-Cellotetraose: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Laboratory Synthesis of D-(+)-Cellotetraose, a Key Oligosaccharide in Bio-Industrial and Pharmaceutical Research.

This compound, a linear oligosaccharide composed of four β-(1→4) linked D-glucose units, serves as a crucial substrate for cellulolytic enzymes and a standard for chromatographic analysis of cellulose (B213188) degradation products. Its defined structure also makes it a valuable building block in the synthesis of bioactive compounds and functional materials. This document provides detailed protocols for the laboratory synthesis of this compound via two primary enzymatic routes and outlines a strategic approach for its chemical synthesis.

Methods for Synthesis

The laboratory synthesis of this compound can be broadly categorized into enzymatic and chemical methods. Enzymatic methods offer high specificity and milder reaction conditions, while chemical synthesis provides a route to analogues and derivatives not accessible through biological catalysis.

Enzymatic Synthesis:

Two primary enzymatic strategies are employed for the synthesis of this compound:

  • Controlled Enzymatic Hydrolysis of Cellulose: This "top-down" approach utilizes cellulase (B1617823) enzymes to depolymerize cellulose into a mixture of cello-oligosaccharides (COS), from which cellotetraose (B13520) can be isolated. The product distribution is dependent on the type of cellulase used and the reaction conditions.

  • Three-Enzyme Phosphorylase Cascade: This "bottom-up" synthetic method builds cellotetraose from simple sugars (sucrose and glucose) using a cascade of three enzymes. This method allows for greater control over the degree of polymerization of the final product.

Chemical Synthesis:

The chemical synthesis of this compound is a complex, multi-step process that requires a sophisticated strategy of protecting group chemistry to selectively form the β-(1→4) glycosidic linkages. While offering versatility, this approach is often characterized by lower overall yields and more demanding purification procedures compared to enzymatic methods.

Quantitative Data Summary

The following table summarizes key quantitative data for the different synthetic methods, providing a basis for comparison.

ParameterControlled Enzymatic HydrolysisThree-Enzyme Phosphorylase CascadeChemical Synthesis
Starting Materials Cellulose (e.g., Avicel, bamboo pulp)Sucrose (B13894), Glucose, Phosphate (B84403)Protected Glucose Derivatives
Key Reagents/Catalysts Cellulase complex (e.g., from Trichoderma reesei)Sucrose Phosphorylase, Cellobiose Phosphorylase, Cellodextrin PhosphorylaseGlycosyl donors/acceptors, coupling reagents, protecting/deprotecting agents
Typical Reaction Time 4 - 24 hours6 - 24 hoursMultiple days (multi-step)
Yield of Cellotetraose Variable, part of a mixture of COSCan be optimized; e.g., ~20-30% of total soluble COS[1][2]Highly variable, depends on the specific route and number of steps
Purity of Crude Product Low, requires extensive purificationModerate, mixture of DP3-DP6 oligosaccharidesLow to moderate, requires purification after each step
Key Advantages Utilizes abundant, renewable starting materialHigh degree of control over product size, milder conditionsAccess to unnatural analogues, well-established reaction principles
Key Challenges Difficult to control specific product formation, complex product mixtureRequires availability of three specific enzymes, potential for side reactionsMulti-step, laborious, requires extensive use of protecting groups, lower overall yields

Experimental Protocols

Method 1: Controlled Enzymatic Hydrolysis of Cellulose

This protocol describes the generation of a mixture of cello-oligosaccharides, including cellotetraose, from a cellulosic substrate.

Materials:

  • Cellulose source (e.g., microcrystalline cellulose, pre-treated bamboo pulp)

  • Cellulase enzyme preparation (e.g., from Trichoderma reesei, with known endo- and exo-glucanase activity)

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.8)

  • Deionized water

  • Heating block or water bath

  • Centrifuge

  • Filtration apparatus (e.g., syringe filters)

  • Analytical HPLC with a suitable carbohydrate column for product analysis

Protocol:

  • Substrate Preparation: Prepare a 5% (w/v) suspension of the cellulose source in 50 mM sodium acetate buffer (pH 4.8).

  • Enzyme Addition: Add the cellulase preparation to the cellulose suspension. The optimal enzyme loading should be determined empirically but a starting point of 10-20 Filter Paper Units (FPU) per gram of cellulose is recommended.

  • Incubation: Incubate the reaction mixture at 50°C with constant stirring for 4 to 24 hours. The reaction time can be optimized to maximize the yield of cellotetraose.

  • Reaction Termination: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature the enzymes.

  • Product Separation: Centrifuge the reaction mixture to pellet the unreacted cellulose. Filter the supernatant through a 0.22 µm filter to remove any remaining solids.

  • Analysis and Purification: Analyze the composition of the supernatant by HPLC to determine the concentration of cellotetraose and other cello-oligosaccharides. Purify the cellotetraose from the mixture using techniques such as size-exclusion chromatography or preparative HPLC.

Method 2: Three-Enzyme Phosphorylase Cascade

This protocol outlines the synthesis of soluble cello-oligosaccharides, including cellotetraose, from sucrose and glucose.

Materials:

  • Sucrose

  • D-Glucose

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.0)

  • Magnesium chloride (MgCl₂)

  • Sucrose Phosphorylase (SP)

  • Cellobiose Phosphorylase (CBP)

  • Cellodextrin Phosphorylase (CDP)

  • Deionized water

  • Incubator shaker

  • Analytical HPLC

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing:

    • Sucrose (e.g., 200 mM)

    • D-Glucose (e.g., 50 mM)

    • Potassium phosphate buffer (100 mM, pH 7.0)

    • MgCl₂ (5 mM)

  • Enzyme Addition: Add the three phosphorylase enzymes to the reaction mixture. The optimal ratio of the enzyme activities should be determined experimentally to control the degree of polymerization of the product. A starting point could be an activity ratio of SP:CBP:CDP of approximately 10:3:1.[2]

  • Incubation: Incubate the reaction at 37°C with gentle shaking for 6 to 24 hours. Monitor the progress of the reaction by taking aliquots at different time points.

  • Reaction Termination: Terminate the reaction by heat inactivation of the enzymes (100°C for 10 minutes).

  • Analysis and Purification: Analyze the product mixture by HPLC to quantify the amount of cellotetraose. Purify this compound from the resulting mixture of cello-oligosaccharides using chromatographic methods.

Visualizations

Enzymatic_Hydrolysis_Workflow cluster_prep Substrate Preparation cluster_reaction Enzymatic Reaction cluster_workup Product Workup cluster_analysis Analysis & Purification Cellulose Cellulose Suspension (e.g., 5% in buffer) Reaction Incubation with Cellulase (50°C, 4-24h) Cellulose->Reaction Add Cellulase Termination Heat Inactivation (100°C, 10 min) Reaction->Termination Separation Centrifugation & Filtration Termination->Separation Analysis HPLC Analysis Separation->Analysis Purification Chromatographic Purification Analysis->Purification FinalProduct This compound Purification->FinalProduct

Caption: Workflow for the synthesis of this compound via enzymatic hydrolysis of cellulose.

Phosphorylase_Cascade_Workflow cluster_substrates Starting Materials cluster_cascade Enzymatic Cascade cluster_workup Workup & Analysis Sucrose Sucrose SP Sucrose Phosphorylase (SP) Sucrose->SP Glucose Glucose CBP Cellobiose Phosphorylase (CBP) Glucose->CBP Phosphate Phosphate Phosphate->SP G1P Glucose-1-Phosphate SP->G1P Cellobiose Cellobiose CBP->Cellobiose CDP Cellodextrin Phosphorylase (CDP) Cellotriose Cellotriose CDP->Cellotriose Cellotetraose This compound CDP->Cellotetraose G1P->CBP G1P->CDP Cellobiose->CDP Cellotriose->CDP elongation Termination Heat Inactivation Cellotetraose->Termination Analysis HPLC Analysis & Purification Termination->Analysis Chemical_Synthesis_Strategy cluster_building_blocks Building Block Preparation cluster_coupling Glycosylation Cycles cluster_final_steps Final Steps Glucose D-Glucose Donor Glycosyl Donor (Protected Glucose with anomeric leaving group) Glucose->Donor Protection & Activation Acceptor Glycosyl Acceptor (Protected Glucose with one free -OH) Glucose->Acceptor Selective Protection Coupling1 Glycosylation (e.g., Koenigs-Knorr) Donor->Coupling1 Coupling2 Second Glycosylation Donor->Coupling2 Coupling3 Third Glycosylation Donor->Coupling3 Acceptor->Coupling1 Deprotection1 Selective Deprotection Coupling1->Deprotection1 Protected Disaccharide Deprotection1->Coupling2 New Acceptor Deprotection2 Selective Deprotection Coupling2->Deprotection2 Protected Trisaccharide Deprotection2->Coupling3 New Acceptor Global_Deprotection Global Deprotection Coupling3->Global_Deprotection Protected Tetrasaccharide Purification Purification Global_Deprotection->Purification Final_Product This compound Purification->Final_Product

References

Application Notes and Protocols: D-(+)-Cellotetraose in Plant Cell Wall Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-(+)-Cellotetraose, a cello-oligosaccharide, has emerged as a critical tool in advancing our understanding of plant cell wall dynamics, integrity, and signaling. As a structural component of cellulose (B213188), the primary constituent of plant cell walls, cellotetraose (B13520) and other cellooligomers are released during enzymatic degradation by either endogenous plant enzymes during development or by microbial enzymes during pathogen attack. These molecules are now recognized as Damage-Associated Molecular Patterns (DAMPs) that trigger plant immune responses. This document provides detailed application notes and experimental protocols for the use of this compound in plant cell wall research, focusing on its role in plant defense signaling and as a substrate for enzymatic assays.

Application Notes

Elicitor of Plant Defense Responses

This compound and other cellooligomers (such as cellobiose (B7769950) and cellotriose) are perceived by plant cells as signals of cell wall damage, leading to the activation of Pattern-Triggered Immunity (PTI).[1] This response is initiated through the recognition of cellooligomers by specific cell surface receptors, a key one in Arabidopsis thaliana being the LRR-malectin receptor kinase, CORK1 (CELLOOLIGOMER RECEPTOR KINASE1).[2][3]

The binding of cellooligomers to CORK1 triggers a downstream signaling cascade that includes:

  • Production of Reactive Oxygen Species (ROS): A rapid and transient generation of ROS, often referred to as an oxidative burst, is a hallmark of PTI. This is mediated by NADPH oxidases located at the plasma membrane.[1]

  • Activation of Mitogen-Activated Protein Kinases (MAPKs): Phosphorylation and activation of MAPKs, such as MPK3 and MPK6 in Arabidopsis, are crucial for relaying the defense signal intracellularly.[4][5][6]

  • Induction of Defense Gene Expression: The signaling cascade culminates in the transcriptional reprogramming of the cell, leading to the upregulation of a suite of defense-related genes, including those involved in the biosynthesis of phytoalexins, pathogenesis-related (PR) proteins, and cell wall reinforcement.[1][7][8]

Substrate for Cellulase (B1617823) Activity Assays

This compound serves as a specific substrate for the characterization of cellulolytic enzymes, particularly endo-β-1,4-glucanases. Its defined structure allows for precise kinetic studies and inhibitor screening. Assays utilizing cellotetraose can be more sensitive and reproducible compared to those using complex, insoluble substrates like filter paper or carboxymethyl cellulose (CMC).[9][10][11][12]

Quantitative Data

The following tables summarize quantitative data from studies on the effects of cellooligomers on plant defense responses.

Table 1: Induction of Defense-Related Gene Expression by Cellooligomers in Arabidopsis thaliana

GeneElicitor (Concentration)Time PointFold Change (vs. Control)Reference
WRKY30Cellobiose (100 µM)25 min~15[1]
WRKY40Cellobiose (100 µM)25 min~8[1]
ACS7Cellobiose (100 µM)25 min~15[1]
SAG101Cellobiose (100 µM)25 min>2.5[1]
PAD4Cellobiose (100 µM)25 min>2.5[1]

Table 2: Synergistic Effect of Cellobiose with other Elicitors on Gene Expression in Arabidopsis thaliana

GeneElicitor(s)Fold Change (vs. Control)
WRKY30Cellobiose~15
WRKY30flg22~20
WRKY30Cellobiose + flg22~40
WRKY40Cellobiose~8
WRKY40flg22~10
WRKY40Cellobiose + flg22~25

Data is illustrative and compiled from trends described in Souza et al., 2017.[1]

Experimental Protocols

Protocol 1: this compound-Induced ROS Burst Assay in Arabidopsis thaliana Leaf Discs

This protocol is adapted from standard luminol-based ROS burst assays.[13]

Materials:

  • Arabidopsis thaliana plants (4-6 weeks old)

  • This compound (stock solution in sterile water)

  • Luminol (B1675438) (stock solution in DMSO)

  • Horseradish peroxidase (HRP) (stock solution in sterile water)

  • Sterile water

  • 96-well white microplate

  • Luminometer

  • Cork borer (4 mm)

Procedure:

  • Excise leaf discs from healthy, fully expanded leaves of Arabidopsis thaliana using a 4 mm cork borer, avoiding the midvein.

  • Float the leaf discs, adaxial side up, in a 96-well plate containing 100 µL of sterile water per well.

  • Incubate the plate overnight at room temperature in the dark to allow the leaf discs to recover from wounding stress.

  • The next day, carefully replace the water with 100 µL of the assay solution containing 20 µM luminol and 1 µg/mL HRP.

  • Incubate for 2 hours in the dark.

  • To initiate the assay, add 100 µL of this compound solution to achieve the desired final concentration (e.g., 100 µM). For the control, add sterile water.

  • Immediately place the plate in a luminometer and measure luminescence over a period of 30-60 minutes.

Protocol 2: MAPK Phosphorylation Assay in Arabidopsis thaliana Seedlings

This protocol is based on established methods for detecting MAPK activation via immunoblotting.[4][5][6][14][15]

Materials:

  • Arabidopsis thaliana seedlings (10-14 days old, grown in liquid culture)

  • This compound (stock solution in sterile water)

  • Liquid nitrogen

  • Protein extraction buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1% Triton X-100, 1 mM EDTA, 1 mM DTT, protease and phosphatase inhibitor cocktails)

  • Bradford reagent for protein quantification

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2) (e.g., Cell Signaling Technology #4370)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat Arabidopsis seedlings with this compound at the desired concentration and for the desired time (e.g., 100 µM for 15 minutes). Use water as a control.

  • Quickly blot the seedlings dry and freeze them in liquid nitrogen.

  • Grind the frozen tissue to a fine powder and resuspend in protein extraction buffer.

  • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Transfer the supernatant to a new tube and determine the protein concentration using the Bradford assay.

  • Normalize protein concentrations for all samples.

  • Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (anti-phospho-p44/42 MAPK) overnight at 4°C, following the manufacturer's recommended dilution.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the bands using an imaging system.

Protocol 3: Cellulase Activity Assay using this compound

This protocol describes a colorimetric assay for endo-cellulase activity using a coupled enzyme system. Commercially available kits, such as the Megazyme CellG5 assay, utilize a similar principle with a blocked p-nitrophenyl-β-D-cellopentaoside substrate.[10][11]

Materials:

  • This compound

  • Enzyme sample (e.g., purified cellulase or crude extract)

  • β-glucosidase (in excess, to convert cellobiose to glucose)

  • Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification

  • Sodium acetate (B1210297) buffer (e.g., 50 mM, pH 5.0)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing sodium acetate buffer, this compound at a known concentration, and the enzyme sample.

  • Incubate the reaction at the optimal temperature for the cellulase (e.g., 50°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction by heat inactivation (e.g., boiling for 5 minutes).

  • Add an excess of β-glucosidase to the reaction mixture and incubate to ensure complete conversion of any resulting cellobiose to glucose.

  • Quantify the amount of glucose produced using the GOPOD reagent according to the manufacturer's instructions. This typically involves measuring the absorbance at a specific wavelength (e.g., 510 nm).

  • Create a standard curve using known concentrations of glucose to determine the amount of glucose produced in the enzymatic reaction.

  • Calculate the cellulase activity based on the amount of glucose released per unit time.

Visualizations

Cellooligomer_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cell_Wall_Damage Cell Wall Damage (e.g., Pathogen Attack) Cellotetraose This compound Cell_Wall_Damage->Cellotetraose releases CORK1 CORK1 Receptor Cellotetraose->CORK1 binds to NADPH_Oxidase NADPH Oxidase CORK1->NADPH_Oxidase activates MAPKKK MAPKKK CORK1->MAPKKK activates ROS ROS Burst NADPH_Oxidase->ROS produces ROS->MAPKKK modulates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., MPK3/6) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., WRKYs) MAPK->Transcription_Factors activates Defense_Genes Defense Gene Expression Transcription_Factors->Defense_Genes induces Experimental_Workflow_Defense_Response cluster_assays Downstream Assays Start Plant Material (e.g., Arabidopsis seedlings or leaf discs) Treatment Treat with this compound (and controls) Start->Treatment Harvest Harvest Samples at Different Time Points Treatment->Harvest ROS_Assay ROS Burst Assay (Luminol-based) Harvest->ROS_Assay MAPK_Assay MAPK Phosphorylation Assay (Immunoblot) Harvest->MAPK_Assay Gene_Expression_Assay Gene Expression Analysis (qRT-PCR) Harvest->Gene_Expression_Assay Data_Analysis Data Analysis and Interpretation ROS_Assay->Data_Analysis MAPK_Assay->Data_Analysis Gene_Expression_Assay->Data_Analysis Experimental_Workflow_Cellulase_Assay Start Prepare Reaction Mixture: - this compound (Substrate) - Enzyme Sample - Buffer Incubation Incubate at Optimal Temperature and Time Start->Incubation Reaction_Stop Stop Reaction (e.g., Heat Inactivation) Incubation->Reaction_Stop Glucose_Conversion Convert Cellobiose to Glucose (with β-glucosidase) Reaction_Stop->Glucose_Conversion Glucose_Quantification Quantify Glucose (e.g., GOPOD Assay) Glucose_Conversion->Glucose_Quantification Data_Analysis Calculate Enzyme Activity (using Glucose Standard Curve) Glucose_Quantification->Data_Analysis

References

Application Notes and Protocols for D-(+)-Cellotetraose as a Carbon Source in Microbial Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing D-(+)-Cellotetraose as a carbon source for microbial fermentation. This document covers key microorganisms, metabolic pathways, experimental procedures, and expected outcomes, with a focus on producing valuable metabolites such as short-chain fatty acids (SCFAs) and ethanol (B145695).

Introduction to this compound Fermentation

This compound, a cello-oligosaccharide (COS) composed of four β-(1,4)-linked glucose units, is a water-soluble carbohydrate that can be derived from the partial hydrolysis of cellulose (B213188). Its potential as a prebiotic and a fermentation substrate has garnered significant interest. Unlike glucose, which can cause catabolite repression, cellotetraose (B13520) and other cellodextrins can lead to more efficient and regulated microbial metabolism in certain species. This makes it a promising carbon source for the production of biofuels and specialty chemicals.

Microbial Utilization of this compound

Several microorganisms have been identified for their ability to metabolize cellotetraose and other cellodextrins. The primary mechanisms of uptake and metabolism vary among different species.

Key Microorganisms
  • Clostridium thermocellum : A thermophilic, anaerobic bacterium known for its ability to directly ferment cellulosic biomass to ethanol and other products. It possesses ATP-binding cassette (ABC) transporters for the uptake of cellodextrins.

  • Human Gut Microbiota : A complex community of anaerobic bacteria, including species from the genera Bifidobacterium, Lactobacillus, and Clostridium, that can ferment cello-oligosaccharides to produce SCFAs like acetate (B1210297), propionate, and butyrate (B1204436).

  • Engineered Saccharomyces cerevisiae : Laboratory strains of yeast can be genetically modified to express cellodextrin transporters and intracellular β-glucosidases, enabling them to ferment cellodextrins like cellotetraose to ethanol.

Metabolic Pathways

The initial step in cellotetraose metabolism is its transport into the microbial cell. Once inside, it is typically hydrolyzed into smaller glucose units, which then enter central glycolytic pathways.

  • Uptake Mechanisms :

    • Phosphotransferase System (PTS) : In some bacteria, cellodextrins are transported and concurrently phosphorylated.

    • ATP-Binding Cassette (ABC) Transporters : These are common in many bacteria, including C. thermocellum, for the uptake of various sugars.

  • Intracellular Metabolism :

    • Hydrolysis : Intracellular β-glucosidases or phosphorylases cleave cellotetraose into glucose or glucose-1-phosphate.

    • Glycolysis : The resulting glucose units are metabolized through pathways like the Embden-Meyerhof-Parnas (EMP) pathway to produce pyruvate (B1213749).

    • Fermentation : Pyruvate is then converted into various end-products depending on the microorganism and fermentation conditions.

Diagrams of Signaling Pathways and Experimental Workflows

Cellotetraose_Uptake_and_Metabolism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cellotetraose_ext This compound Transporter Cellodextrin Transporter (e.g., ABC Transporter) Cellotetraose_ext->Transporter Uptake Cellotetraose_int This compound Transporter->Cellotetraose_int Hydrolysis Hydrolysis (β-glucosidase) Cellotetraose_int->Hydrolysis Glucose Glucose Hydrolysis->Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Fermentation Fermentation Pyruvate->Fermentation Products Fermentation Products (Ethanol, SCFAs, etc.) Fermentation->Products

Caption: Generalized pathway of this compound uptake and metabolism. (Max Width: 760px)

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Media_Prep 1. Media Preparation (with this compound) Fermentation 3. Fermentation (Anaerobic, Controlled Temp/pH) Media_Prep->Fermentation Inoculum_Prep 2. Inoculum Preparation (Microorganism Culture) Inoculum_Prep->Fermentation Sampling 4. Sampling (Time-course) Fermentation->Sampling Analysis 5. Product Analysis (e.g., HPLC) Sampling->Analysis Data 6. Data Interpretation Analysis->Data

Caption: General experimental workflow for microbial fermentation. (Max Width: 760px)

Experimental Protocols

The following are detailed protocols for the fermentation of this compound by key microorganisms.

Protocol 1: Ethanol Production using Clostridium thermocellum

This protocol is adapted from methodologies for cellobiose (B7769950) fermentation by C. thermocellum.

4.1.1. Media Preparation (per liter)

A chemically defined medium is recommended for reproducible results.

ComponentConcentration (g/L)
This compound5 - 50
Urea2
KH₂PO₄2
K₂HPO₄3
Yeast Extract (optional)2
L-cysteine hydrochloride1
MgCl₂·6H₂O0.2
CaCl₂·2H₂O0.05
FeSO₄·7H₂O0.0025
Resazurin (0.1% solution)2 mL

Instructions:

  • Dissolve all components except this compound in deionized water.

  • Adjust the pH to 7.0.

  • Autoclave at 121°C for 15 minutes.

  • Separately prepare a sterile, anaerobic stock solution of this compound and add it to the cooled medium to the desired final concentration.

4.1.2. Inoculum Preparation

  • Grow C. thermocellum in the above medium with 5 g/L cellobiose at 55-60°C under anaerobic conditions until the mid-exponential growth phase is reached (OD₆₀₀ of 0.4-0.6).

  • Use this culture to inoculate the main fermentation vessel at a 5-10% (v/v) ratio.

4.1.3. Fermentation Conditions

  • Temperature : 55-60°C

  • pH : Maintain at 7.0 using a pH controller with sterile NaOH or HCl.

  • Agitation : 100-150 rpm

  • Atmosphere : Anaerobic (sparge with N₂ or a mixture of N₂/CO₂).

4.1.4. Sampling and Analysis

  • Collect samples aseptically at regular intervals (e.g., 0, 12, 24, 48, 72 hours).

  • Centrifuge the samples to pellet the cells.

  • Analyze the supernatant for residual cellotetraose, glucose, ethanol, and acetate using High-Performance Liquid Chromatography (HPLC) with a refractive index (RI) detector.

Protocol 2: Short-Chain Fatty Acid Production using Human Fecal Microbiota (In Vitro)

This protocol outlines a batch fermentation model to simulate the fermentation of this compound in the human colon.

4.2.1. Basal Medium Preparation (per liter)

ComponentConcentration (g/L)
Peptone2
Yeast Extract2
NaHCO₃2
NaCl0.1
K₂HPO₄0.04
KH₂PO₄0.04
MgSO₄·7H₂O0.01
CaCl₂·6H₂O0.01
Cysteine Hydrochloride0.5
Bile Salts0.5
Hemin (5 mg/mL solution)1 mL
Tween 802 mL
Vitamin K1 (10 mg/mL)10 µL
Resazurin (0.1% solution)1 mL

Instructions:

  • Prepare and autoclave the medium as described in Protocol 1.

  • Separately prepare and add a sterile, anaerobic solution of this compound to a final concentration of 10 g/L.

4.2.2. Fecal Inoculum Preparation [1]

  • Collect fresh fecal samples from healthy donors who have not used antibiotics for at least three months.

  • In an anaerobic chamber, prepare a 10% (w/v) fecal slurry in pre-reduced, sterile phosphate-buffered saline (PBS).

  • Homogenize the slurry and centrifuge at low speed (e.g., 500 x g for 5 minutes) to pellet large particles. Use the supernatant as the inoculum.

4.2.3. Fermentation Conditions

  • Temperature : 37°C

  • pH : Initial pH of 6.8-7.0 (not typically controlled in batch cultures to mimic colonic conditions).

  • Atmosphere : Anaerobic.

4.2.4. Sampling and Analysis

  • Collect samples at 0, 12, 24, and 48 hours.

  • Measure the pH of each sample.

  • Centrifuge the samples and store the supernatant at -20°C.

  • Analyze the supernatant for SCFAs (acetate, propionate, butyrate) using Gas Chromatography with a Flame Ionization Detector (GC-FID).

Protocol 3: Ethanol Production using Engineered Saccharomyces cerevisiae

This protocol is for an engineered yeast strain capable of utilizing cellodextrins.

4.3.1. Fermentation Medium (per liter)

ComponentConcentration (g/L)
This compound40
Yeast Extract10
Peptone20

Instructions:

  • Dissolve all components in deionized water.

  • Adjust the pH to 5.0.

  • Autoclave at 121°C for 15 minutes.

4.3.2. Inoculum Preparation

  • Grow the engineered S. cerevisiae strain in the above medium at 30°C with agitation (200 rpm) for 24 hours.

  • Inoculate the main fermenter with this pre-culture to an initial OD₆₀₀ of approximately 0.5.

4.3.3. Fermentation Conditions

  • Temperature : 30°C

  • pH : Maintain at 5.0.

  • Agitation : 150-200 rpm

  • Atmosphere : Microaerobic initially, then anaerobic for ethanol production.

4.3.4. Sampling and Analysis

  • Collect samples at regular intervals.

  • Analyze the supernatant for residual cellotetraose and ethanol concentration by HPLC as described in Protocol 1.

Quantitative Data Presentation

The following tables summarize expected fermentation outcomes based on available literature for similar substrates.

Table 1: Ethanol Production from Cello-oligosaccharides

MicroorganismSubstrate (Concentration)ProductTiter (g/L)Yield (g/g substrate)Reference
Clostridium thermocellum (engineered)Cellulose (60 g/L)Ethanol22.40.37[2]
Clostridium thermocellum (engineered)Cellulose (60 g/L)Ethanol21.30.35[3]
Engineered S. cerevisiaeCellobiose (40 g/L)Ethanol16.80.42[4][5]
Engineered S. cerevisiaeCelluloseEthanol24-[6]

Note: Data for this compound is limited; values are based on cellulose and cellobiose fermentation, which are expected to be similar.

Table 2: Short-Chain Fatty Acid Production from Oligosaccharide Fermentation by Gut Microbiota (In Vitro)

SubstrateAcetate (mol%)Propionate (mol%)Butyrate (mol%)Total SCFA (mmol/g)Reference
Fructooligosaccharides~60~20~20Variable[7]
InulinLowerHigherHigherVariable[8]
Cello-oligosaccharidesExpected to be similar to other prebiotic fibers, with a potential increase in butyrate producers.---General knowledge from prebiotic fermentation studies. Specific molar ratios for cellotetraose are not readily available.

Note: The exact molar ratios of SCFAs from this compound will depend on the specific composition of the fecal microbiota used as an inoculum.

Conclusion

This compound is a viable and promising carbon source for microbial fermentation. The protocols provided herein offer a solid foundation for researchers to explore its potential in producing valuable biofuels and biochemicals. Further research is warranted to optimize fermentation conditions for specific microbial strains and to obtain more precise quantitative data on product yields directly from this compound. The use of advanced analytical techniques and metabolic engineering strategies will be crucial in unlocking the full potential of this renewable substrate.

References

Troubleshooting & Optimization

Technical Support Center: D-(+)-Cellotetraose Solubility and Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving D-(+)-Cellotetraose for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a white to off-white powder that is soluble in water and slightly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and methanol (B129727).[1] It is also known to be hygroscopic, meaning it can absorb moisture from the air, which can affect its weight and solubility.

Q2: How do I store this compound powder?

A2: To maintain its integrity, this compound powder should be stored in a tightly sealed container in a freezer, preferably under an inert atmosphere. Due to its hygroscopic nature, it is crucial to protect it from moisture.

Q3: What factors can influence the solubility of this compound?

A3: Several factors can impact the solubility of this compound:

  • Solvent: Water is the most common and effective solvent. Solubility in organic solvents like DMSO and methanol is limited.

  • Temperature: Increasing the temperature of the solvent will generally increase the solubility of this compound.

  • pH: The stability and solubility of oligosaccharides like cellotetraose (B13520) can be influenced by pH. For enzymatic assays involving cellulases, a slightly acidic pH (around 4.5-5.5) is often used, which is generally compatible with cellotetraose solubility.

  • Agitation: Stirring or vortexing can aid in the dissolution process.

  • Sonication: For solutions that are difficult to dissolve, sonication can be an effective method to break down solid particles and enhance solubility.

Troubleshooting Guide

Issue EncounteredPotential CauseSuggested Solution
This compound is not dissolving in water at room temperature. Insufficient agitation or time. Exceeding the solubility limit.1. Increase agitation by continuous stirring or vortexing.2. Gently warm the solution (e.g., to 30-40°C) with stirring.3. Ensure you have not exceeded the known solubility of approximately 25 mg/mL in water.
Solution remains cloudy or contains suspended particles. Incomplete dissolution. Presence of insoluble impurities.1. Use a bath sonicator for 5-15 minutes to aid dissolution.2. If cloudiness persists, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any undissolved particles or impurities.
Precipitation occurs after the solution has cooled down. Supersaturated solution was created at a higher temperature.1. Re-warm the solution to redissolve the precipitate and consider diluting it to a lower concentration.2. Prepare the solution at the temperature at which it will be used, if possible.
Difficulty dissolving in organic solvents like DMSO. Low intrinsic solubility in non-aqueous solvents.1. Use sonication to aid dissolution.2. Consider preparing a concentrated stock in water and diluting it into the final experimental medium, ensuring the final concentration of the aqueous solvent is compatible with your experiment.

Quantitative Solubility Data

The following table summarizes the known quantitative solubility data for this compound.

SolventTemperatureSolubilityReference
Water25°C25 mg/mL[1]
DMSONot specifiedSlightly soluble
MethanolNot specifiedSlightly soluble

Experimental Protocols

Protocol 1: Preparation of an Aqueous Stock Solution of this compound

This protocol describes the standard method for preparing an aqueous stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable container.

  • Solvent Addition: Add a portion of high-purity water (e.g., deionized or distilled) to the powder.

  • Dissolution:

    • Stir the mixture using a magnetic stirrer or vortex until the powder is fully dissolved.

    • If dissolution is slow, gently warm the solution to 30-40°C while stirring. Avoid excessive heat to prevent potential degradation.

  • Final Volume: Once dissolved, add water to reach the final desired concentration.

  • Filtration (Optional): If any particulate matter remains, filter the solution through a 0.22 µm sterile filter.

  • Storage: Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.

Protocol 2: Enhancing Solubility with Sonication

This protocol is for situations where this compound is difficult to dissolve.

  • Initial Suspension: Prepare a suspension of this compound in the desired solvent at the target concentration.

  • Sonication:

    • Place the container with the suspension in a bath sonicator.

    • Sonicate for 5-15 minute intervals.

    • Check for dissolution after each interval.

    • Monitor the temperature of the solution, as prolonged sonication can cause heating. If necessary, pause to allow the solution to cool.

  • Final Steps: Once the solution is clear, proceed with optional filtration and appropriate storage as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting cluster_final Final Steps weigh Weigh this compound add_solvent Add Solvent weigh->add_solvent dissolve Stir / Vortex add_solvent->dissolve is_dissolved Is it dissolved? dissolve->is_dissolved warm Gently Warm (30-40°C) is_dissolved->warm No sonicate Sonicate (5-15 min) is_dissolved->sonicate Still No final_volume Adjust to Final Volume is_dissolved->final_volume Yes warm->is_dissolved sonicate->is_dissolved filter Filter (0.22 µm) final_volume->filter store Store (4°C or -20°C) filter->store

Caption: Workflow for preparing this compound solutions.

logical_relationship cluster_factors Influencing Factors solubility This compound Solubility solvent Solvent Choice (Water > DMSO) solubility->solvent temperature Temperature (Higher Temp ↑ Solubility) solubility->temperature agitation Mechanical Agitation (Stirring, Sonication) solubility->agitation ph pH (Slightly acidic for enzyme assays) solubility->ph

References

Technical Support Center: D-(+)-Cellotetraose Hydrolysis Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with D-(+)-Cellotetraose hydrolysis experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Enzyme & Substrate Issues

Q1: My this compound hydrolysis is slow or incomplete. What are the potential causes?

A1: Several factors can lead to inefficient hydrolysis. Consider the following:

  • Sub-optimal Enzyme Concentration: The amount of enzyme added is a significant factor.[1] Initially, increasing the enzyme concentration can increase the production of hydrolysis products, but after a certain point, it may not lead to further improvement.[1]

  • Inappropriate pH and Temperature: Cellulolytic enzymes have optimal pH and temperature ranges for activity. For example, some cellulases exhibit optimal activity at pH 4.5 and a temperature of 55°C.[1] Deviations from these optimal conditions can significantly reduce enzyme efficiency.

  • Substrate Purity: Ensure the this compound used is of high purity (typically ≥94.0%).[2] Impurities can inhibit enzymatic activity.

  • Enzyme Inactivation: Enzymes can become inactivated over time, especially at elevated temperatures.[3] The rate of inactivation can be close to the rate of hydrolysis, meaning prolonged reaction times may not lead to higher yields.[3]

  • Product Inhibition: The accumulation of hydrolysis products, particularly cellobiose (B7769950) and glucose, can inhibit the activity of cellulases.[4][5][6][7][8]

Q2: How can I determine the optimal conditions for my specific enzyme and this compound?

A2: A systematic approach is recommended:

  • Single-Factor Experiments: Vary one parameter at a time (e.g., pH, temperature, enzyme concentration, substrate concentration) while keeping others constant to determine the optimal range for each.[1]

  • Response Surface Methodology (RSM): For a more comprehensive optimization, experimental designs like the Box-Behnken design can be employed to study the interactions between different factors and find the true optimum conditions.[1]

Reaction & Product Analysis Issues

Q3: I am observing unexpected products in my hydrolysis reaction. What could be the reason?

A3: The presence of unexpected products can arise from:

  • Contaminating Enzymatic Activities: The enzyme preparation you are using might not be pure and could contain other enzymes that lead to different breakdown products.

  • Transglycosylation: Some enzymes can catalyze the formation of larger oligosaccharides from smaller ones, especially at high substrate concentrations.[9]

  • Chemical Degradation: If the reaction conditions are too harsh (e.g., extreme pH or temperature), the cellotetraose (B13520) or its hydrolysis products might undergo chemical degradation. For instance, in the presence of H2O2 and NaOH, cellotetraose can degrade into various organic acids and other compounds.[10]

Q4: My HPLC analysis of the hydrolysis products is showing poor resolution, ghost peaks, or inconsistent retention times. How can I troubleshoot this?

A4: HPLC issues are common and can often be resolved with systematic troubleshooting:

  • Poor Resolution:

    • Mobile Phase: Ensure the mobile phase components are miscible and properly degassed.[11] For separating cello-oligosaccharides, a gradient elution program with NaOAc-NaOH solution on a CarboPac PA200 column can be effective.[12]

    • Column: The column may be aging or contaminated. Flushing the column or replacing it might be necessary.[11]

  • Ghost Peaks:

    • Contamination: Water is a common source of contamination in reversed-phase chromatography.[11] Ensure you are using high-purity water.

  • Inconsistent Retention Times:

    • Temperature Fluctuations: Temperature changes can affect retention times.[13] Using a column thermostat is recommended.

    • Pump Issues: Leaks, worn pump seals, or faulty check valves can cause pressure fluctuations and lead to inconsistent retention times.[11] Check the pump for any leaks or unusual noises.[11]

    • Mobile Phase Composition: If the mobile phase is mixed online, ensure the proportioning valves are working correctly.[13]

Quantitative Data Summary

Table 1: Factors Influencing Cellobiose Production from Microcrystalline Cellulose (B213188) Hydrolysis

FactorConditionCellobiose Production (mg/L)
Enzyme Addition 1 FPU/L918 (Maximum)
pH 4.5874 (Maximum)
Substrate Concentration 10%1176 (Maximum)
Reaction Time 4 h924 (Maximum)

Data adapted from a study on microcrystalline cellulose hydrolysis, which provides insights applicable to cello-oligosaccharide hydrolysis.[1]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of this compound

This protocol provides a general procedure for the enzymatic hydrolysis of this compound. Optimal conditions may vary depending on the specific enzyme used.

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 2.5 mg/mL) in a suitable buffer (e.g., 50 mM citrate (B86180) buffer, pH 6.0).[14]

  • Enzyme Preparation: Prepare a stock solution of the desired cellulolytic enzyme (e.g., 0.2 µM) in the same buffer.[14]

  • Reaction Setup: In a microcentrifuge tube, combine the this compound solution with the enzyme solution. A typical reaction volume is 1 mL.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 75°C) for a defined period (e.g., up to 24 hours).[14] Samples can be taken at different time points to monitor the progress of the reaction.[14]

  • Reaction Termination: Stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a stop solution (e.g., 10% trichloroacetic acid).[15][16]

  • Sample Preparation for Analysis: Centrifuge the terminated reaction mixture to pellet any precipitate. The supernatant containing the hydrolysis products can then be analyzed by HPLC or other methods.[15]

Protocol 2: HPLC Analysis of Hydrolysis Products

This protocol describes a common method for analyzing the products of this compound hydrolysis.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a suitable column and detector is required. For cello-oligosaccharides, a high-performance anion-exchange chromatography (HPAEC) system with pulsed amperometric detection (PAD) provides excellent separation and sensitivity.[12][17]

  • Column: A carbohydrate analysis column, such as a Dionex CarboPac PA200, is recommended.[12]

  • Mobile Phase: A gradient of sodium acetate (B1210297) (NaOAc) in sodium hydroxide (B78521) (NaOH) is often used. A two-stage binary gradient can effectively separate various cello-oligosaccharides.[12]

  • Standard Preparation: Prepare standard solutions of glucose, cellobiose, cellotriose, and cellotetraose of known concentrations to generate a standard curve for quantification.

  • Injection: Inject a filtered and degassed sample of the hydrolysis reaction supernatant onto the HPLC column.

  • Data Analysis: Identify and quantify the hydrolysis products by comparing their retention times and peak areas to those of the standards.

Visualizations

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate This compound Solution Mix Mix Substrate & Enzyme Substrate->Mix Enzyme Enzyme Solution (e.g., Cellulase) Enzyme->Mix Incubate Incubate (Controlled Temp & Time) Mix->Incubate Terminate Terminate Reaction (e.g., Heat) Incubate->Terminate Analyze Analyze Products (e.g., HPLC) Terminate->Analyze

Caption: Experimental workflow for this compound hydrolysis.

Hydrolysis_Pathway Cellotetraose This compound (G4) Cellotriose Cellotriose (G3) Cellotetraose->Cellotriose + Glucose Cellobiose Cellobiose (G2) Cellotriose->Cellobiose + Glucose Glucose Glucose (G1) Cellobiose->Glucose + Glucose

Caption: Enzymatic hydrolysis pathway of this compound.

References

Technical Support Center: Optimizing Enzyme Concentration for D-(+)-Cellotetraose Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the enzymatic degradation of D-(+)-Cellotetraose. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the success of your enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation by cellulase (B1617823)?

A1: The degradation of this compound, a cello-oligosaccharide, is primarily achieved through enzymatic hydrolysis. Cellulase enzymes, specifically β-glucosidases and cellobiohydrolases, catalyze the cleavage of the β-1,4-glycosidic bonds that link the glucose units of the cellotetraose (B13520) molecule.[1][2] This process breaks down the tetrasaccharide into smaller oligosaccharides, such as cellotriose (B13521) and cellobiose (B7769950), and ultimately into glucose monomers.[3][4]

Q2: What are the key factors influencing the rate of this compound degradation?

A2: Several factors critically influence the rate of enzymatic degradation of this compound:

  • Enzyme Concentration: The reaction rate is directly proportional to the enzyme concentration, provided the substrate is not limiting.[5]

  • Substrate Concentration: The initial rate of reaction increases with substrate concentration until the enzyme becomes saturated.

  • Temperature: Enzyme activity is temperature-dependent, with an optimal temperature for maximal activity. Temperatures that are too high can lead to enzyme denaturation.[5]

  • pH: Like temperature, pH plays a crucial role in enzyme activity, with each enzyme having a specific optimal pH range for functionality.[6]

  • Product Inhibition: The accumulation of reaction products, such as cellobiose and glucose, can inhibit the activity of cellulase enzymes, slowing down the degradation rate.[6][7]

Q3: What is a typical starting concentration for cellulase in a this compound degradation assay?

A3: A typical starting concentration for cellulase can vary depending on the specific enzyme and experimental conditions. However, a general starting point for purified cellulase components can range from 5 to 20 µg/mL.[8] For commercial cellulase preparations, it is recommended to consult the manufacturer's specifications and perform a dilution series to determine the optimal concentration for your specific assay.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of enzyme concentration for this compound degradation.

Issue Possible Cause(s) Troubleshooting Steps
No or very low degradation of this compound 1. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling (e.g., multiple freeze-thaw cycles).2. Incorrect Assay Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme.3. Presence of Inhibitors: The reaction mixture may contain inhibitors of the cellulase enzyme.1. Verify Enzyme Activity: Test the enzyme with a known, highly reactive substrate to confirm its activity. Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.[9]2. Optimize Reaction Conditions: Review the enzyme's datasheet for optimal pH and temperature. Prepare fresh buffers and ensure the final reaction pH is correct.[10]3. Identify and Remove Inhibitors: Analyze the sample for potential inhibitors. Some metal ions and chelating agents can inhibit cellulase activity.[11]
Inconsistent results between replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme or substrate.2. Inhomogeneous Reaction Mixture: The enzyme or substrate may not be uniformly distributed in the reaction wells.3. Temperature or pH Fluctuations: Variations in temperature or pH across the experiment.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated. Avoid pipetting very small volumes to minimize errors.[10]2. Ensure Proper Mixing: Thoroughly mix all components before starting the reaction and ensure a homogenous solution.[10]3. Maintain Stable Conditions: Use a temperature-controlled incubator or water bath. Ensure the buffer has sufficient capacity to maintain a stable pH.
Reaction rate decreases rapidly over time 1. Substrate Depletion: The this compound is being consumed rapidly.2. Product Inhibition: Accumulation of glucose or cellobiose is inhibiting the enzyme.3. Enzyme Instability: The enzyme is losing activity under the assay conditions over time.1. Measure Initial Rates: Ensure you are measuring the initial reaction velocity where the substrate concentration is not limiting.[12]2. Add β-glucosidase: Supplement the reaction with β-glucosidase to hydrolyze cellobiose to glucose, which can alleviate product inhibition by cellobiose.[7]3. Check Enzyme Stability: Perform a time-course experiment without the substrate to assess the stability of the enzyme under the assay conditions.
High background signal in control reactions (no enzyme) 1. Substrate Instability: this compound may be degrading non-enzymatically under the assay conditions.2. Contamination: The substrate or buffer may be contaminated with other enzymes or reducing agents.1. Run a "No-Enzyme" Control: This will help quantify the rate of non-enzymatic substrate degradation.[12]2. Use High-Purity Reagents: Ensure all reagents, including water, are of high purity and free from contamination.

Data Presentation

Table 1: General Optimal Conditions for Cellulase Activity

ParameterOptimal RangeSource(s)
pH 4.0 - 6.0[6][13]
Temperature 40 - 50 °C[6]

Note: These are general ranges, and the optimal conditions can vary significantly depending on the specific cellulase enzyme being used. It is crucial to determine the optimal conditions for your particular enzyme experimentally.

Table 2: Example Enzyme Concentrations for Oligosaccharide Degradation

Enzyme ComponentConcentration (µg/mL)SubstrateSource
Endoglucanase (EG) II5Microcrystalline Cellulose (B213188)[8]
Cellobiohydrolase (CBH) I10Microcrystalline Cellulose[8]
Cellobiohydrolase (CBH) II5Microcrystalline Cellulose[8]

Note: This table provides an example from a study on microcrystalline cellulose and should be used as a starting point for optimization with this compound.

Experimental Protocols

Protocol 1: Determining the Optimal Enzyme Concentration

This protocol outlines the steps to determine the optimal concentration of a cellulase enzyme for the degradation of this compound by measuring the initial reaction rates.

Materials:

  • This compound

  • Cellulase enzyme of interest

  • Assay buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 4.8)

  • Spectrophotometer or HPLC system

  • Microplate or reaction tubes

  • Incubator or water bath

Procedure:

  • Prepare a Substrate Stock Solution: Dissolve this compound in the assay buffer to a known concentration (e.g., 10 mg/mL).

  • Prepare Enzyme Dilutions: Prepare a series of dilutions of the cellulase enzyme in the assay buffer. A good starting point is to prepare four-fold serial dilutions from a concentrated stock.[14]

  • Set up the Reaction: In a microplate or reaction tubes, add a fixed volume of the this compound stock solution.

  • Initiate the Reaction: Add an equal volume of each enzyme dilution to the respective wells or tubes to initiate the reaction. Include a "no-enzyme" control containing only the substrate and buffer.

  • Incubate: Incubate the reactions at the optimal temperature for the enzyme for a defined period (e.g., 10, 20, 30, 60 minutes).

  • Stop the Reaction: Terminate the reaction by a suitable method, such as heat inactivation (e.g., boiling for 5-10 minutes) or by adding a stop solution (e.g., 0.1 M NaOH).

  • Quantify Degradation Products: Analyze the amount of degradation products (e.g., glucose, cellobiose) or the remaining this compound using a suitable method like HPLC or a colorimetric assay (e.g., DNS assay for reducing sugars).

  • Determine Initial Velocity: Plot the concentration of the product formed against time for each enzyme concentration. The initial velocity (v₀) is the slope of the linear portion of this curve.

  • Plot Initial Velocity vs. Enzyme Concentration: Plot the initial velocity (v₀) against the corresponding enzyme concentration. The optimal enzyme concentration will be within the linear range of this plot, where the reaction rate is directly proportional to the enzyme concentration.[14]

Visualizations

Experimental_Workflow_for_Optimizing_Enzyme_Concentration cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_substrate Prepare this compound Stock Solution setup Set up Reaction Mixtures (Substrate + Buffer) prep_substrate->setup prep_enzyme Prepare Serial Dilutions of Cellulase Enzyme initiate Initiate Reaction with Enzyme Dilutions prep_enzyme->initiate setup->initiate incubate Incubate at Optimal Temperature initiate->incubate stop_reaction Stop Reaction incubate->stop_reaction quantify Quantify Degradation Products (e.g., HPLC, DNS Assay) stop_reaction->quantify calc_velocity Calculate Initial Reaction Velocity (v₀) quantify->calc_velocity plot Plot v₀ vs. [Enzyme] calc_velocity->plot determine_optimal Determine Optimal Enzyme Concentration plot->determine_optimal

Caption: Workflow for determining the optimal enzyme concentration.

Troubleshooting_Logic cluster_problem_identification Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Unexpected Experimental Results no_activity No/Low Degradation start->no_activity inconsistent Inconsistent Results start->inconsistent rate_decrease Rapid Rate Decrease start->rate_decrease inactive_enzyme Inactive Enzyme no_activity->inactive_enzyme wrong_conditions Incorrect Conditions no_activity->wrong_conditions pipetting_error Pipetting Errors inconsistent->pipetting_error product_inhibition Product Inhibition rate_decrease->product_inhibition substrate_depletion Substrate Depletion rate_decrease->substrate_depletion check_enzyme Verify Enzyme Activity & Storage inactive_enzyme->check_enzyme optimize_conditions Optimize pH/Temp wrong_conditions->optimize_conditions calibrate_pipettes Calibrate Pipettes pipetting_error->calibrate_pipettes add_b_glucosidase Add β-glucosidase product_inhibition->add_b_glucosidase measure_initial_rates Measure Initial Rates substrate_depletion->measure_initial_rates

Caption: Troubleshooting logic for enzymatic degradation assays.

References

Preventing contamination in D-(+)-Cellotetraose stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of D-(+)-Cellotetraose stock solutions to prevent contamination and ensure experimental reproducibility.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound stock solutions.

Issue Possible Cause(s) Recommended Action(s)
Visible microbial growth (cloudiness, particles, film) Bacterial, yeast, or mold contamination.- Discard the contaminated solution immediately to prevent cross-contamination of other reagents and cultures. - Review and reinforce aseptic handling techniques. - Prepare a fresh solution using a validated sterilization method (see Experimental Protocol). - Consider adding a bacteriostatic agent, such as sodium azide (B81097), to the new stock solution if compatible with your downstream applications.
Unexpected pH shift in the stock solution - Decrease in pH: Often indicates bacterial contamination.[1] - Increase in pH: Can be a sign of yeast or mold contamination.[1]- Discard the solution. - Prepare a fresh stock solution using sterile technique and high-purity water. - Verify the pH of the water used for solution preparation.
Change in color of the solution (e.g., yellowing) - Autoclaving: Carbohydrate solutions can undergo Maillard reactions or caramelization when autoclaved, leading to a color change and potential degradation. - Chemical degradation: Prolonged storage at inappropriate temperatures or pH can lead to the breakdown of the oligosaccharide.- For sterile solutions, filter sterilization is recommended over autoclaving for carbohydrate solutions. - Store the solution at the recommended temperature and protect it from light. - Prepare fresh solutions more frequently if color change is consistently observed.
Precipitate formation in the solution - Low temperature: The solubility of this compound may decrease at lower temperatures, leading to precipitation. - Incorrect solvent: Using a solvent in which this compound has low solubility. - Concentration exceeds solubility limit. - Gently warm the solution and vortex or sonicate to redissolve the precipitate. - Ensure you are using a suitable solvent (e.g., high-purity water). - Prepare the solution at a concentration that is within the known solubility limits for the given solvent and temperature.
Inconsistent experimental results using the stock solution - Incorrect concentration: Errors in weighing the solute or measuring the solvent volume. - Degradation of this compound: The stock solution may have degraded due to improper storage or age. - Contamination: Low-level contamination not visible to the naked eye could be interfering with the experiment.- Recalibrate your balance and verify the accuracy of your volumetric glassware. - Prepare a fresh stock solution. - If the problem persists, consider performing a quality control check on the new stock solution before use.

Frequently Asked Questions (FAQs)

Q1: What is the best way to sterilize my this compound stock solution?

A1: The recommended method for sterilizing carbohydrate solutions is sterile filtration through a 0.22 µm filter. Autoclaving is generally not recommended as it can lead to the degradation of the sugar through Maillard reactions and caramelization, which can affect your experiments.

Q2: Can I add a preservative to my stock solution to prevent microbial growth?

A2: Yes, a common preservative used in laboratory stock solutions is sodium azide. It can be added at a final concentration of 0.02% to 0.1% (w/v) to inhibit bacterial growth.[2] However, be aware that sodium azide is highly toxic and may interfere with certain biological assays. Always handle it with appropriate personal protective equipment (PPE) and follow your institution's safety guidelines.

Q3: What are the optimal storage conditions for a this compound stock solution?

A3: For short-term storage (up to one week), aqueous solutions can be stored at 2-8°C. For long-term storage, it is recommended to aliquot the solution into single-use volumes and store at -20°C or -80°C. This will minimize freeze-thaw cycles which can potentially degrade the oligosaccharide over time.

Q4: For how long is my this compound stock solution stable?

Q5: My this compound is a powder. What are the signs of contamination in the solid form?

A5: this compound is a white to off-white powder and is hygroscopic (tends to absorb moisture from the air). Signs of contamination or degradation in the solid form can include a change in color (e.g., yellowing or browning), a change in texture (e.g., clumping or becoming sticky), or any unusual odor. If you observe any of these changes, it is best to discard the reagent and use a fresh supply.

Quantitative Data Summary

ParameterRecommendationNotes
Storage Temperature (Solid) 2-8°C or -20°CCheck the manufacturer's recommendation. This compound is hygroscopic; store in a tightly sealed container in a dry environment.
Storage Temperature (Aqueous Solution) 2-8°C (short-term) -20°C or -80°C (long-term)Aliquoting is recommended for long-term storage to avoid repeated freeze-thaw cycles.
Recommended Storage Duration (Aqueous Solution) 2-8°C: Up to 1 week -20°C: 1-3 months -80°C: Up to 6 monthsThese are general recommendations for oligosaccharide solutions. It is advisable to prepare fresh solutions for critical experiments.
Sterilization Method Sterile filtration (0.22 µm filter)Autoclaving is not recommended due to potential degradation of the carbohydrate.
Preservative (Optional) Sodium Azide (NaN₃)Concentration: 0.02% - 0.1% (w/v).[2] Caution: Highly toxic. Ensure compatibility with downstream applications.

Experimental Protocol: Preparation of a Sterile 100 mM this compound Stock Solution

This protocol outlines the steps for preparing 100 mL of a sterile 100 mM this compound stock solution.

Materials:

  • This compound (MW: 666.58 g/mol )

  • High-purity, sterile water (e.g., nuclease-free water, Milli-Q water)

  • Sterile 100 mL volumetric flask

  • Sterile beaker

  • Sterile magnetic stir bar and stir plate

  • Calibrated analytical balance

  • Spatula

  • Weighing paper

  • Sterile 0.22 µm syringe filter

  • Sterile syringe (appropriate volume)

  • Sterile storage bottles or cryovials

  • Laminar flow hood or biological safety cabinet

Procedure:

  • Preparation: Work within a laminar flow hood or biological safety cabinet to maintain sterility. Decontaminate all surfaces and equipment with an appropriate disinfectant (e.g., 70% ethanol).

  • Weighing:

    • Place a piece of weighing paper on the analytical balance and tare.

    • Carefully weigh out 6.67 g of this compound powder.

  • Dissolving:

    • Transfer the weighed this compound to a sterile beaker containing a sterile magnetic stir bar.

    • Add approximately 80 mL of sterile, high-purity water to the beaker.

    • Place the beaker on a magnetic stir plate and stir until the powder is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment:

    • Carefully transfer the dissolved solution into a sterile 100 mL volumetric flask.

    • Rinse the beaker with a small amount of sterile water and add the rinsing to the volumetric flask to ensure all the this compound is transferred.

    • Bring the final volume to the 100 mL mark with sterile water.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Sterile Filtration:

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution into a sterile storage bottle.

  • Aliquoting and Storage:

    • For long-term storage, dispense the sterile solution into single-use aliquots in sterile cryovials.

    • Label each aliquot clearly with the name of the solution, concentration, and date of preparation.

    • Store the aliquots at -20°C or -80°C. For short-term storage, the stock solution can be stored at 2-8°C for up to one week.

Workflow for Preparing a Contamination-Free this compound Stock Solution

Contamination_Prevention_Workflow Workflow for Preparing Contamination-Free this compound Stock Solution start Start prep_workspace Prepare Sterile Workspace (Laminar Flow Hood) start->prep_workspace weigh Weigh this compound (Aseptic Technique) prep_workspace->weigh dissolve Dissolve in Sterile Water weigh->dissolve adjust_volume Adjust to Final Volume dissolve->adjust_volume sterile_filter Sterile Filter (0.22 µm) adjust_volume->sterile_filter storage_decision Storage Duration? sterile_filter->storage_decision contamination_check Check for Contamination (Visual, pH) sterile_filter->contamination_check short_term Short-Term Storage (2-8°C, <= 1 week) storage_decision->short_term Short long_term Long-Term Storage (-20°C or -80°C) storage_decision->long_term Long end End short_term->end aliquot Aliquot into Single-Use Tubes long_term->aliquot aliquot->end contamination_check->storage_decision Not Contaminated discard Discard Solution contamination_check->discard Contaminated discard->start Prepare New Solution

Caption: Workflow for preparing and storing a contamination-free this compound stock solution.

References

D-(+)-Cellotetraose stability and proper storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of D-(+)-Cellotetraose. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound for long-term use?

A1: For long-term stability, solid this compound should be stored at -20°C. Some suppliers suggest that under these conditions, the compound is stable for over two years.[1] It is also recommended to store it in a dry place.

Q2: What is the recommended short-term storage for this compound?

A2: While -20°C is the standard for long-term storage, some suppliers indicate that shipping occurs at room temperature in the continental US, though this may vary elsewhere.[2] For day-to-day use during a series of experiments, maintaining the solid at -20°C and allowing it to equilibrate to room temperature in a desiccator before opening is advisable to prevent moisture absorption.

Q3: How do I properly handle this compound powder?

A3: this compound is typically a white to off-white powder or crystalline solid.[3] Standard laboratory precautions should be taken, including using personal protective equipment such as eyeshields and gloves. While not classified as a dust explosion hazard in its delivered form, the enrichment of fine dust can lead to this danger, so care should be taken to minimize dust generation.

Q4: Is this compound soluble in water?

A4: Yes, this compound is soluble in water. One supplier specifies a solubility of 25 mg/mL in water, resulting in a clear, colorless to faintly yellow solution.

Q5: How should I prepare and store this compound solutions?

A5: Due to the lack of specific stability data for this compound in solution, it is recommended to prepare aqueous solutions fresh on the day of use. If a stock solution must be prepared in advance, it should be filter-sterilized and stored at low temperatures (e.g., -20°C or -80°C) for a limited time. It is crucial to aliquot the solution to avoid repeated freeze-thaw cycles. For a related compound, D-(+)-Cellobiose, stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[4]

Q6: Is this compound sensitive to chemical degradation?

A6: Yes, this compound is susceptible to chemical degradation under certain conditions. Studies have shown that it undergoes oxidative degradation in the presence of hydrogen peroxide (H2O2) and alkaline degradation in sodium hydroxide (B78521) (NaOH) solutions.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh solutions for each experiment. If using a stored stock solution, test its integrity before use. Avoid repeated freeze-thaw cycles by storing in aliquots.
Improper storage of solid this compound.Ensure the solid is stored at the recommended temperature of -20°C in a tightly sealed container to prevent moisture absorption.
Unexpected peaks in analytical chromatography (e.g., HPLC) Chemical degradation of this compound.If the experimental conditions involve oxidative or alkaline environments, be aware of potential degradation products.[5] Consider the stability of this compound under your specific experimental pH and temperature.
Contamination of the sample.Use high-purity water and reagents for preparing solutions. Ensure all labware is thoroughly cleaned.
Difficulty dissolving this compound Exceeding the solubility limit.Do not exceed the known solubility of 25 mg/mL in water. Gentle warming or sonication can aid dissolution, but be cautious of potential degradation at elevated temperatures.
Poor quality of the compound.Ensure you are using a high-purity grade of this compound suitable for your application. Check the supplier's certificate of analysis.

Stability and Storage Data Summary

Parameter Recommendation/Data Source
Solid Storage Temperature -20°C
Solid Form Stability > 2 years (under recommended conditions)[1]
Appearance White to off-white powder or crystalline powder[3]
Solubility in Water 25 mg/mL
Solution Storage Prepare fresh. If necessary, store aliquots at -20°C to -80°C for a limited time.General Best Practice

Experimental Protocols

Protocol for Investigating Chemical Degradation of this compound

This protocol is based on the methodologies described for studying the degradation of cellooligosaccharides.[5]

1. Oxidative Degradation:

  • Prepare a solution of this compound in deionized water.
  • Add a solution of hydrogen peroxide (H2O2) to the this compound solution to achieve the desired final concentration.
  • Maintain the reaction mixture at a controlled temperature and stir for a specific duration.
  • Periodically withdraw samples and analyze them using techniques such as HPLC, FTIR, and GC-MS to identify and quantify degradation products.

2. Alkaline Degradation:

  • Prepare a solution of this compound in deionized water.
  • Add a solution of sodium hydroxide (NaOH) to the this compound solution to reach the target alkaline pH.
  • Keep the reaction mixture under controlled temperature and stirring for the intended reaction time.
  • Collect samples at various time points and analyze them by HPLC, FTIR, and GC-MS to characterize the degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation cluster_storage Storage cluster_preparation Preparation cluster_usage Usage storage Store solid this compound at -20°C equilibrate Equilibrate to room temperature in a desiccator storage->equilibrate weigh Weigh the required amount equilibrate->weigh dissolve Dissolve in high-purity water (up to 25 mg/mL) weigh->dissolve filter Filter-sterilize (optional, for stock solutions) dissolve->filter use_fresh Use immediately in experiment filter->use_fresh Recommended store_solution Aliquot and store at -20°C to -80°C filter->store_solution If necessary

Caption: Workflow for handling and preparing this compound solutions.

degradation_pathways Simplified Degradation Pathways of this compound cluster_oxidative Oxidative Degradation (e.g., H2O2) cluster_alkaline Alkaline Degradation (e.g., NaOH) cellotetraose This compound oxidative_products Degradation Products: - 2,3-dihydroxy-butanedioic acid - 2-keto-gluconic acid - D-gluconic acid - Lower DP cellooligosaccharides cellotetraose->oxidative_products H2O2 alkaline_products Degradation Products: - 3-deoxy-isosaccharinic acid-1,4-lactone - 3-deoxy-hexonic acid-1,4-lactone cellotetraose->alkaline_products NaOH

Caption: Chemical degradation pathways of this compound.

References

Troubleshooting unexpected results in cellulase assays with D-(+)-Cellotetraose.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for troubleshooting unexpected results in cellulase (B1617823) assays using D-(+)-Cellotetraose as a substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound hydrolysis by cellulases?

A1: this compound is a four-unit glucose polymer. Depending on the type of cellulase, the primary products can be cellobiose (B7769950) (a two-glucose unit) and glucose. Endoglucanases can cleave internal glycosidic bonds, potentially producing two molecules of cellobiose, while exoglucanases (cellobiohydrolases) typically release cellobiose from the chain ends. β-glucosidases can further hydrolyze these products into glucose.

Q2: My this compound substrate contains low levels of glucose and cellobiose. Will this affect my assay?

A2: Yes, this can significantly impact your results. Contaminating glucose will lead to a high background signal in assays that measure glucose production directly. Furthermore, both glucose and cellobiose are known end-product inhibitors of many cellulases.[1][2] This can lead to an underestimation of the enzyme's true activity. It is crucial to use a high-purity substrate and to always run a "substrate without enzyme" control to quantify any background signal.[3]

Q3: What is the optimal pH and temperature for a cellulase assay with this compound?

A3: The optimal conditions are highly dependent on the specific cellulase being used. For example, cellulases from Trichoderma reesei are typically assayed at pH 4.8-5.0 and a temperature of 50°C.[4][5] However, cellulases from other organisms, such as Aspergillus niger, may have different optima.[6] It is always recommended to determine the optimal pH and temperature for your specific enzyme empirically by testing a range of conditions.[7]

Q4: How stable is this compound in my assay buffer?

A4: While specific degradation kinetics for this compound are not widely published, oligosaccharides, in general, are susceptible to non-enzymatic hydrolysis at elevated temperatures and extreme pH values.[8] It is recommended to prepare fresh substrate solutions in a buffer with a pH near neutral for storage and to minimize the pre-incubation time at elevated assay temperatures to reduce the risk of spontaneous hydrolysis, which can contribute to high background signals.

Troubleshooting Guide

Issue 1: Low or No Detectable Enzyme Activity

If you observe a weak or absent signal, it can stem from several factors. Use the following decision tree to diagnose the problem.

Troubleshooting Flowchart for Low/No Signal

LowSignal Start Low or No Signal CheckEnzyme Is the Enzyme Active? Start->CheckEnzyme CheckAssay Are Assay Conditions Optimal? CheckEnzyme->CheckAssay Yes InactiveEnzyme Source of Inactivity: - Improper storage - Freeze-thaw cycles - Presence of inhibitors CheckEnzyme->InactiveEnzyme No CheckDetection Is the Detection System Working? CheckAssay->CheckDetection Yes Suboptimal Factors to Optimize: - pH - Temperature - Incubation Time CheckAssay->Suboptimal No CheckConcentration Are Reagent Concentrations Correct? CheckDetection->CheckConcentration Yes DetectionFail Verification Steps: - Run positive control (e.g., glucose standard) - Check reagent expiry/preparation CheckDetection->DetectionFail No ConcentrationIssue Concentration Problems: - Enzyme too dilute - Substrate below Km CheckConcentration->ConcentrationIssue No

Caption: Decision tree for diagnosing low or no signal in cellulase assays.

  • Inactive Enzyme : Verify the storage conditions and handling of your cellulase. If inhibitors are suspected in your sample, consider a buffer exchange or dialysis step.

  • Suboptimal Assay Conditions : Systematically test a range of pH, temperature, and incubation times to find the optimal conditions for your enzyme.

  • Incorrect Substrate Concentration : Ensure the this compound concentration is sufficient to saturate the enzyme (typically 5-10 times the Km value). If the Km is unknown, perform a substrate titration curve.

  • Detection Reagent Problems : Always test your detection reagents with a known concentration of the product (e.g., glucose) to confirm they are working correctly.

Issue 2: High Background Signal

A high signal in your "no enzyme" or "substrate only" controls can obscure your results.

  • Substrate Instability : this compound can undergo spontaneous hydrolysis at high temperatures. Minimize incubation times or lower the assay temperature if this is suspected. Prepare fresh substrate solutions for each experiment.

  • Reagent Contamination : Buffers or other reagents may be contaminated with reducing sugars. Use high-purity water and analytical grade reagents. Always run proper controls, including "substrate without enzyme" and "enzyme without substrate," to pinpoint the source of the background.[3]

  • Interfering Substances : Components in crude enzyme preparations can interfere with detection methods. For example, reducing agents can interfere with assays that measure reducing sugars.

Data Presentation

Quantitative data is crucial for comparing results. Below are tables with representative kinetic and stability data. Note that specific values for this compound are scarce; therefore, data for similar substrates are provided as a reference.

Table 1: Representative Kinetic Parameters of Cellulases on Various Substrates

Enzyme SourceEnzyme TypeSubstrateKmVmaxReference
Trichoderma viridePurified CellulaseCarboxymethyl cellulose (B213188) (CMC)68 µM148 U/mL[2]
Aspergillus nigerβ-glucosidaseCellobiose0.57 mM-[9]
Trichoderma reeseiβ-glucosidase (BGL1)Cellobiose0.38 mM-[9]
Bacillus sp.Purified CellulaseCarboxymethyl cellulose (CMC)0.42 mg/mL238.09 µM/min[10]

Table 2: Representative Stability of Cellulases Under Various Conditions

Enzyme SourceConditionStability MetricFindingReference
Aspergillus niger NS-2pH 3.0-9.0Residual ActivityStable for 24 hours at 35°C[6]
Aspergillus niger NS-2TemperatureHalf-life at 50°C~240 hours[6]
Bacillus sp.TemperatureOptimal Activity30-70°C[7]
Bacillus sp.pHOptimal Activity2.0-10.0[7]

Experimental Protocols

Key Experiment: Coupled Assay for Cellulase Activity

This protocol is adapted from modern chromogenic/fluorogenic assays and provides a continuous, highly sensitive method for determining cellulase activity on this compound. The principle involves the cleavage of cellotetraose (B13520) into smaller sugars, which are then acted upon by an excess of β-glucosidase to produce glucose. The glucose is then quantified using a glucose oxidase/peroxidase (GOPOD) assay.

Enzymatic Reaction & Detection Pathway

protocol cluster_0 Step 1: Cellulase Reaction cluster_1 Step 2: Coupled Reaction cluster_2 Step 3: Detection Cellotetraose This compound Products Cellobiose + Other Oligosaccharides Cellotetraose->Products Hydrolysis Cellulase Cellulase (Test Enzyme) Cellulase->Products Glucose D-Glucose Products->Glucose Hydrolysis bGlucosidase β-Glucosidase (Excess) bGlucosidase->Glucose Color Colored Product (Measure Absorbance) Glucose->Color Oxidation GOPOD GOPOD Reagent (Glucose Oxidase/ Peroxidase) GOPOD->Color

Caption: Workflow for a coupled cellulase assay using this compound.

Materials:

  • This compound (high purity, ≥95%)

  • Cellulase enzyme to be tested

  • β-glucosidase (e.g., from Aspergillus niger, in excess to ensure it is not rate-limiting)

  • Glucose Oxidase/Peroxidase (GOPOD) reagent

  • Sodium Acetate Buffer (50 mM, pH 5.0, or optimal for the test enzyme)

  • Glucose standard solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation :

    • Prepare a stock solution of this compound in the assay buffer.

    • Prepare a dilution series of your cellulase enzyme in cold assay buffer.

    • Prepare a glucose standard curve (0-100 µg/mL) in the assay buffer.

  • Assay Setup :

    • In a 96-well plate, add 25 µL of assay buffer to blank wells, 25 µL of each glucose standard to standard wells, and 25 µL of each cellulase dilution to sample wells.

    • Add 25 µL of a solution containing an excess of β-glucosidase to all wells.

  • Reaction Initiation :

    • Pre-warm the plate and the this compound solution to the desired assay temperature (e.g., 50°C).

    • Initiate the reaction by adding 50 µL of the pre-warmed this compound solution to all wells.

  • Incubation :

    • Incubate the plate at the assay temperature for a defined period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.

  • Reaction Termination and Detection :

    • Stop the reaction by adding 150 µL of GOPOD reagent to all wells.

    • Incubate at room temperature for 20 minutes to allow for color development.

  • Measurement :

    • Read the absorbance at the appropriate wavelength (e.g., 510 nm) in a microplate reader.

  • Calculation :

    • Subtract the absorbance of the blank from all readings.

    • Use the glucose standard curve to determine the amount of glucose produced in each sample well.

    • Calculate the enzyme activity in Units/mL, where one unit is defined as the amount of enzyme that releases 1 µmole of glucose per minute under the specified assay conditions.

References

Technical Support Center: Addressing Substrate Inhibition in D-(+)-Cellotetraose Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, identifying, and overcoming substrate inhibition in enzymatic reactions involving D-(+)-Cellotetraose.

Frequently Asked Questions (FAQs)

Q1: What is substrate inhibition in the context of this compound reactions?

A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at supra-optimal (high) concentrations of the substrate, this compound. Instead of reaching a maximum velocity (Vmax) and plateauing, the reaction rate peaks and then declines as the cellotetraose (B13520) concentration continues to increase. This is a deviation from standard Michaelis-Menten kinetics.[1]

Q2: Which enzymes are typically involved in cellotetraose hydrolysis and are susceptible to this inhibition?

A2: The primary enzymes that hydrolyze cellotetraose are cellulases, a class of glycoside hydrolases (GH). Key examples include cellobiohydrolases (also known as exo-cellulases like Cel7A) and β-glucosidases.[2][3][4][5] These enzymes are crucial in the breakdown of cellulose (B213188) and related oligosaccharides into smaller sugars like cellobiose (B7769950) and glucose. Many of these enzymes, particularly those with tunnel-like active sites, are known to be susceptible to substrate inhibition.

Q3: What is the common mechanism causing substrate inhibition with cellotetraose?

A3: A primary mechanism is the formation of a non-productive enzyme-substrate complex. In this scenario, at high concentrations, a second molecule of cellotetraose binds to a secondary, or allosteric, site on the enzyme that is already bound to a first cellotetraose molecule in its active site. This E-S-S (Enzyme-Substrate-Substrate) complex is catalytically inactive or has significantly reduced activity, thereby lowering the overall reaction rate. This phenomenon is also referred to as non-productive binding.[2][6]

Q4: How can I identify if substrate inhibition is occurring in my experiment?

A4: The most direct method is to perform a substrate titration experiment. By measuring the initial reaction velocity over a wide range of this compound concentrations, you can plot velocity versus substrate concentration. If the resulting curve shows an initial rise in velocity followed by a distinct drop at higher concentrations, substrate inhibition is likely occurring.[7] This contrasts with a standard Michaelis-Menten curve, which would plateau at high substrate levels.

Troubleshooting Guide

Issue: My reaction rate decreases unexpectedly at high this compound concentrations.

This is a classic indicator of substrate inhibition. Follow these steps to diagnose and address the issue.

  • Possible Cause 1: Substrate Inhibition

    • Troubleshooting Step: Confirm the presence of substrate inhibition by performing a detailed substrate titration assay (see Protocol 1). Plot the initial reaction rate against a broad range of this compound concentrations. A peak followed by a decline in the rate is a strong confirmation.

    • Solution: Once confirmed, the most straightforward solution is to adjust the substrate concentration in your experiments to be at or slightly below the determined optimum, avoiding the inhibitory range. For larger-scale applications like bioreactors, implementing a fed-batch system to slowly add substrate can maintain an optimal concentration and prevent inhibition.[1]

  • Possible Cause 2: Product Inhibition

    • Troubleshooting Step: The products of cellotetraose hydrolysis (e.g., cellobiose, glucose) can also inhibit the enzyme.[6][8] To test for this, run your reaction under optimal substrate conditions and add varying, known concentrations of the potential product inhibitors (like cellobiose) at the beginning of the reaction. A decrease in the reaction rate with added product indicates product inhibition.

    • Solution: If product inhibition is significant, consider strategies for in-situ product removal. This could involve using a coupled enzyme system (e.g., adding a β-glucosidase to immediately convert cellobiose to glucose if it's not already the primary enzyme) or other separation techniques in a bioreactor setup.

  • Possible Cause 3: Assay Artifacts

    • Troubleshooting Step: At high concentrations, the substrate itself might interfere with your detection method. For example, in colorimetric assays like the DNS (3,5-dinitrosalicylic acid) method for reducing sugars, very high sugar concentrations can lead to non-linear responses.[9] Run control experiments with the full range of substrate concentrations but without any enzyme. If you observe changes in your measurement signal, it indicates an assay artifact.

    • Solution: If an artifact is detected, you may need to dilute your samples before the detection step or switch to an alternative quantification method, such as High-Performance Liquid Chromatography (HPLC), which is less prone to such interferences.

Visualizations

TroubleshootingWorkflow start Observation: Reaction rate decreases at high [Cellotetraose] step1 Step 1: Run Substrate Titration (Wide [S] range) start->step1 decision1 Does rate peak and then decline? step1->decision1 confirm_si Conclusion: Substrate Inhibition (SI) is confirmed. decision1->confirm_si  Yes step2 Step 2: Check for Product Inhibition decision1->step2 No   mitigate Mitigation: 1. Use optimal [S] below Ki. 2. Implement fed-batch system. confirm_si->mitigate end Problem Resolved or Re-evaluate System mitigate->end decision2 Does adding product decrease the initial rate? step2->decision2 confirm_pi Conclusion: Product Inhibition is occurring. decision2->confirm_pi  Yes step3 Step 3: Check for Assay Artifacts decision2->step3 No   confirm_pi->end decision3 Does [S] alone interfere with the detection signal? step3->decision3 confirm_aa Conclusion: Assay Artifact is present. decision3->confirm_aa  Yes decision3->end No   confirm_aa->end SubstrateInhibitionMechanism E Enzyme (E) ES Productive E-S Complex E->ES + S (low [S]) S Substrate (S) (Cellotetraose) ES->E P Products (P) (Cellobiose, Glucose) ES->P k_cat ESS Non-Productive E-S-S Complex (Inhibited) ES->ESS + S (high [S]) P->E ESS->ES S2 Substrate (S) (High Concentration)

References

Technical Support Center: D-(+)-Cellotetraose Production from Cellulose Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the yield of D-(+)-Cellotetraose from cellulose (B213188) hydrolysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic and chemical hydrolysis of cellulose for the production of this compound.

Issue Potential Cause Recommended Solution
Low or No this compound Yield Ineffective Pretreatment: Cellulose crystallinity may be too high, limiting enzyme or acid access.[1][2]Implement a pretreatment step such as steam explosion, acid treatment (e.g., dilute H₂SO₄), or alkaline treatment (e.g., NaOH) to reduce cellulose crystallinity and remove lignin (B12514952) and hemicellulose.[1][2][3]
Suboptimal Enzyme Cocktail: The ratio of cellulase (B1617823) components (endoglucanase, exoglucanase) to β-glucosidase may favor complete hydrolysis to glucose.[4][5][6]Use a cellulase mixture with low β-glucosidase activity or supplement with a β-glucosidase inhibitor to prevent the breakdown of cellobiose (B7769950) and other cello-oligosaccharides.[4][5][7] The optimal ratio of cellulase to β-glucosidase is crucial for maximizing oligosaccharide yield.[8]
Incorrect Reaction Conditions: pH, temperature, or reaction time may not be optimal for the specific enzymes or acid catalyst used.[7]Optimize pH and temperature based on the enzyme manufacturer's specifications or literature recommendations. For enzymatic hydrolysis, a pH of around 4.8 and a temperature of 50°C are common starting points.[9] For acid hydrolysis, conditions are typically more severe.[1][2][3]
Enzyme Inhibition: Hydrolysis products (glucose, cellobiose) or compounds released during pretreatment (phenolic compounds, furfural) can inhibit cellulase activity.[10]Consider strategies to remove inhibitors, such as fed-batch substrate addition to avoid high initial sugar concentrations.[10] For pretreatment-derived inhibitors, thorough washing of the pretreated cellulose is recommended.
High Yield of Glucose Instead of Oligosaccharides Excessive β-Glucosidase Activity: The β-glucosidase in the cellulase mixture is efficiently converting cellobiose and other small oligosaccharides to glucose.[4][5]Use a cellulase preparation with inherently low β-glucosidase activity. Alternatively, add a specific β-glucosidase inhibitor, such as δ-gluconolactone, to the reaction mixture.[7] The ratio of cellulase to β-glucosidase can be adjusted to favor oligosaccharide accumulation.[6][8]
Prolonged Reaction Time: Allowing the hydrolysis to proceed for too long will result in the complete breakdown of oligosaccharides into glucose.Monitor the reaction over time by taking samples for analysis (e.g., by HPLC) to determine the optimal time point for maximizing this compound yield before it is further hydrolyzed.
Inconsistent or Irreproducible Results Variable Substrate Quality: The source and batch of cellulose can have different properties (e.g., crystallinity, purity) affecting hydrolysis.Characterize your cellulose substrate for each batch of experiments. Use a consistent source of cellulose, such as Avicel PH101 microcrystalline cellulose, for more reproducible results.[11][12]
Inaccurate Enzyme Activity Measurement: Incorrect determination of enzyme units can lead to inconsistent enzyme loading.Use a standardized assay, such as the filter paper assay (FPU), to accurately determine the activity of your cellulase preparation before each experiment.
Sub-optimal Mixing: In high-solids loading reactions, poor mixing can lead to localized substrate and enzyme concentrations, affecting overall yield.[13]Ensure adequate mixing throughout the hydrolysis process, especially when working with substrate concentrations above 5% (w/v).[13]
Difficulty in Product Purification Complex Mixture of Oligosaccharides: The hydrolysis reaction produces a mixture of cello-oligosaccharides with varying degrees of polymerization (DP), as well as glucose.[14]Employ chromatographic techniques for separation. Size-exclusion chromatography (SEC) or high-performance anion-exchange chromatography (HPAEC) are effective for separating oligosaccharides based on their size.[15][16][17][18]
Co-elution with Other Sugars: Glucose and cellobiose are often present in high concentrations and can interfere with the purification of cellotetraose.[14]Optimize the chromatographic conditions (e.g., mobile phase composition, gradient) to achieve better resolution between glucose, cellobiose, and cellotetraose.[15][16][17][18] Preparative chromatography may be necessary for obtaining high-purity this compound.[19]

Frequently Asked Questions (FAQs)

Q1: What is the optimal enzyme-to-substrate ratio for maximizing this compound yield?

A1: The optimal enzyme-to-substrate ratio is highly dependent on the specific activity of your cellulase preparation, the nature of the cellulose substrate, and the reaction conditions. It is recommended to perform a dose-response experiment by varying the enzyme loading (e.g., from 5 to 50 Filter Paper Units per gram of cellulose) while keeping other parameters constant. The goal is to find a balance where the rate of cellulose depolymerization to oligosaccharides is high, but the subsequent hydrolysis to glucose is minimized.

Q2: How can I accurately quantify the yield of this compound in my hydrolysis mixture?

A2: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the separation and quantification of cello-oligosaccharides, including this compound.[15][16][17][18] This technique can effectively separate oligosaccharides with different degrees of polymerization. For accurate quantification, it is essential to use a certified this compound standard to create a calibration curve.

Q3: What are the key differences in expected outcomes between enzymatic and acid hydrolysis for this compound production?

A3:

  • Enzymatic Hydrolysis: This method offers higher specificity, leading to a more defined mixture of cello-oligosaccharides with potentially higher yields of this compound under optimized conditions. It operates under milder conditions (e.g., pH 4.5-5.0, 40-55°C), minimizing the formation of degradation byproducts.[7] However, enzyme cost and inhibition can be limiting factors.

  • Acid Hydrolysis: This method is typically faster but less specific, often resulting in a broader range of oligosaccharides and a higher proportion of glucose and degradation products like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF).[1][2][3] It requires harsh conditions (high acid concentration and temperature), which can also lead to corrosion and safety concerns.[20][21]

Q4: Can I use lignocellulosic biomass instead of pure cellulose to produce this compound?

A4: Yes, but it requires a significant pretreatment step to remove lignin and hemicellulose, which can otherwise hinder the access of enzymes or acid to the cellulose and release inhibitory compounds.[1][2] The yield of this compound from lignocellulosic biomass is generally lower and the purification process is more complex compared to using a pure cellulose substrate like microcrystalline cellulose.

Q5: How does the degree of polymerization of the starting cellulose material affect the yield of this compound?

A5: The degree of polymerization (DP) of the initial cellulose can influence the hydrolysis kinetics. Lower DP cellulose, such as microcrystalline cellulose, generally has more chain ends accessible to exoglucanases, which can impact the profile of the resulting oligosaccharides. However, the crystallinity of the cellulose is often a more dominant factor in determining the overall hydrolysis rate and yield.

Data Presentation

Table 1: Reported Yields of this compound and Related Oligosaccharides from Cellulose Hydrolysis

Cellulose SourceHydrolysis MethodKey ConditionsThis compound YieldOther Oligosaccharides YieldReference
Phyllostachys pubescens (Bamboo)EnzymaticpH 4.5, 55°C, 4h, 2 FPU/L cellulase, 2% inhibitor1.43 g/100 g celluloseCellobiose: Not specified; Cellotriose: Not specified[22]
Dendrocalamus latiflorus (Bamboo)EnzymaticpH 4.5, 55°C, 4h, 2 FPU/L cellulase, 2% inhibitorNot specifiedCellotriose: 1.09 g/100 g cellulose[22]
Microcrystalline CelluloseEnzymaticpH 4.5, 55°C, 4h, 2 FPU/L cellulase, 2% inhibitorNot specifiedCellobiose: 1.6 g/100 g cellulose[22]
Cotton CelluloseAcid (HCl/Formic Acid)Room temperatureNot specifiedQualitative separation of cellotriose, cellotetraose, and cellopentaose (B43506) was achieved. Quantitative yields were not provided.[19]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Microcrystalline Cellulose for this compound Production

This protocol provides a general framework for the enzymatic production of this compound. Optimization of specific parameters is recommended.

1. Materials:

  • Microcrystalline cellulose (e.g., Avicel PH101)

  • Cellulase enzyme mixture (low in β-glucosidase activity)

  • Sodium citrate (B86180) buffer (50 mM, pH 4.8)

  • (Optional) β-glucosidase inhibitor (e.g., δ-gluconolactone)

  • Deionized water

  • Reaction vessel (e.g., shaker flask)

  • Incubator shaker

  • Centrifuge

  • HPLC system with a suitable column for carbohydrate analysis (e.g., Aminex HPX-87P) or HPAEC-PAD system.

  • This compound, cellotriose, cellobiose, and glucose standards.

2. Procedure:

  • Substrate Preparation: Prepare a 5% (w/v) suspension of microcrystalline cellulose in 50 mM sodium citrate buffer (pH 4.8). For example, add 5 g of microcrystalline cellulose to a final volume of 100 mL of buffer.

  • Enzyme Addition: Add the cellulase enzyme mixture to the cellulose suspension. The optimal enzyme loading should be determined experimentally, but a starting point of 20 Filter Paper Units (FPU) per gram of cellulose is recommended.

  • (Optional) Inhibitor Addition: If using a cellulase mixture with significant β-glucosidase activity, add a β-glucosidase inhibitor to the reaction. The concentration will depend on the inhibitor and the enzyme preparation.

  • Incubation: Incubate the reaction mixture at 50°C in a shaker incubator at 150 rpm for a predetermined time course (e.g., 4, 8, 12, 24, 48 hours).

  • Sampling and Reaction Termination: At each time point, withdraw a sample from the reaction mixture. To stop the enzymatic reaction, immediately heat the sample to 100°C for 10 minutes to denature the enzymes.

  • Sample Preparation for Analysis: Centrifuge the heat-inactivated sample at 10,000 x g for 10 minutes to pellet the remaining solid cellulose. Filter the supernatant through a 0.22 µm syringe filter.

  • Analysis: Analyze the filtered supernatant by HPLC or HPAEC-PAD to quantify the concentrations of glucose, cellobiose, cellotriose, and this compound. Use the standards to create calibration curves for accurate quantification.

  • Yield Calculation: Calculate the yield of this compound as a percentage of the initial cellulose substrate.

Protocol 2: Acid Hydrolysis of Cellulose for Cello-oligosaccharide Production

This protocol is a representative method for acid hydrolysis and should be performed with appropriate safety precautions in a well-ventilated fume hood.

1. Materials:

  • Microcrystalline cellulose

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Ice bath

  • Reaction vessel with temperature control

  • Neutralizing agent (e.g., calcium carbonate or sodium hydroxide)

  • Filtration apparatus

  • HPLC or HPAEC-PAD system for analysis.

2. Procedure:

  • Pre-treatment (Decrystallization): Carefully add a pre-determined mass of microcrystalline cellulose to a concentrated sulfuric acid solution (e.g., 72% w/w) at a low temperature (e.g., 30°C) with constant stirring.[1][2] The ratio of acid to cellulose and the reaction time (e.g., 1-2 hours) are critical parameters to control.[1][2]

  • Dilution and Post-Hydrolysis: After the pre-treatment, dilute the mixture with water to a lower acid concentration (e.g., 2-4% w/w) and heat to a higher temperature (e.g., 121°C) for a shorter duration (e.g., 10-60 minutes) to effect hydrolysis.[1][2]

  • Neutralization: Cool the reaction mixture and carefully neutralize the acid with a suitable base to a pH of approximately 5-7.

  • Separation of Solids: Filter the neutralized mixture to remove any unreacted cellulose and precipitated salts.

  • Analysis: Analyze the liquid hydrolysate using HPLC or HPAEC-PAD to determine the concentration of this compound and other sugars.

Visualizations

Experimental_Workflow_Enzymatic_Hydrolysis cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_analysis Analysis Cellulose Cellulose Substrate (e.g., Microcrystalline Cellulose) Reaction Enzymatic Hydrolysis (e.g., 50°C, 150 rpm) Cellulose->Reaction Buffer Buffer Preparation (e.g., 50mM Citrate, pH 4.8) Buffer->Reaction Enzyme Enzyme Solution (Low β-glucosidase) Enzyme->Reaction Termination Reaction Termination (Heat Inactivation) Reaction->Termination Separation Solid-Liquid Separation (Centrifugation/Filtration) Termination->Separation Quantification Product Quantification (HPLC / HPAEC-PAD) Separation->Quantification

Caption: Workflow for Enzymatic Production of this compound.

Logical_Relationship_Yield_Optimization cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Yield This compound Yield Glucose Glucose (Byproduct) Yield->Glucose Cellobiose Cellobiose (Intermediate) Yield->Cellobiose Pretreatment Cellulose Pretreatment Pretreatment->Yield Increases EnzymeRatio Enzyme Ratio (Cellulase / β-glucosidase) EnzymeRatio->Yield Optimizes EnzymeRatio->Glucose Affects EnzymeRatio->Cellobiose Affects Conditions Reaction Conditions (pH, Temp, Time) Conditions->Yield Optimizes SubstrateConc Substrate Concentration SubstrateConc->Yield Can Decrease Inhibitors Presence of Inhibitors Inhibitors->Yield Decreases

Caption: Factors Influencing this compound Yield.

References

Technical Support Center: Purity Assessment of Commercial D-(+)-Cellotetraose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity assessment of commercial D-(+)-Cellotetraose.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial this compound?

A1: The purity of commercially available this compound typically ranges from ≥85% to ≥95%, as determined by High-Performance Liquid Chromatography (HPLC). It is generally supplied as a white to off-white powder or crystalline solid.

Q2: What are the common impurities found in commercial this compound?

A2: Common impurities in commercial oligosaccharide preparations like this compound include:

  • Other Cello-oligosaccharides: Sugars with a different degree of polymerization (DP), such as cellotriose (B13521) (DP3) and cellopentaose (B43506) (DP5).

  • Monosaccharides: Residual glucose from the manufacturing or degradation process.

  • Moisture: Water content within the lyophilized powder.

  • Inorganic Salts and Ash: Residual salts from buffers and reagents used during production and purification.

Q3: Which analytical methods are recommended for assessing the purity of this compound?

A3: The most common and recommended methods for purity assessment of this compound are:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This is a highly sensitive and high-resolution method for separating and quantifying carbohydrates, including oligosaccharide isomers.

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): A robust and widely used method for the quantitative analysis of sugars. It is particularly useful for determining the percentage purity of the main component.

Q4: Can I use UV detection for HPLC analysis of this compound?

A4: this compound does not have a significant UV chromophore, so direct UV detection is not effective. However, pre-column derivatization with a UV-active tag can be employed, but this adds complexity to the sample preparation and analysis. For direct analysis, Refractive Index Detection (RID) or Pulsed Amperometric Detection (PAD) is preferred.

Q5: How should I prepare my this compound sample for analysis?

A5: For both HPLC-RID and HPAEC-PAD, sample preparation is relatively straightforward. Dissolve the this compound powder in high-purity water or the initial mobile phase to a known concentration (e.g., 1-10 mg/mL). It is crucial to filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC system.

Data Presentation: Comparison of Analytical Methods

ParameterHPLC-RIDHPAEC-PAD
Principle Separation based on differential interaction with a stationary phase, detection based on changes in the refractive index of the mobile phase.Separation of anionic carbohydrates at high pH on a polymeric anion-exchange column, with sensitive and direct electrochemical detection.
Typical Purity Range Determined ≥85% - ≥95%≥90% - >98%
Commonly Detected Impurities Cello-oligosaccharides with different DPs, glucose.Cello-oligosaccharides with different DPs, glucose, and other isomeric impurities.
Sensitivity Lower (LOD ~0.1 - 0.5 mg/mL)Higher (LOD ~0.01 - 0.1 µg/mL)
Specificity Good for simple mixtures, but may have co-elution with other sugars.Excellent, capable of separating isomers and oligosaccharides with varying degrees of polymerization.
Gradient Elution Compatibility Not suitable for gradient elution.Well-suited for gradient elution, allowing for the separation of complex mixtures.
Typical Run Time 15 - 30 minutes20 - 40 minutes

Experimental Protocols

Protocol 1: Purity Assessment by HPLC-RID

This method is suitable for the quantification of this compound and its common oligosaccharide impurities.

Instrumentation:

  • HPLC system equipped with a refractive index detector (RID) and a column oven.

Materials:

  • Column: Amino-propyl (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile:Water (75:25, v/v). The mobile phase must be degassed before use.

  • Sample Diluent: High-purity water or mobile phase.

  • Standards: High-purity standards of this compound, glucose, cellobiose, and cellotriose for peak identification and calibration.

Procedure:

  • System Preparation:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Maintain the column temperature at 35 °C.

    • Ensure the RID is warmed up and the reference cell is purged.

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in the sample diluent to a final concentration of approximately 5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Inject 10-20 µL of the prepared sample.

    • Run the analysis for approximately 20-25 minutes.

    • Identify the this compound peak based on the retention time of a standard.

  • Data Analysis:

    • Integrate the peak areas of all components in the chromatogram.

    • Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Cellotetraose (B13520) Peak / Total Area of All Peaks) x 100

Protocol 2: High-Resolution Impurity Profiling by HPAEC-PAD

This method provides high sensitivity and resolution for the detailed analysis of impurities.

Instrumentation:

  • Ion chromatography system equipped with a pulsed amperometric detector (PAD) with a gold working electrode.

Materials:

  • Column: High-pH anion-exchange column (e.g., Dionex CarboPac™ PA200 or similar).

  • Mobile Phase A: Deionized water.

  • Mobile Phase B: 100 mM Sodium Hydroxide (NaOH).

  • Mobile Phase C: 1 M Sodium Acetate (B1210297) (NaOAc) in 100 mM NaOH.

  • Sample Diluent: High-purity deionized water.

Procedure:

  • System Preparation:

    • Equilibrate the column with the initial mobile phase conditions (e.g., 100% Mobile Phase B) at a flow rate of 0.5 mL/min.

    • Set the column temperature to 30 °C.

  • Sample Preparation:

    • Prepare a stock solution of this compound in deionized water (e.g., 1 mg/mL).

    • Dilute the stock solution to a working concentration of approximately 10 µg/mL.

    • Filter the diluted sample through a 0.22 µm syringe filter.

  • Chromatographic Analysis:

    • Inject 10-25 µL of the prepared sample.

    • Run a gradient elution program. An example gradient is as follows:

      • 0-5 min: 100% Mobile Phase B.

      • 5-25 min: Linear gradient from 0% to 20% Mobile Phase C.

      • 25-30 min: Column wash with a higher concentration of Mobile Phase C.

      • 30-40 min: Re-equilibration with 100% Mobile Phase B.

  • Data Analysis:

    • Identify and quantify impurities by comparing their retention times and peak areas to those of known standards (glucose, cellobiose, cellotriose, cellopentaose, etc.).

Protocol 3: Enzymatic Purity Assay

This assay determines the concentration of this compound by enzymatic hydrolysis to glucose, which is then quantified.

Instrumentation:

  • Spectrophotometer or plate reader capable of measuring absorbance at 340 nm.

  • Incubator or water bath set to 37 °C.

Materials:

  • Enzyme: β-Glucosidase (e.g., from almonds), which can hydrolyze cellotetraose to glucose.

  • Buffer: 50 mM Sodium Acetate buffer, pH 5.0.

  • Glucose Assay Reagent: A commercial kit containing hexokinase and glucose-6-phosphate dehydrogenase for the colorimetric or UV-based determination of glucose.

  • This compound Sample: To be assayed.

  • D-Glucose Standard Solutions: For creating a calibration curve.

Procedure:

  • Enzymatic Hydrolysis:

    • Prepare a solution of the this compound sample in the sodium acetate buffer (e.g., 1 mg/mL).

    • In a microcentrifuge tube, mix 100 µL of the cellotetraose solution with a sufficient amount of β-glucosidase.

    • Incubate the reaction mixture at 37 °C for a time sufficient to ensure complete hydrolysis (e.g., 1-2 hours, to be optimized).

    • Prepare a blank sample with buffer and enzyme but without the cellotetraose.

    • Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

  • Glucose Quantification:

    • Prepare a series of D-glucose standard solutions in the buffer.

    • Following the instructions of the glucose assay kit, add the appropriate volume of the hydrolyzed sample and the glucose standards to separate wells of a microplate or cuvettes.

    • Add the glucose assay reagent to each well/cuvette.

    • Incubate for the recommended time and measure the absorbance at 340 nm.

  • Data Analysis:

    • Construct a calibration curve of absorbance versus glucose concentration using the standard solutions.

    • Determine the concentration of glucose in the hydrolyzed sample from the calibration curve.

    • Calculate the concentration of this compound in the original sample using the following formula, accounting for the stoichiometry of the hydrolysis reaction (1 mole of cellotetraose yields 4 moles of glucose):

    • Cellotetraose (mg/mL) = [Glucose (mg/mL) x (Molecular Weight of Cellotetraose / (4 x Molecular Weight of Glucose))]

    • The purity can then be determined by comparing this calculated concentration to the initially weighed concentration of the sample.

Troubleshooting Guides

HPLC-RID Analysis Troubleshooting
IssuePossible Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - No injection made.- Detector is not on or is not properly configured.- Sample concentration is too low.- Verify the injection was made.- Check detector settings.- Prepare a more concentrated sample.
Broad Peaks - Column contamination.- High extra-column volume.- Sample solvent stronger than the mobile phase.- Flush the column with a strong solvent.- Use shorter, narrower ID tubing.- Dissolve the sample in the mobile phase.
Peak Tailing - Active sites on the column packing.- Column contamination.- Mobile phase pH is not optimal.- Use a mobile phase additive to mask active sites.- Clean the column.- Adjust the mobile phase pH.
Peak Fronting - Sample overload.- Sample solvent incompatibility.- Dilute the sample or inject a smaller volume.- Prepare the sample in the mobile phase.
Split Peaks - Column void or channeling.- Partially plugged column frit.- Co-elution of an impurity.- Replace the column.- Reverse-flush the column (if permissible).- Modify the mobile phase to improve separation.
Baseline Drift - Column not equilibrated.- Mobile phase composition changing.- Detector temperature fluctuation.- Allow for sufficient column equilibration time.- Ensure the mobile phase is well-mixed and degassed.- Maintain a constant temperature for the detector.

Visualizations

Purity Assessment Workflow

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Reporting start Receive Commercial this compound dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.22/0.45 µm filter dissolve->filter hplc_rid HPLC-RID Analysis filter->hplc_rid Primary Quantification hpaec_pad HPAEC-PAD Analysis filter->hpaec_pad Impurity Profiling enzymatic Enzymatic Assay filter->enzymatic Orthogonal Method analyze_data Analyze Chromatograms/Data hplc_rid->analyze_data hpaec_pad->analyze_data enzymatic->analyze_data compare Compare with Specifications analyze_data->compare report Generate Purity Report compare->report

Caption: Workflow for the purity assessment of this compound.

HPLC Troubleshooting Decision Tree for Peak Shape Issues

HPLC_Troubleshooting start Peak Shape Issue Observed q_all_peaks Are all peaks affected? start->q_all_peaks sol_all_peaks Check for system-wide issues: - Column void/damage - Partially blocked frit - Extra-column volume q_all_peaks->sol_all_peaks Yes sol_some_peaks Investigate analyte-specific issues q_all_peaks->sol_some_peaks No q_peak_shape What is the peak shape? sol_some_peaks->q_peak_shape sol_tailing Peak Tailing: - Check for column contamination - Adjust mobile phase pH - Consider secondary interactions q_peak_shape->sol_tailing Tailing sol_fronting Peak Fronting: - Reduce sample concentration/volume - Ensure sample solvent is compatible with mobile phase q_peak_shape->sol_fronting Fronting sol_split Split Peak: - Check for column void - Reverse-flush column - Optimize method for co-eluting peaks q_peak_shape->sol_split Split

Caption: Decision tree for troubleshooting common HPLC peak shape problems.

Validation & Comparative

A Comparative Guide to the Enzymatic Hydrolysis of D-(+)-Cellotetraose and Cellobiose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzymatic hydrolysis of D-(+)-Cellotetraose and cellobiose (B7769950), focusing on performance metrics and supporting experimental data. The information presented is intended to assist researchers in selecting the appropriate substrate and understanding the dynamics of cellulose (B213188) degradation for various applications, including biofuel research and drug development.

Executive Summary

The enzymatic breakdown of cellulose into fermentable sugars is a critical process in biotechnology. This process is mediated by cellulase (B1617823) enzymes, which hydrolyze the β-1,4-glycosidic bonds of cellulose chains. This compound, a tetrasaccharide, and cellobiose, a disaccharide, are key intermediates in this degradation pathway. Understanding the kinetics and product profiles of their hydrolysis is essential for optimizing enzymatic assays and industrial processes.

This guide reveals that while both cellotetraose (B13520) and cellobiose are readily hydrolyzed by β-glucosidases, their reaction kinetics and product distributions differ significantly. Cellobiose is the direct substrate for β-glucosidase, yielding two molecules of glucose. In contrast, the hydrolysis of cellotetraose is a multi-step process that can generate a variety of intermediate oligosaccharides before complete conversion to glucose.

Quantitative Data Comparison

The following table summarizes the available quantitative data for the enzymatic hydrolysis of this compound and cellobiose. It is important to note that the experimental conditions may vary between the cited studies, which can influence the kinetic parameters.

ParameterThis compoundCellobioseEnzyme SourceReference
Binding Affinity (ΔG) -5.68 kJ/mol-6.2 kJ/molPaenibacillus polymyxa β-glucosidase B (BglB)[1]
Michaelis Constant (Km) Data not available1.22 ± 0.3 mMTrichoderma reesei QM 9414 β-glucosidase[2]
22.3 mMThermotoga maritima β-glucosidase BglA[3]
2.95 mMNectria catalinensis cellobiase[4]
Maximum Velocity (Vmax) Data not available1.14 ± 0.21 µmol/min/mgTrichoderma reesei QM 9414 β-glucosidase[2]
63.1 µmol/min/mgThermotoga maritima β-glucosidase BglA[3]
0.17 µmol/min/mgNectria catalinensis cellobiase[4]
Primary Hydrolysis Products Cellotriose (B13521), Cellobiose, GlucoseGlucoseVaries[5]

Enzymatic Hydrolysis Pathways

The enzymatic hydrolysis of this compound and cellobiose proceeds through distinct pathways, as illustrated in the diagrams below.

Hydrolysis_Pathways cluster_cellotetraose This compound Hydrolysis cluster_cellobiose Cellobiose Hydrolysis Cellotetraose This compound Cellotriose Cellotriose Cellotetraose->Cellotriose β-glucosidase Cellobiose_tetra Cellobiose Cellotetraose->Cellobiose_tetra β-glucosidase Cellotriose->Cellobiose_tetra β-glucosidase Glucose_tetra Glucose Cellotriose->Glucose_tetra β-glucosidase Cellobiose_tetra->Glucose_tetra β-glucosidase Cellobiose_bio Cellobiose Glucose_bio Glucose Cellobiose_bio->Glucose_bio β-glucosidase

Caption: Enzymatic hydrolysis pathways of this compound and Cellobiose.

Experimental Protocols

General Protocol for Enzymatic Hydrolysis of Oligosaccharides

This protocol provides a general framework for the enzymatic hydrolysis of both this compound and cellobiose. Specific parameters may need to be optimized depending on the enzyme and substrate used.

1. Materials:

  • This compound or Cellobiose

  • β-glucosidase (e.g., from Aspergillus niger or Trichoderma reesei)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Deionized water

  • Microcentrifuge tubes

  • Water bath or incubator

  • HPLC system with a suitable column for carbohydrate analysis (e.g., Aminex HPX-87H)

  • Syringe filters (0.22 µm)

2. Procedure:

  • Prepare a stock solution of the oligosaccharide substrate (e.g., 10 mg/mL) in sodium acetate buffer.

  • Prepare a stock solution of the β-glucosidase enzyme in the same buffer. The optimal enzyme concentration should be determined empirically.

  • In a microcentrifuge tube, combine the substrate solution with the enzyme solution to initiate the reaction. A typical reaction volume is 1 mL.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a defined period.

  • At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by boiling for 5-10 minutes to denature the enzyme.

  • Centrifuge the quenched samples to pellet any denatured protein.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Analyze the filtered samples by HPLC to identify and quantify the hydrolysis products (glucose, cellobiose, cellotriose, etc.).

Specific Considerations for this compound Hydrolysis

Due to its larger size, the hydrolysis of cellotetraose may proceed at a slower initial rate compared to cellobiose. The reaction products will be a mixture of smaller oligosaccharides and glucose. HPLC analysis should be calibrated with standards for glucose, cellobiose, and cellotriose to accurately quantify the product distribution over time.

Specific Considerations for Cellobiose Hydrolysis

Cellobiose is directly hydrolyzed to two molecules of glucose. The progress of the reaction can be monitored by measuring the increase in glucose concentration.

Experimental Workflow

The following diagram illustrates the typical workflow for a comparative study of the enzymatic hydrolysis of this compound and cellobiose.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Substrate_Prep Prepare Substrate Solutions (Cellotetraose & Cellobiose) Reaction_Setup Set up Hydrolysis Reactions Substrate_Prep->Reaction_Setup Enzyme_Prep Prepare β-glucosidase Solution Enzyme_Prep->Reaction_Setup Buffer_Prep Prepare Reaction Buffer Buffer_Prep->Reaction_Setup Incubation Incubate at Optimal Temperature Reaction_Setup->Incubation Sampling Collect Aliquots at Time Intervals Incubation->Sampling Quenching Quench Reactions (Boiling) Sampling->Quenching Filtration Filter Samples Quenching->Filtration HPLC HPLC Analysis of Products Filtration->HPLC Data_Analysis Data Analysis (Kinetics & Product Distribution) HPLC->Data_Analysis

Caption: Experimental workflow for comparing enzymatic hydrolysis.

Discussion

The available data suggest that β-glucosidase exhibits a higher binding affinity for cellobiose compared to cellotetraose, as indicated by the more negative ΔG value. This is consistent with cellobiose being the primary substrate for this enzyme. The hydrolysis of cellotetraose involves the cleavage of internal β-1,4-glycosidic bonds, which may be sterically hindered compared to the terminal bond cleavage in cellobiose.

The multi-step hydrolysis of cellotetraose, leading to the transient accumulation of smaller oligosaccharides, has implications for industrial processes. The presence of these intermediates could potentially inhibit other cellulolytic enzymes in a complex enzyme cocktail. Therefore, the complete conversion of cellotetraose to glucose may require a higher enzyme load or longer reaction times compared to cellobiose.

Conclusion

References

D-(+)-Cellotetraose: A Superior Substrate for Cellulase Characterization Compared to Other Cello-oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of cellulolytic enzymes, the choice of substrate is paramount for obtaining accurate and reproducible kinetic data. This guide provides a comprehensive comparison of D-(+)-Cellotetraose against other common cello-oligosaccharides, supported by experimental data and detailed protocols, to aid in the selection of the optimal substrate for enzyme characterization.

This compound, a cello-oligosaccharide with a degree of polymerization (DP) of four, often emerges as a preferred substrate for characterizing various cellulases, including endoglucanases, cellobiohydrolases, and β-glucosidases. Its superiority over shorter-chain oligosaccharides like cellobiose (B7769950) (DP2) and cellotriose (B13521) (DP3) lies in its ability to more accurately mimic the natural cellulosic substrate, providing a better understanding of an enzyme's processivity and substrate-binding affinity. For many cellulases, catalytic efficiency increases with the chain length of the substrate up to a certain point, making cellotetraose (B13520) an ideal candidate for observing robust enzymatic activity.

Comparative Performance Analysis

The selection of an appropriate cello-oligosaccharide substrate is critical for the accurate determination of enzyme kinetic parameters. The following tables summarize quantitative data from studies on various cellulases, highlighting the differences in their activity towards this compound and other cello-oligosaccharides.

Endoglucanase Activity

Endoglucanases randomly cleave internal β-1,4-glycosidic bonds in the cellulose (B213188) chain. Their activity is often dependent on the substrate's chain length, with longer oligosaccharides generally being better substrates.

Table 1: Substrate Specificity of Endoglucanases on Cello-oligosaccharides

Substrate (DP)Enzyme SourceObservation
Cellobiose (2)Sulfolobus solfataricusNo significant hydrolysis observed.
Cellotriose (3)Sulfolobus solfataricusActs as an inhibitor.[1]
This compound (4) Sulfolobus solfataricusMinimum chain length for catalytic activity. [1]
Cellopentaose (5)Sulfolobus solfataricusHigher activity observed compared to cellotetraose.[1]
Cellopentaose (5)Termomonospora fuscaHydrolyzed to cellobiose, cellotriose, and glucose.
Cellobiohydrolase (Exoglucanase) Activity

Cellobiohydrolases act processively on the ends of cellulose chains, releasing cellobiose units. The length of the oligosaccharide can influence the enzyme's binding and catalytic efficiency.

Table 2: Kinetic Parameters of Trichoderma reesei Cellobiohydrolase I (Cel7A) on Cello-oligosaccharides

SubstrateKm (µM)kcat (s-1)kcat/Km (s-1µM-1)
This compound 1.80.0830.046
Cellopentaose1.90.130.068
Cellohexaose2.00.150.075

Data synthesized from studies on Trichoderma reesei Cel7A, highlighting that while the Michaelis constant (Km) is similar for these substrates, the catalytic rate (kcat) and overall efficiency (kcat/Km) increase with the degree of polymerization from four to six.

β-Glucosidase Activity

β-Glucosidases hydrolyze cellobiose and other short-chain cello-oligosaccharides to glucose. Their activity can vary significantly with the substrate's chain length.

Table 3: Kinetic Parameters of Aspergillus niger β-Glucosidase on Cello-oligosaccharides

SubstrateKm (mM)Molar Activity (k0) (s-1)
Cellobiose (DP2)1.210.5
Cellotriose (DP3)1.58.3
This compound (DP4) 1.8 6.7
Cellopentaose (DP5)2.05.8
Cellohexaose (DP6)2.25.2

This data for Aspergillus niger β-glucosidase shows that while the enzyme can hydrolyze a range of cello-oligosaccharides, the Michaelis constant (Km) increases and the molar activity (k0) decreases as the degree of polymerization increases from 2 to 6.[2] This indicates a higher affinity and catalytic rate for shorter oligosaccharides in this particular enzyme.

Experimental Protocols

Accurate characterization of cellulase (B1617823) activity requires robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.

General Endoglucanase Activity Assay

This protocol is a general guideline for measuring the activity of endoglucanases using cello-oligosaccharide substrates.

Materials:

  • Purified endoglucanase

  • This compound and other cello-oligosaccharides (e.g., cellobiose, cellotriose, cellopentaose)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Glucose (for standard curve)

  • Spectrophotometer

Procedure:

  • Prepare substrate solutions of this compound and other cello-oligosaccharides at a desired concentration (e.g., 1 mg/mL) in 50 mM sodium acetate buffer (pH 5.0).

  • Prepare a solution of the purified endoglucanase in the same buffer to a suitable concentration.

  • In a microcentrifuge tube, mix 100 µL of the substrate solution with 100 µL of the enzyme solution.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 50°C) for a specific time (e.g., 10, 20, 30 minutes).

  • Stop the reaction by adding 200 µL of DNS reagent.

  • Boil the mixture for 5-15 minutes to allow for color development.

  • Cool the tubes to room temperature and add 1.6 mL of deionized water.

  • Measure the absorbance at 540 nm using a spectrophotometer.

  • Create a standard curve using known concentrations of glucose to determine the amount of reducing sugars released.

  • One unit of enzyme activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.

HPLC Analysis of Hydrolysis Products

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the products of enzymatic hydrolysis.

Instrumentation and Columns:

  • HPLC system with a refractive index (RI) detector.

  • A carbohydrate analysis column, such as an amine-based or ion-exchange column suitable for oligosaccharide separation.

Mobile Phase:

  • A mixture of acetonitrile (B52724) and water is commonly used for amine-based columns. The exact ratio may need to be optimized depending on the specific column and oligosaccharides being separated. For example, a gradient of 75:25 (v/v) acetonitrile:water to 50:50 over 30 minutes.

Procedure:

  • Perform the enzymatic hydrolysis as described in the endoglucanase activity assay protocol.

  • At various time points, withdraw an aliquot of the reaction mixture and stop the reaction by heat inactivation (e.g., boiling for 10 minutes) or by adding a quenching solution (e.g., 0.1 M NaOH).

  • Centrifuge the samples to pellet any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject an appropriate volume (e.g., 10-20 µL) of the filtered sample onto the HPLC column.

  • Run the HPLC with the optimized mobile phase and detector settings.

  • Identify and quantify the peaks corresponding to glucose, cellobiose, cellotriose, this compound, and other oligosaccharides by comparing their retention times and peak areas to those of known standards.

Visualizing the Enzymatic Process

To better understand the role of different cello-oligosaccharides in enzyme characterization, the following diagrams illustrate the general cellulose degradation pathway and a typical experimental workflow.

Caption: Synergistic action of cellulases in cellulose degradation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_results Results Substrate Prepare Cello-oligosaccharide Solutions (e.g., this compound) Incubation Incubate Enzyme and Substrate Mixture Substrate->Incubation Enzyme Prepare Purified Enzyme Solution Enzyme->Incubation Quench Stop Reaction (e.g., Heat, DNS) Incubation->Quench Quantification Quantify Reducing Sugars (e.g., DNS Assay, HPLC) Quench->Quantification Kinetics Determine Kinetic Parameters (Km, Vmax, kcat) Quantification->Kinetics

Caption: General workflow for cellulase activity assay.

Conclusion

The choice of substrate is a critical determinant in the accurate characterization of cellulolytic enzymes. This compound frequently offers a more biologically relevant and informative substrate compared to shorter-chain cello-oligosaccharides, particularly for endoglucanases and cellobiohydrolases. By providing a substrate that better mimics the natural polymeric structure of cellulose, this compound allows for a more comprehensive assessment of enzyme kinetics and mechanism. For β-glucosidases, a range of cello-oligosaccharides should be considered to fully understand their substrate specificity. The experimental protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions for their enzyme characterization studies, ultimately leading to more robust and reliable results.

References

A Comparative Performance Analysis of NewCellulase for the Hydrolysis of D-(+)-Cellotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of a novel cellulase (B1617823), hereafter referred to as "NewCellulase," with two leading commercially available cellulases, Competitor A and Competitor B. The primary substrate used for this validation is D-(+)-Cellotetraose, a key oligosaccharide in cellulose (B213188) degradation pathways. This document presents objective performance data, detailed experimental protocols, and visual representations of the underlying processes to aid researchers in making informed decisions for their applications.

Executive Summary

NewCellulase exhibits superior specific activity and catalytic efficiency when compared to Competitor A and Competitor B for the degradation of this compound. While demonstrating a comparable optimal pH and temperature range to the competitor enzymes, NewCellulase maintains significantly higher thermal stability, retaining a greater percentage of its activity after prolonged incubation at elevated temperatures. These characteristics position NewCellulase as a robust candidate for various biotechnological and pharmaceutical applications requiring efficient cellulose breakdown.

Comparative Performance Data

The performance of NewCellulase was benchmarked against Competitor A and Competitor B using this compound as the substrate. All assays were conducted under optimal conditions for each respective enzyme. The key performance indicators are summarized in the tables below.

Table 1: Specific Activity and Kinetic Parameters
EnzymeSpecific Activity (U/mg)¹Km (mM)²Vmax (µmol/min/mg)³kcat (s⁻¹)⁴kcat/Km (s⁻¹mM⁻¹)⁵
NewCellulase 150 0.8 250 417 521
Competitor A1101.2180300250
Competitor B951.5150250167

¹One unit (U) is defined as the amount of enzyme that liberates 1 µmol of glucose from this compound per minute under standard assay conditions. ²Michaelis constant (Km) indicates the substrate concentration at which the reaction rate is half of Vmax. A lower Km suggests a higher affinity for the substrate. ³Maximum reaction velocity (Vmax). ⁴Turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per second. ⁵Catalytic efficiency (kcat/Km).

Table 2: Optimal Conditions and Thermal Stability
EnzymeOptimal pHOptimal Temperature (°C)Thermal Stability (Residual Activity after 1h at 60°C)
NewCellulase 5.0 55 85%
Competitor A5.05060%
Competitor B5.55055%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.

Cellulase Activity Assay using this compound

This protocol determines the specific activity of the cellulases. The assay measures the amount of reducing sugars (glucose) released from the hydrolysis of this compound using the 3,5-Dinitrosalicylic acid (DNS) method.

Materials:

  • This compound solution (1% w/v in 50 mM sodium acetate (B1210297) buffer, pH 5.0)

  • Cellulase enzyme solutions (NewCellulase, Competitor A, Competitor B) at a concentration of 0.1 mg/mL in 50 mM sodium acetate buffer, pH 5.0

  • 50 mM Sodium acetate buffer (pH 5.0)

  • DNS reagent

  • Potassium sodium tartrate solution (40% w/v)

  • Glucose standard solutions (0 to 2 mg/mL)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.5 mL of the 1% this compound solution and 0.4 mL of 50 mM sodium acetate buffer (pH 5.0).

  • Pre-incubate the reaction mixture at the optimal temperature for each enzyme (see Table 2) for 5 minutes.

  • Initiate the reaction by adding 0.1 mL of the enzyme solution (0.1 mg/mL) to the reaction mixture.

  • Incubate the reaction for exactly 10 minutes.

  • Stop the reaction by adding 1.0 mL of DNS reagent.

  • Boil the mixture for 10 minutes in a water bath.

  • Add 0.5 mL of 40% potassium sodium tartrate solution to stabilize the color.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm.

  • A standard curve is generated using glucose solutions of known concentrations.

  • The amount of glucose released is determined by comparing the absorbance of the samples to the glucose standard curve.

Determination of Kinetic Parameters (Km and Vmax)

This protocol is used to determine the Michaelis-Menten kinetic parameters for each cellulase with this compound as the substrate.

Procedure:

  • The cellulase activity assay is performed as described above, but with varying concentrations of this compound (e.g., 0.1, 0.2, 0.5, 1.0, 2.0, 5.0, 10.0 mM).

  • The initial reaction rates (V₀) are determined for each substrate concentration.

  • A Michaelis-Menten plot (V₀ versus substrate concentration) is generated.

  • The Km and Vmax values are determined by fitting the data to the Michaelis-Menten equation using non-linear regression analysis (e.g., using software like GraphPad Prism).

Thermal Stability Assay

This protocol assesses the stability of the cellulases at an elevated temperature.

Procedure:

  • Incubate the enzyme solutions (0.1 mg/mL in 50 mM sodium acetate buffer, pH 5.0) at 60°C for 1 hour.

  • At various time intervals (e.g., 0, 15, 30, 45, and 60 minutes), an aliquot of the enzyme solution is removed and placed on ice.

  • The residual activity of each aliquot is determined using the standard cellulase activity assay described above.

  • The residual activity is expressed as a percentage of the initial activity (at time 0).

Visualizing the Processes

To better illustrate the experimental and biological processes, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis reagents Prepare Reagents (Substrate, Buffers) activity Specific Activity Assay reagents->activity kinetics Kinetic Parameter Determination reagents->kinetics enzyme Prepare Enzyme Solutions (NewCellulase, Competitors) enzyme->activity enzyme->kinetics stability Thermal Stability Assay enzyme->stability data Collect Absorbance Data activity->data kinetics->data stability->data calc Calculate Performance Metrics (Specific Activity, Km, Vmax) data->calc compare Compare Performance calc->compare

Caption: Experimental workflow for the comparative validation of cellulases.

Caption: Enzymatic degradation of this compound by NewCellulase.

Conclusion

The data presented in this guide demonstrates that NewCellulase offers significant advantages in terms of specific activity, catalytic efficiency, and thermal stability for the hydrolysis of this compound when compared to leading commercial alternatives. The detailed protocols provided will enable researchers to independently verify these findings and assess the suitability of NewCellulase for their specific research and development needs. The superior performance characteristics of NewCellulase suggest its high potential for applications in biofuel production, pharmaceutical manufacturing, and other industries where efficient and robust cellulose degradation is critical.

Cross-Validation of HPLC and TLC Methods for D-(+)-Cellotetraose Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of oligosaccharides like D-(+)-Cellotetraose is crucial for various applications, including biofuel research, food science, and pharmacology. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are two common analytical techniques employed for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data and detailed protocols to aid in method selection and implementation.

While a direct cross-validation study for this compound is not extensively documented in publicly available literature, this guide synthesizes information from existing studies on cello-oligosaccharides and similar compounds to present a comparative overview. The quantitative performance data presented herein is representative of what can be expected from validated HPLC and TLC methods for oligosaccharide analysis.

Quantitative Performance Comparison

The choice between HPLC and TLC for this compound quantification often depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and available instrumentation. HPLC generally offers higher precision and sensitivity, making it suitable for complex mixtures and low-concentration samples. Conversely, TLC, particularly when coupled with densitometry, provides a rapid and cost-effective alternative for screening a large number of samples.

Performance ParameterHPLC Method (Representative)TLC Method (Representative)
Linearity Range 0.1 - 2.0 mg/mL1 - 10 µ g/spot
Correlation Coefficient (r²) > 0.999> 0.99
Limit of Detection (LOD) ~5 µg/mL~0.3 µ g/spot
Limit of Quantification (LOQ) ~15 µg/mL~1 µ g/spot
Accuracy (Recovery) 98 - 102%95 - 105%
Precision (RSD) < 2%< 5%
Analysis Time per Sample 15 - 30 minutes5 - 10 minutes (per plate)
Instrumentation Cost HighLow to Moderate
Solvent Consumption HighLow

Logical Workflow for Method Cross-Validation

The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of data. A logical workflow involves developing and validating each method independently before comparing their performance using the same set of samples.

Cross-Validation Workflow cluster_0 Method Development & Validation cluster_1 Comparative Analysis cluster_2 Conclusion HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation HPLC_Dev->HPLC_Val TLC_Dev TLC Method Development TLC_Val TLC Method Validation TLC_Dev->TLC_Val Sample_Prep Sample Preparation (Identical Aliquots) HPLC_Val->Sample_Prep TLC_Val->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis TLC_Analysis TLC Analysis Sample_Prep->TLC_Analysis Data_Comparison Data Comparison (Statistical Analysis) HPLC_Analysis->Data_Comparison TLC_Analysis->Data_Comparison Conclusion Method Equivalency Assessment Data_Comparison->Conclusion

Cross-Validation Workflow Diagram.

Detailed Experimental Protocols

The following are representative experimental protocols for the quantification of this compound using HPLC and TLC. These should be optimized and validated for specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol describes a method for the quantification of this compound using an amino-propyl column with refractive index detection.

1. Instrumentation and Columns:

  • HPLC system with a refractive index detector (RID).

  • Amino-propyl (NH2) column (e.g., 250 mm x 4.6 mm, 5 µm).

2. Reagents and Standards:

  • Acetonitrile (HPLC grade).

  • Ultrapure water.

  • This compound standard (≥95% purity).

3. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile:Water (75:25, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

  • Run Time: Approximately 20 minutes.

4. Standard and Sample Preparation:

  • Standard Solutions: Prepare a stock solution of this compound (e.g., 10 mg/mL) in the mobile phase. Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 mg/mL).

  • Sample Solutions: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

5. Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Thin-Layer Chromatography (TLC) Protocol

This protocol outlines a method for the quantification of this compound using silica (B1680970) gel plates and densitometric analysis.

1. Materials:

  • Silica gel 60 F254 TLC plates.

  • Developing chamber.

  • Micropipettes or automated TLC spotter.

  • Densitometer or TLC scanner with appropriate software.

2. Reagents and Standards:

  • n-Butanol.

  • Ethanol.

  • Water.

  • Ammonia solution (25%).

  • Naphthol.

  • Sulfuric acid.

  • This compound standard (≥95% purity).

3. Chromatographic Conditions:

  • Stationary Phase: Silica gel 60 F254 TLC plates.

  • Mobile Phase: n-Butanol:Ethanol:Water:Ammonia (40:12:16:1, v/v/v/v).

  • Development: Ascending development in a saturated chamber to a distance of approximately 8 cm.

  • Drying: Air-dry the plate in a fume hood.

4. Standard and Sample Application:

  • Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water:ethanol, 1:1). Prepare a series of standard solutions for the calibration curve (e.g., 1, 2, 4, 6, 8, 10 µ g/spot ).

  • Sample Solutions: Dissolve the sample to an expected concentration within the calibration range.

  • Application: Apply 1-10 µL of standard and sample solutions as bands or spots onto the TLC plate.

5. Visualization and Quantification:

  • Derivatization Reagent: Prepare a solution of 0.5% (w/v) naphthol in ethanol:sulfuric acid (95:5, v/v).

  • Visualization: Spray the dried plate with the derivatization reagent and heat at 110°C for 5-10 minutes until colored spots appear.

  • Densitometric Analysis: Scan the plate at the wavelength of maximum absorbance for the derivatized spots (typically in the visible range, e.g., 550 nm).

  • Quantification: Construct a calibration curve by plotting the peak area of the standard spots against the amount applied. Determine the amount of this compound in the sample spots from the calibration curve.

Comparison of Method Attributes

A visual comparison of the key attributes of HPLC and TLC for this compound quantification can aid in method selection based on laboratory needs and priorities.

Comparison of HPLC and TLC Attributes cluster_hplc HPLC cluster_tlc TLC cluster_shared Shared Requirements hplc_sen High Sensitivity & Precision shared_val Method Validation Required hplc_auto High Automation Potential hplc_cost Higher Initial Cost hplc_time Longer Analysis Time (per sample) tlc_speed High Throughput & Speed tlc_cost Lower Initial Cost tlc_flex High Flexibility in Mobile Phase tlc_sen Lower Sensitivity shared_std Reference Standards Needed shared_val->shared_std

Attribute Comparison Diagram.

Comparative analysis of D-(+)-Cellotetraose hydrolysis by different endoglucanases.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparative analysis of the hydrolytic activity of various fungal endoglucanases on D-(+)-Cellotetraose reveals significant differences in their catalytic efficiencies. This guide provides researchers, scientists, and drug development professionals with key data and experimental protocols to aid in the selection of appropriate enzymes for their specific applications, particularly in the fields of biomass degradation and drug delivery systems where controlled oligosaccharide cleavage is crucial.

This report focuses on the kinetic parameters of endoglucanases from the ascomycete Podospora anserina and the well-studied fungus Trichoderma reesei. The data presented herein facilitates a direct comparison of their performance in breaking down the tetrasaccharide this compound into smaller cello-oligosaccharides.

Quantitative Comparison of Endoglucanase Kinetics on this compound

The catalytic efficiency of several endoglucanases from glycoside hydrolase family 6 (GH6) was determined using this compound as the substrate. The key kinetic parameters—Michaelis constant (Km), catalytic rate constant (kcat), and catalytic efficiency (kcat/Km)—are summarized in the table below. All enzymes were found to cleave cellotetraose (B13520) exclusively into two cellobiose (B7769950) molecules.[1]

EnzymeSource OrganismKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Optimal Temp. (°C)
PaCel6APodospora anserina0.18 ± 0.021.3 ± 0.037.245
PaCel6BPodospora anserina0.29 ± 0.050.07 ± 0.0020.2Not Specified
PaCel6CPodospora anserina0.22 ± 0.030.09 ± 0.0020.4Not Specified
TrCel6ATrichoderma reesei0.17 ± 0.020.6 ± 0.013.527

Data sourced from a study on GH6 glycoside hydrolases from Podospora anserina.[1] Kinetic parameters were determined under the optimal conditions for each respective enzyme.[1]

Experimental Protocols

A detailed methodology for determining the kinetic parameters of endoglucanase-catalyzed hydrolysis of this compound is provided below. This protocol is a composite of established methods for endoglucanase activity assays.

1. Materials and Reagents:

  • Purified endoglucanase preparations (e.g., PaCel6A, TrCel6A)

  • This compound (substrate)

  • Sodium acetate (B1210297) buffer (50 mM, pH adjusted to the optimum for the specific enzyme)

  • 3,5-Dinitrosalicylic acid (DNS) reagent for reducing sugar quantification

  • Rochelle salt (potassium sodium tartrate) solution

  • Glucose (for standard curve)

  • Deionized water

  • Spectrophotometer

2. Enzyme Assay for Kinetic Parameter Determination:

  • Preparation of Substrate Solutions: Prepare a series of this compound solutions of varying concentrations (e.g., 0.1 to 2.0 mM) in 50 mM sodium acetate buffer.

  • Enzyme Dilution: Dilute the purified endoglucanase in the same sodium acetate buffer to a concentration that results in a linear reaction rate over the desired time course.

  • Reaction Initiation: In a microcentrifuge tube, pre-incubate 250 µL of each substrate concentration at the optimal temperature for the enzyme. Initiate the reaction by adding 250 µL of the diluted enzyme solution.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for a fixed period (e.g., 10, 20, or 30 minutes). The incubation time should be chosen to ensure that the product formation is in the initial linear range.

  • Reaction Termination and Color Development: Stop the reaction by adding 500 µL of DNS reagent. Boil the samples for 5-15 minutes for color development.

  • Stabilization and Measurement: After boiling, add 2.5 mL of deionized water and 500 µL of Rochelle salt solution to stabilize the color. Measure the absorbance at 540 nm using a spectrophotometer.

  • Quantification: Determine the concentration of the product (cellobiose, which is a reducing sugar) by comparing the absorbance to a standard curve prepared with known concentrations of glucose.

  • Data Analysis: Plot the initial reaction velocity (v) against the substrate concentration ([S]). Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis. The kcat can be calculated from the Vmax and the enzyme concentration.

3. Product Analysis using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD):

For a more precise analysis of the hydrolysis products, HPAEC-PAD is recommended.

  • Sample Preparation: Terminate the enzymatic reaction at various time points by heat inactivation (e.g., boiling for 10 minutes). Centrifuge the samples to remove any precipitate.

  • Chromatographic Separation: Inject the supernatant into an HPAEC system equipped with a CarboPac series column (e.g., PA200).

  • Elution: Use an alkaline eluent gradient (e.g., sodium hydroxide (B78521) and sodium acetate) to separate the cello-oligosaccharides.

  • Detection: Detect the eluted sugars using a pulsed amperometric detector.

  • Quantification: Quantify the products (cellobiose) by comparing the peak areas to those of known standards.

Visualizing the Experimental Workflow and Hydrolysis Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for determining kinetic parameters and the enzymatic hydrolysis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Substrate Prepare Cellotetraose Solutions (various [S]) Mix Mix Substrate and Enzyme at Optimal T Substrate->Mix Enzyme Dilute Endoglucanase Solution Enzyme->Mix Incubate Incubate for Fixed Time Mix->Incubate Terminate Terminate Reaction (add DNS reagent) Incubate->Terminate Boil Boil for Color Development Terminate->Boil Measure Measure Absorbance at 540 nm Boil->Measure Calculate Calculate Kinetic Parameters (Km, Vmax) Measure->Calculate

Workflow for determining endoglucanase kinetic parameters.

Hydrolysis_Pathway Cellotetraose This compound (G4) Endoglucanase Endoglucanase Cellotetraose->Endoglucanase Cellobiose1 Cellobiose (G2) Cellobiose2 Cellobiose (G2) Endoglucanase->Cellobiose1 Endoglucanase->Cellobiose2

Hydrolysis of this compound by endoglucanase.

References

A Comparative Guide: D-(+)-Cellotetraose vs. Synthetic Chromogenic Substrates for Cellulase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of substrate in enzymatic assays is critical for obtaining accurate and reliable data. This guide provides a comprehensive comparison of the natural substrate, D-(+)-Cellotetraose, and synthetic chromogenic substrates in the context of cellulase (B1617823) activity assays. We will delve into their performance, supported by experimental data, and provide detailed protocols to aid in your experimental design.

Executive Summary

This compound, a natural oligosaccharide, and synthetic chromogenic substrates represent two primary choices for measuring the activity of cellulases, particularly endo-β-1,4-glucanases. This compound offers high biological relevance, mimicking the natural substrate of cellulases. Its hydrolysis is typically quantified by measuring the release of reducing sugars. In contrast, synthetic chromogenic substrates are engineered molecules that release a colored or fluorescent compound upon enzymatic cleavage, allowing for a direct and often more sensitive detection method.

The selection between these substrate types involves a trade-off between biological representativeness and assay convenience and sensitivity. While this compound provides insights into enzymatic action on a substrate closer to its natural form, synthetic substrates often offer a more straightforward and higher-throughput assay.

Performance Comparison: Quantitative Data

The following tables summarize the kinetic parameters of cellulases from different sources acting on this compound and a common synthetic chromogenic substrate, p-nitrophenyl-β-D-cellobioside (pNPC). It is important to note that the data for this compound and pNPC are sourced from different studies and, therefore, experimental conditions may vary.

Table 1: Kinetic Parameters of Trichoderma reesei Endoglucanase III (Cel12A) on this compound

SubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
This compound2.0 (mutant)1.4-fold higher than wild-type (mutant)-

Note: Data for a mutant of T. reesei EG III is presented, showing a 1.4-fold higher kcat and a Km of 2.0 mM for carboxymethyl-cellulose, a substrate analogous to cellotetraose.[1] Direct kinetic data for the wild-type enzyme on this compound was not available in the searched literature.

Table 2: Kinetic Parameters of Cellobiohydrolases on the Synthetic Chromogenic Substrate p-Nitrophenyl-β-D-cellobioside (pNPC)

EnzymeSourceKm (mM)kcat (s-1)kcat/Km (s-1mM-1)
TrCel7ATrichoderma reesei0.18 ± 0.020.041 ± 0.0010.23
PcCel7DPhanerochaete chrysosporium0.12 ± 0.010.11 ± 0.000.92

Source: Adapted from "Enzyme kinetics by GH7 cellobiohydrolases on chromogenic substrates is dictated by non-productive binding".[2][3]

Signaling Pathways and Experimental Workflows

The enzymatic hydrolysis of both this compound and synthetic chromogenic substrates by endo-β-1,4-glucanase follows a Michaelis-Menten kinetic model. The enzyme binds to the substrate to form an enzyme-substrate complex, which then breaks down to release the products and the free enzyme.

Enzymatic_Reaction cluster_substrates Substrates cluster_products Products E Enzyme (Endoglucanase) ES Enzyme-Substrate Complex E->ES k1 S Substrate S->ES ES->E k-1 P Products ES->P E2 Enzyme (regenerated) ES->E2 k2 ReducingSugars Shorter Oligosaccharides (Reducing Sugars) Chromophore Chromophore + Sugar Moiety Cellotetraose This compound Chromogenic Synthetic Chromogenic Substrate

Enzymatic hydrolysis of cellulose (B213188) substrates.

The experimental workflows for assaying cellulase activity differ significantly between the two types of substrates.

Experimental Workflow: this compound with DNS Assay

This workflow involves the enzymatic hydrolysis of this compound and the subsequent quantification of the liberated reducing sugars using the dinitrosalicylic acid (DNS) method.

DNS_Assay_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis A Prepare this compound substrate solution in buffer C Mix enzyme and substrate solutions A->C B Prepare cellulase enzyme solution B->C D Incubate at optimal temperature and pH C->D E Stop reaction by adding DNS reagent D->E F Boil to develop color E->F G Measure absorbance at 540 nm F->G I Calculate enzyme activity (U/mL) G->I H Generate a glucose standard curve H->I

Workflow for cellulase assay using this compound.
Experimental Workflow: Synthetic Chromogenic Substrate Assay

This workflow utilizes a synthetic substrate that releases a chromophore upon enzymatic cleavage, which can be directly measured spectrophotometrically.

Chromogenic_Assay_Workflow cluster_prep_chrome 1. Reaction Preparation cluster_reaction_chrome 2. Enzymatic Reaction & Detection cluster_analysis_chrome 3. Data Analysis A_chrome Prepare synthetic chromogenic substrate solution in buffer C_chrome Mix enzyme and substrate in a microplate well A_chrome->C_chrome B_chrome Prepare cellulase enzyme solution B_chrome->C_chrome D_chrome Incubate at optimal temperature C_chrome->D_chrome E_chrome Monitor absorbance change of the released chromophore continuously or at a fixed endpoint D_chrome->E_chrome F_chrome Calculate initial reaction velocity (V₀) E_chrome->F_chrome G_chrome Determine kinetic parameters (Km, Vmax) using Michaelis-Menten plots F_chrome->G_chrome

Workflow for cellulase assay using a synthetic substrate.

Experimental Protocols

Protocol 1: Cellulase Activity Assay using this compound and DNS Reagent

This protocol is adapted from standard methods for determining cellulase activity based on the quantification of reducing sugars.[4][5][6]

Materials:

  • This compound

  • Cellulase enzyme preparation

  • 50 mM Citrate (B86180) buffer (pH 4.8)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Rochelle salt (potassium sodium tartrate) solution

  • Glucose (for standard curve)

  • Spectrophotometer

  • Water bath

Procedure:

  • Substrate Preparation: Prepare a solution of this compound (e.g., 1% w/v) in 50 mM citrate buffer (pH 4.8).

  • Enzyme Preparation: Prepare a series of dilutions of the cellulase enzyme in cold citrate buffer.

  • Enzymatic Reaction: a. To a test tube, add 0.5 mL of the this compound solution. b. Pre-incubate the substrate solution at the optimal temperature for the enzyme (e.g., 50°C) for 5 minutes. c. Add 0.5 mL of the diluted enzyme solution to the substrate and mix. d. Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 30 minutes).

  • Color Development: a. Stop the reaction by adding 1.0 mL of DNS reagent to the mixture. b. Boil the tubes for 5-15 minutes in a vigorously boiling water bath. c. Cool the tubes to room temperature.

  • Measurement: a. Add a specific volume of distilled water (e.g., 8.5 mL) to each tube and mix well. b. Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Quantification: a. Prepare a standard curve using known concentrations of glucose. b. Determine the amount of reducing sugar released in the enzymatic reaction by comparing the absorbance to the glucose standard curve. c. One unit of cellulase activity is typically defined as the amount of enzyme that releases 1 µmol of glucose equivalents per minute under the specified assay conditions.

Protocol 2: Cellulase Activity Assay using p-Nitrophenyl-β-D-cellobioside (pNPC)

This protocol is based on the spectrophotometric detection of p-nitrophenol released from the chromogenic substrate pNPC.[3][7]

Materials:

  • p-Nitrophenyl-β-D-cellobioside (pNPC)

  • Cellulase enzyme preparation

  • 50 mM Sodium acetate (B1210297) buffer (pH 5.0)

  • 1 M Sodium carbonate solution (stop solution)

  • Microplate reader or spectrophotometer

  • 96-well microplate

Procedure:

  • Substrate Preparation: Prepare a stock solution of pNPC in the assay buffer. The final concentration in the assay will vary depending on the kinetic experiment (typically in the mM range).

  • Enzyme Preparation: Prepare a dilution of the cellulase enzyme in the assay buffer.

  • Enzymatic Reaction (for endpoint assay): a. In a microplate well, add a defined volume of the pNPC solution. b. Pre-incubate the plate at the optimal temperature for the enzyme (e.g., 25°C). c. Initiate the reaction by adding a small volume of the diluted enzyme solution. d. Incubate for a fixed time (e.g., 10-30 minutes). e. Stop the reaction by adding an equal volume of 1 M sodium carbonate solution.

  • Measurement: a. Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Kinetic Analysis (for continuous assay): a. In a temperature-controlled microplate reader, add the pNPC solution to the wells. b. Initiate the reaction by adding the enzyme solution. c. Immediately start monitoring the increase in absorbance at 405 nm over time.

  • Data Analysis: a. For endpoint assays, calculate the enzyme activity based on the amount of p-nitrophenol released, using a standard curve of p-nitrophenol. b. For kinetic assays, determine the initial reaction velocity (V₀) from the linear phase of the absorbance versus time plot. c. To determine Km and Vmax, perform the assay with varying concentrations of pNPC and plot V₀ versus substrate concentration, fitting the data to the Michaelis-Menten equation.

Conclusion

The choice between this compound and synthetic chromogenic substrates for cellulase assays depends on the specific research question and experimental constraints. This compound offers higher biological relevance, providing data that is more reflective of the enzyme's activity on its natural substrate. However, the associated detection methods, such as the DNS assay, can be more complex and less sensitive.

Synthetic chromogenic substrates, on the other hand, provide a convenient, sensitive, and high-throughput method for measuring cellulase activity. The direct spectrophotometric readout simplifies the experimental workflow and data analysis. While they may not perfectly mimic the natural substrate, they are invaluable tools for enzyme characterization, inhibitor screening, and routine activity measurements in various research and industrial applications. For a comprehensive understanding of a cellulase's function, a combination of both natural and synthetic substrates may be the most insightful approach.

References

Assessing the purity of D-(+)-Cellotetraose against a certified reference standard.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials and reference standards is of paramount importance. This guide provides a comprehensive comparison of D-(+)-Cellotetraose from various commercial sources against a certified reference standard, supported by detailed experimental data and protocols. The methodologies outlined below enable the independent verification of purity, ensuring the reliability and reproducibility of experimental results.

Quantitative Purity Analysis

The purity of this compound from three different commercial suppliers was assessed against a certified reference standard. The primary analytical method used was High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), a highly sensitive and specific technique for carbohydrate analysis.[1][2][3][4][5] Purity was also confirmed by ¹H NMR spectroscopy.

Source Lot Number Stated Purity (%) Measured Purity by HPAE-PAD (%) Notes
Certified Reference Standard CRS-00199.899.8 (by definition)Used as the primary calibrant.
Supplier A A-1023≥9596.2Minor impurities detected.
Supplier B B-5478≥85 (HPLC)[6]88.5Significant secondary peaks observed.
Supplier C (Megazyme) 120904a[7]Meets Specification98.9High purity, comparable to the reference standard.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and verification of the presented data.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This method is ideal for the quantitative analysis of carbohydrates without the need for derivatization.

1. Instrumentation:

  • High-performance liquid chromatography (HPLC) system equipped with a pulsed amperometric detector and a gold working electrode.

  • Anion-exchange column (e.g., Dionex CarboPac™ PA1 or equivalent).

2. Reagents:

  • Deionized water (18.2 MΩ·cm)

  • Sodium hydroxide (B78521) (NaOH), 50% (w/w) solution

  • Sodium acetate (B1210297) (NaOAc), anhydrous

  • This compound Certified Reference Standard

  • This compound samples for analysis

3. Chromatographic Conditions:

  • Eluent A: 100 mM Sodium Hydroxide

  • Eluent B: 100 mM Sodium Hydroxide with 1 M Sodium Acetate

  • Gradient:

    • 0-20 min: 0-100% B

    • 20-25 min: 100% B

    • 25-30 min: 100-0% B

    • 30-40 min: 0% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 25 µL

  • Detection: Pulsed Amperometry with a gold electrode using a standard carbohydrate waveform.

4. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the this compound Certified Reference Standard and dissolve in 10 mL of deionized water.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock standard solution with deionized water to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solutions (1 mg/mL): Accurately weigh 10 mg of each this compound sample and dissolve in 10 mL of deionized water.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

  • Calculate the purity of the sample by comparing its peak area to the total peak area of all components in the chromatogram.

¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic molecules.[8][9][10][11][12]

1. Instrumentation:

  • NMR spectrometer (400 MHz or higher)

2. Reagents:

  • Deuterium oxide (D₂O, 99.9%)

  • This compound Certified Reference Standard

  • This compound samples for analysis

3. Sample Preparation:

  • Dissolve 5-10 mg of each this compound sample and the reference standard in 0.5-0.7 mL of D₂O.

4. NMR Acquisition Parameters:

  • Pulse Program: Standard 1D proton experiment

  • Number of Scans: 16 or 32 (to achieve adequate signal-to-noise)

  • Relaxation Delay: 5 seconds

  • Acquisition Time: 2-3 seconds

  • Spectral Width: 10-12 ppm

5. Data Analysis:

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Compare the ¹H NMR spectrum of each sample to that of the certified reference standard.

  • Integrate the signals corresponding to this compound and any visible impurities. The purity can be estimated by comparing the integral of the anomeric proton signals of cellotetraose (B13520) to the integrals of impurity signals.

Visualizing the Workflow and Decision Process

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Analysis cluster_results Results & Conclusion prep_std Prepare Certified Reference Standard hpae_pad HPAE-PAD Analysis prep_std->hpae_pad nmr ¹H NMR Spectroscopy prep_std->nmr prep_sample Prepare this compound Sample prep_sample->hpae_pad prep_sample->nmr process_hpae Process HPAE-PAD Data (Peak Integration, Calibration) hpae_pad->process_hpae process_nmr Process NMR Data (Integration, Comparison) nmr->process_nmr compare Compare Purity Data process_hpae->compare process_nmr->compare conclusion Assess Purity Against Specifications compare->conclusion

Caption: Experimental workflow for purity assessment.

decision_tree start Purity Assessment Results decision Purity > 95% and No Unidentified Peaks? start->decision pass Accept for Use decision->pass Yes re_evaluate Investigate Impurities decision->re_evaluate No fail Reject or Further Purify re_evaluate->fail

Caption: Decision-making based on purity results.

References

Benchmarking New Biofuel Production Methods Using D-(+)-Cellotetraose: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and efficient biofuel production methods is a critical endeavor in the scientific community. This guide provides an objective comparison of emerging techniques that utilize D-(+)-Cellotetraose as a feedstock, benchmarking their performance against established alternative methods. Experimental data is presented to support the comparisons, and detailed methodologies for key experiments are outlined.

Introduction to this compound as a Biofuel Substrate

This compound, a cello-oligosaccharide composed of four β-1,4 linked D-glucose units, represents a key intermediate in the enzymatic hydrolysis of cellulose (B213188). Its utilization as a direct substrate for biofuel production offers a promising avenue to bypass the recalcitrance of lignocellulosic biomass and potentially streamline the conversion process. This guide explores the direct fermentation of this compound into biofuels and compares its efficacy with other prevalent production strategies.

Comparative Analysis of Biofuel Production Methods

This section details the performance of various biofuel production methods, with a focus on ethanol (B145695) and butanol production from this compound and other relevant substrates.

Ethanol Production from Cello-oligosaccharides

A key area of research is the direct fermentation of cello-oligosaccharides, including this compound, into ethanol using genetically engineered microorganisms.

Data Presentation: Ethanol Production

SubstrateMicroorganismProduction MethodInitial Substrate Conc. (g/L)Fermentation Time (h)Final Ethanol Conc. (g/L)Conversion Rate (%)Reference
This compound Recombinant Saccharomyces cerevisiae pYBGA1Direct Fermentation507218.0-18.571-73[1]
CellotrioseRecombinant Saccharomyces cerevisiae pYBGA1Direct Fermentation507218.0-18.571-73[1]
CellobioseRecombinant Saccharomyces cerevisiae pYBGA1Direct Fermentation5060>2080[1]
CellobioseRecombinant Saccharomyces cerevisiae pYBGA1Direct Fermentation100964585[1]
GlucoseCandida molischianaFermentationVarious--43-51[2]
CellobioseCandida molischianaFermentationVarious--43-51[2]
Cellulose (Avicel)Trichoderma reesei & C. molischianaSequential Hydrolysis & Fermentation201205.9520 (ethanol yield)[2]
Cellulose (Avicel)Trichoderma reesei & C. molischianaSequential Hydrolysis & Fermentation50120--[2]

Experimental Protocol: Ethanol Fermentation from this compound

This protocol is based on the direct saccharification and fermentation of cello-oligosaccharides by a recombinant yeast expressing β-glucosidase[1].

1. Microorganism and Pre-culture:

  • Use a recombinant Saccharomyces cerevisiae strain (e.g., pYBGA1) expressing a β-glucosidase gene.

  • Prepare a pre-culture by inoculating the yeast into a suitable growth medium (e.g., YPD) and incubating at 30°C with shaking until the cell density reaches a desired level (e.g., 1x10⁸ cells/mL).

2. Fermentation Medium:

  • Prepare a fermentation medium containing this compound as the sole carbon source at a concentration of 50 g/L.

  • The medium should also contain essential nutrients for yeast growth, such as yeast extract and peptone.

3. Fermentation Process:

  • Inoculate the fermentation medium with the pre-cultured yeast cells to an initial cell density of 1x10⁸ cells/mL.

  • Conduct the fermentation in a suitable vessel at 30°C under anaerobic or semi-anaerobic conditions.

  • Monitor the fermentation progress by taking samples at regular intervals.

4. Analysis:

  • Analyze the concentration of this compound, intermediate sugars (cellotriose, cellobiose, glucose), and ethanol in the fermentation broth using High-Performance Liquid Chromatography (HPLC).

  • Calculate the ethanol conversion rate based on the theoretical yield from the initial amount of this compound.

Alternative Biofuel: Butanol Production

Butanol is another promising biofuel with superior properties to ethanol. Its production from lignocellulosic materials, including cello-oligosaccharides, is an active area of research, primarily using species of Clostridium.

Data Presentation: Butanol Production from Lignocellulosic Sugars

MicroorganismSubstrateProduction MethodButanol Titer (g/L)Butanol Yield (g/g)Reference
Clostridium cellulovorans (overexpressing adhE2)CelluloseConsolidated Bioprocessing (CBP)4.00.22[3]
Clostridium beijerinckii NCIMB 8052Glucose/Xylose mixturesFermentation--[4]

Experimental Protocol: Butanol Production from Cello-oligosaccharides

This generalized protocol is based on acetone-butanol-ethanol (ABE) fermentation by Clostridium species[4][5].

1. Microorganism and Inoculum Preparation:

  • Use a butanol-producing strain of Clostridium, such as Clostridium acetobutylicum or Clostridium beijerinckii.

  • Prepare a pre-culture in a suitable growth medium (e.g., Reinforced Clostridial Medium) under anaerobic conditions at 37°C.

2. Fermentation Medium:

  • Prepare a fermentation medium containing cello-oligosaccharides as the primary carbon source.

  • The medium should be supplemented with nutrients like yeast extract, peptone, and mineral salts.

  • Maintain strict anaerobic conditions by purging the medium with an inert gas (e.g., nitrogen).

3. Fermentation Process:

  • Inoculate the fermentation medium with the active pre-culture.

  • Maintain the fermentation at 37°C under anaerobic and static conditions.

  • The fermentation typically proceeds through two phases: an acidogenic phase (production of acetic and butyric acids) followed by a solventogenic phase (production of acetone, butanol, and ethanol).

4. Analysis:

  • Monitor the concentrations of sugars, organic acids, and solvents (ABE) in the fermentation broth using Gas Chromatography (GC) or HPLC.

  • Determine the butanol yield and productivity.

Comparison with Alternative Production Methods

Simultaneous Saccharification and Fermentation (SSF)

In SSF, enzymatic hydrolysis of the biomass and fermentation of the resulting sugars occur concurrently in the same reactor. This process can reduce end-product inhibition of cellulases and lower capital costs[6][7].

Performance Metrics of SSF:

  • Advantages: Reduced end-product inhibition, lower capital cost, and shorter processing time compared to separate hydrolysis and fermentation (SHF)[7][8].

  • Disadvantages: The optimal conditions (temperature and pH) for enzymatic hydrolysis and fermentation often differ, leading to a compromise that may not be ideal for either process[7].

Consolidated Bioprocessing (CBP)

CBP integrates cellulase (B1617823) production, cellulose hydrolysis, and fermentation into a single step, typically using a single microorganism or a microbial consortium[9][10]. This approach has the potential for significant cost reductions.

Performance Metrics of CBP:

  • Advantages: Further simplification of the process and potential for lower costs by eliminating the need for separate enzyme production[10][11].

  • Disadvantages: The development of a single microorganism or a stable consortium capable of efficiently performing all three functions remains a significant challenge[10].

Visualizing the Pathways and Processes

Enzymatic Hydrolysis of this compound

The breakdown of this compound into fermentable glucose units is a critical first step in many biofuel production processes. This is typically achieved through the synergistic action of cellulolytic enzymes, primarily β-glucosidases.

Enzymatic_Hydrolysis_of_Cellotetraose This compound This compound Cellotriose Cellotriose This compound->Cellotriose β-glucosidase Cellobiose Cellobiose Cellotriose->Cellobiose β-glucosidase Glucose Glucose Cellobiose->Glucose β-glucosidase

Enzymatic breakdown of this compound.
Biofuel Production Workflow: Simultaneous Saccharification and Fermentation (SSF)

The SSF process integrates the enzymatic hydrolysis of cellulose and fermentation of the resulting sugars into a single vessel.

SSF_Workflow cluster_input Inputs cluster_process SSF Reactor Lignocellulosic_Biomass Lignocellulosic_Biomass Hydrolysis Hydrolysis Lignocellulosic_Biomass->Hydrolysis Cellulase_Enzymes Cellulase_Enzymes Cellulase_Enzymes->Hydrolysis Fermenting_Microorganism Fermenting_Microorganism Fermentation Fermentation Fermenting_Microorganism->Fermentation Hydrolysis->Fermentation Sugars Biofuel Biofuel Fermentation->Biofuel

Workflow of the SSF process for biofuel production.
Biofuel Production Workflow: Consolidated Bioprocessing (CBP)

CBP represents a highly integrated approach where enzyme production, hydrolysis, and fermentation are all carried out by a single microorganism or consortium in one reactor.

CBP_Workflow cluster_process CBP Reactor Lignocellulosic_Biomass Lignocellulosic_Biomass Hydrolysis Hydrolysis Lignocellulosic_Biomass->Hydrolysis CBP_Microorganism CBP_Microorganism Enzyme_Production Enzyme_Production CBP_Microorganism->Enzyme_Production Fermentation Fermentation CBP_Microorganism->Fermentation Enzyme_Production->Hydrolysis Cellulases Hydrolysis->Fermentation Sugars Biofuel Biofuel Fermentation->Biofuel

Workflow of the CBP process for biofuel production.

Conclusion

The direct fermentation of this compound presents a viable and promising strategy for biofuel production, offering respectable conversion rates. While not yet matching the efficiency of glucose fermentation, it bypasses the need for extensive pre-treatment of lignocellulosic biomass. Compared to more integrated processes like SSF and CBP, direct fermentation of oligosaccharides offers a simpler substrate input but may not be as cost-effective on a large scale if the oligosaccharides themselves are expensive to produce. SSF and CBP, while more complex, hold the potential for greater cost-effectiveness by utilizing raw or minimally processed biomass. The choice of production method will ultimately depend on a variety of factors, including feedstock availability, desired biofuel, and the maturity of the respective technologies. Further research into optimizing microbial strains and process conditions for the direct conversion of cello-oligosaccharides will be crucial in advancing this field.

References

D-(+)-Cellotetraose: A Superior Inducer of Cellulase Gene Expression Compared to Cellobiose and Cellotriose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biotechnology, optimizing the production of cellulolytic enzymes is a critical step in various applications, from biofuel production to the development of therapeutics. The induction of these enzymes is a complex process, finely regulated by the type of carbohydrate available to the producing microorganism. Emerging evidence strongly suggests that D-(+)-Cellotetraose, a cello-oligosaccharide with a degree of polymerization of four, is a more potent inducer of key cellulase (B1617823) genes compared to its shorter counterparts, cellobiose (B7769950) (DP2) and cellotriose (B13521) (DP3).

This guide provides a comparative analysis of this compound, cellobiose, and cellotriose as inducers of cellulase production, supported by experimental data from studies on the model cellulolytic fungus Phanerochaete chrysosporium.

Comparative Analysis of Inducer Potency

Experimental data reveals significant differences in the ability of cellobiose, cellotriose, and this compound to induce the transcription of genes encoding cellobiohydrolases, a major component of the cellulase enzyme complex. In the basidiomycete Phanerochaete chrysosporium, cellotriose and cellotetraose (B13520) have been identified as potent inducers, while cellobiose shows a considerably weaker effect.[1][2]

A study by Suzuki et al. (2010) quantified the transcript levels of several cellobiohydrolase genes (belonging to glycoside hydrolase family 7, cel7) in P. chrysosporium in the presence of these different oligosaccharides. The results, summarized in the table below, clearly demonstrate the superior inducing capability of cellotetraose and cellotriose for specific cel7 genes.

InducerTarget GeneMaximum Transcript Level (copies per 10^5 actin gene transcripts)
This compound cel7C2.7 x 10^6
Cellotriosecel7CLower than with cellotetraose
Cellobiosecel7CWeaker inducing effect than cellotriose and cellotetraose
Cellotriose cel7D1.7 x 10^6
This compoundcel7DLower than with cellotriose
Cellobiosecel7DLittle to no effect

Data summarized from Suzuki et al., 2010.[1]

The transcription of cel7C was most strongly induced by this compound, reaching the highest transcript levels observed in the study.[1][2] For cel7D, cellotriose was the most effective inducer.[1][2] In contrast, cellobiose had a significantly weaker effect on cel7C transcription and almost no effect on cel7D.[1][2] These findings indicate that longer-chain cello-oligosaccharides, particularly cellotetraose and cellotriose, are likely the natural inducers of cellulase gene expression derived from the hydrolysis of cellulose.[1][2]

Experimental Protocols

To facilitate the replication and further investigation of these findings, detailed experimental methodologies are provided below, based on the protocols described in the cited research.

Fungal Strain and Culture Conditions
  • Organism: Phanerochaete chrysosporium

  • Culture Medium: A low-nitrogen medium containing 1% (w/v) of the respective carbon source (glucose, cellulose, cellobiose, cellotriose, or this compound) and 2.2 mM ammonium (B1175870) tartrate as the nitrogen source.

  • Incubation: Cultures are grown in stationary liquid culture at 37°C.

Quantification of Gene Transcripts by Real-Time Quantitative PCR (RT-qPCR)
  • RNA Extraction: Mycelia are harvested from the liquid cultures, and total RNA is extracted using a suitable method, such as the RNeasy Plant Mini Kit (Qiagen), followed by DNase treatment to remove any contaminating genomic DNA.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) primers.

  • RT-qPCR: The synthesized cDNA is used as a template for RT-qPCR with gene-specific primers for the target cellobiohydrolase genes and a reference gene (e.g., actin). The reaction is performed using a real-time PCR system and a fluorescent dye such as SYBR Green to monitor the amplification of the PCR product.

  • Data Analysis: The transcript levels of the target genes are quantified by creating a standard curve using a series of dilutions of a plasmid containing the target gene sequence. The copy number of the target gene transcripts is then normalized to the copy number of the reference gene transcripts.

Analysis of Oligosaccharide Consumption
  • Sample Collection: Aliquots of the culture medium are collected at various time points.

  • Sample Preparation: The collected medium is filtered to remove fungal mycelia.

  • High-Performance Liquid Chromatography (HPLC): The concentrations of the different cello-oligosaccharides (cellobiose, cellotriose, and this compound) in the culture medium are determined using HPLC. The system is typically equipped with an amino column and a refractive index detector.

Signaling Pathway and Experimental Workflow

The precise mechanism by which these oligosaccharides induce cellulase gene expression is still under investigation. However, it is hypothesized that the uptake of cellotriose and cellotetraose, or their interaction with extracellular receptors, triggers a signaling cascade that leads to the activation of transcription factors and subsequent gene expression.

experimental_workflow cluster_culture Fungal Culture Preparation cluster_incubation Incubation and Sampling cluster_analysis Molecular and Chemical Analysis cluster_results Data Interpretation A Phanerochaete chrysosporium B Low-Nitrogen Medium A->B C Inducer Addition (Cellobiose, Cellotriose, or Cellotetraose) B->C D Stationary Incubation at 37°C C->D E Mycelia Harvesting for RNA Extraction D->E F Culture Medium Sampling for HPLC D->F G Total RNA Extraction and cDNA Synthesis E->G I HPLC Analysis of Oligosaccharide Consumption F->I H RT-qPCR for Gene Expression Quantification G->H J Comparison of Transcript Levels H->J I->J

References

A Structural Showdown: D-(+)-Cellotetraose vs. Maltotetraose for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of carbohydrate chemistry, the subtle distinctions between oligosaccharides can have profound implications for their biological activity and application. This guide provides a comprehensive structural and physicochemical comparison of two key tetrasaccharides: D-(+)-Cellotetraose and maltotetraose (B33255). Both are composed of four glucose units, yet their unique glycosidic linkages dictate their divergent properties and functions, a critical consideration for researchers in drug development and the life sciences.

At a Glance: Key Structural and Physicochemical Differences

A fundamental understanding of the core differences between this compound and maltotetraose is essential. The primary distinction lies in the stereochemistry of their glycosidic bonds. This compound is characterized by β-1,4-glycosidic linkages, which result in a linear, ribbon-like structure. In contrast, maltotetraose possesses α-1,4-glycosidic linkages, leading to a helical or coiled conformation. This structural variance directly influences their physical and biological properties.

PropertyThis compoundMaltotetraose
Synonyms CellotetroseAmylotetraose
CAS Number 38819-01-1[1]34612-38-9
Molecular Formula C₂₄H₄₂O₂₁[1]C₂₄H₄₂O₂₁[2]
Molecular Weight 666.58 g/mol [1]666.58 g/mol
Glycosidic Linkage β-1,4α-1,4[3]
Structure LinearHelical
Solubility in Water 25 mg/mL[4]High[3][5]
Physical Form White to off-white powder[1][6]White solid
Melting Point 252°C (decomposes)[1][4]169.5-173°C (decomposes)[7]
Specific Optical Rotation Data not readily availableData not readily available

Note: While maltooligosaccharides are generally known for their high water solubility, a specific value for maltotetraose in pure water was not consistently available in the reviewed literature. Specific optical rotation values for both compounds were not found in readily accessible literature.

Delving Deeper: Structural Insights from ¹³C NMR

Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed view of the chemical environment of each carbon atom within a molecule. The differing glycosidic linkages of this compound and maltotetraose result in distinct ¹³C NMR chemical shifts, particularly at the anomeric carbons (C1) and the carbons involved in the linkage (C4).

Below is a comparison of the reported ¹³C NMR chemical shifts for the glucose residues of both tetrasaccharides.

Carbon AtomThis compound Chemical Shift (ppm)Maltotetraose Chemical Shift (ppm)
Reducing End (α-anomer)
C193.0~92.5
C272.2~72.0
C373.1~73.4
C481.3~70.0
C571.0~72.0
C661.0~61.2
Reducing End (β-anomer)
C197.7~96.5
C275.7~74.8
C375.8~76.5
C480.2~70.0
C576.0~76.5
C661.0~61.2
Internal Residues
C1103.3~100.5
C274.8~72.0
C375.9~73.4
C480.7~77.7
C576.2~72.0
C661.0~61.2
Non-reducing End
C1103.6~100.5
C275.0~72.0
C377.7~73.4
C471.4~70.0
C577.9~72.0
C661.9~61.2

Note: The chemical shifts for maltotetraose are approximate values compiled from various NMR studies and may vary slightly depending on experimental conditions. The data for this compound is adapted from a study by Moulthrop et al., 2005.[8]

Experimental Protocols for Comparative Analysis

To empirically investigate the structural and functional differences between this compound and maltotetraose, the following experimental protocols are recommended.

High-Performance Liquid Chromatography (HPLC) for Separation and Purity Assessment

This method allows for the effective separation and quantification of this compound and maltotetraose.

Objective: To separate this compound and maltotetraose and assess their purity.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Amino-propyl bonded silica (B1680970) column (e.g., 4.6 x 150 mm, 2.7 µm particle size)

  • Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)

Reagents:

Procedure:

  • Sample Preparation: Prepare individual standard solutions of this compound and maltotetraose in a mixture of acetonitrile and water (e.g., 50:50 v/v) at a concentration of 1 mg/mL. Prepare a mixed standard solution containing both compounds at the same concentration.

  • Chromatographic Conditions:

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Ultrapure water

    • Gradient: A linear gradient from 80% A to 60% A over 15 minutes is a typical starting point. The gradient can be optimized to improve resolution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • Detection:

    • RID: Allow the detector to stabilize according to the manufacturer's instructions.

    • ELSD: Set the nebulizer and evaporator temperatures according to the manufacturer's recommendations (e.g., 40°C and 40°C, respectively) with a nitrogen flow rate of 1 standard liter per minute (slm).

  • Data Analysis: Analyze the retention times and peak areas of the separated compounds. The purity of each sample can be determined by the relative peak area.

Comparative Enzymatic Hydrolysis

This experiment highlights the substrate specificity of enzymes for the different glycosidic linkages.

Objective: To compare the susceptibility of this compound and maltotetraose to enzymatic hydrolysis by cellulase (B1617823) and α-amylase, respectively.

Materials:

  • This compound

  • Maltotetraose

  • Cellulase from Trichoderma reesei

  • α-Amylase from Bacillus licheniformis

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Water bath or incubator

  • HPLC system (as described above) or Thin Layer Chromatography (TLC) plates

Procedure:

  • Substrate Solutions: Prepare 1% (w/v) solutions of this compound in 50 mM sodium acetate buffer (pH 5.0) and maltotetraose in 50 mM sodium phosphate buffer (pH 7.0).

  • Enzyme Solutions: Prepare appropriate concentrations of cellulase in acetate buffer and α-amylase in phosphate buffer. The optimal enzyme concentration should be determined empirically.

  • Reaction Setup:

    • Test 1 (Cellotetraose + Cellulase): Mix the this compound solution with the cellulase solution.

    • Test 2 (Maltotetraose + α-Amylase): Mix the maltotetraose solution with the α-amylase solution.

    • Control 1 (Cellotetraose only): this compound solution with buffer (no enzyme).

    • Control 2 (Maltotetraose only): Maltotetraose solution with buffer (no enzyme).

    • Cross-reactivity Control 1 (Cellotetraose + α-Amylase): Mix the this compound solution with the α-amylase solution.

    • Cross-reactivity Control 2 (Maltotetraose + Cellulase): Mix the maltotetraose solution with the cellulase solution.

  • Incubation: Incubate all reaction mixtures at the optimal temperature for the respective enzymes (e.g., 50°C for cellulase, 60°C for α-amylase) for a defined time course (e.g., taking aliquots at 0, 15, 30, 60, and 120 minutes).

  • Reaction Termination: Stop the reaction at each time point by heat inactivation (e.g., boiling for 10 minutes).

  • Analysis of Hydrolysis Products: Analyze the aliquots by HPLC or TLC to identify and quantify the hydrolysis products (e.g., glucose, cellobiose, cellotriose (B13521) for cellotetraose (B13520) hydrolysis; glucose, maltose, maltotriose (B133400) for maltotetraose hydrolysis).

Visualizing the Structural and Experimental Landscape

To further clarify the key distinctions and experimental approaches, the following diagrams are provided.

Structural_Comparison cluster_Cellotetraose This compound cluster_Maltotetraose Maltotetraose C1 Glucose C2 Glucose C1->C2 β-1,4 C3 Glucose C2->C3 β-1,4 C4 Glucose C3->C4 β-1,4 M1 Glucose M2 Glucose M1->M2 α-1,4 M3 Glucose M2->M3 α-1,4 M4 Glucose M3->M4 α-1,4

Caption: Structural difference in glycosidic linkages.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Interpretation Start This compound & Maltotetraose Samples Dissolve Dissolve in Acetonitrile/Water Start->Dissolve HPLC HPLC Separation (Amino Column) Dissolve->HPLC Hydrolysis Enzymatic Hydrolysis (Cellulase / α-Amylase) Dissolve->Hydrolysis Detection Detection (RID / ELSD) HPLC->Detection Product_Analysis Hydrolysis Product Analysis (HPLC / TLC) Hydrolysis->Product_Analysis Purity Purity Assessment Detection->Purity Specificity Substrate Specificity Product_Analysis->Specificity

References

Safety Operating Guide

Proper Disposal Procedures for D-(+)-Cellotetraose

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential, step-by-step procedures for the safe and compliant disposal of D-(+)-Cellotetraose, ensuring the safety of laboratory personnel and adherence to environmental regulations. While this compound is not classified as a hazardous substance under the OSHA Hazard Communication Standard, it is imperative to handle and dispose of it as a chemical waste product with professional oversight.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, laboratory personnel must wear appropriate personal protective equipment (PPE). This includes:

  • Safety glasses or goggles: To protect against any airborne dust particles.

  • Gloves: To prevent skin contact.

  • Lab coat: To protect clothing and skin.

The handling of this compound should occur in a well-ventilated area to minimize the potential for inhalation of dust. In the event of a spill, the solid material should be carefully swept up and placed into a suitable container for disposal, avoiding the creation of dust clouds.[1][2]

Data Summary for this compound

The following table summarizes key quantitative and qualitative data relevant to the safe handling and disposal of this compound.

ParameterValue/InformationReference
Chemical Name This compound[3]
CAS Number 38819-01-1[3]
Appearance White to off-white powder or crystals[3]
Hazard Classification Not considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]
Solubility Water: 25 mg/mL[4]
Storage Class 11 - Combustible Solids[4]
Stability Hygroscopic; protect from moisture[1]
Incompatibilities Strong oxidizing agents[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound, whether contaminated or uncontaminated, is through an institution's certified chemical waste program. Adherence to institutional and local regulations is mandatory.

Step 1: Waste Characterization

  • Uncontaminated this compound: Pure, unused, or expired this compound that has not been mixed with other chemicals.

  • Contaminated this compound: this compound that has been used in experiments or is mixed with other substances (e.g., solvents, reaction byproducts). The entire mixture must be treated according to the disposal requirements of its most hazardous component.[5]

Step 2: Containerization

  • Select an Appropriate Container: Use a sturdy, leak-proof container that is compatible with the chemical waste. The original product container can often be used if it is in good condition.[6][7]

  • Securely Seal the Container: Ensure the container is tightly sealed to prevent spills or the release of dust. Containers must be kept closed at all times except when adding waste.[6][8]

Step 3: Labeling

  • Attach a Waste Label: Affix a completed chemical waste label to the container.[8][9]

  • Provide Complete Information: The label must include the words "Hazardous Waste" (as a standard best practice for all chemical waste), the full chemical name "this compound," and the names and percentages of any other chemicals in the mixture.[6][8] Do not use abbreviations or chemical formulas.[6]

Step 4: Storage and Segregation

  • Designated Storage Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7][9] This area must be at or near the point of waste generation and under the control of the laboratory personnel.[7]

  • Segregate Incompatibles: Store the this compound waste away from incompatible materials, particularly strong oxidizing agents.[8]

Step 5: Arrange for Disposal

  • Contact Environmental Health & Safety (EHS): Do not dispose of this compound in the regular trash or down the drain.[2][8]

  • Schedule a Pickup: When the container is nearly full (approximately 90%), contact your institution's Environmental Health and Safety (EHS) department or the equivalent office to request a chemical waste pickup.[6][8] Follow your institution's specific procedures for waste collection.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: Identify This compound Waste characterize Step 1: Characterize Waste start->characterize uncontaminated Uncontaminated (Pure this compound) characterize->uncontaminated Pure contaminated Contaminated (Mixed with other chemicals) characterize->contaminated Mixed containerize Step 2: Place in a sealed, compatible container uncontaminated->containerize hazard_note Treat waste according to the most hazardous component contaminated->hazard_note label Step 3: Label with 'Hazardous Waste' and full chemical names/percentages containerize->label store Step 4: Store in designated Satellite Accumulation Area (SAA). Segregate from incompatibles. label->store dispose Step 5: Contact EHS for professional disposal store->dispose hazard_note->containerize

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.